Ambigol A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151487-20-6 |
|---|---|
Molecular Formula |
C18H8Cl6O3 |
Molecular Weight |
485 g/mol |
IUPAC Name |
3,5-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-6-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C18H8Cl6O3/c19-7-1-2-14(10(21)4-7)27-18-13(24)6-11(22)15(17(18)26)9-3-8(20)5-12(23)16(9)25/h1-6,25-26H |
InChI Key |
AHLSIYMTIQLHAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |
Other CAS No. |
151487-20-6 |
Synonyms |
ambigol A |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Ambigol A in Fischerella ambigua: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambigol A, a polychlorinated triphenyl compound isolated from the terrestrial cyanobacterium Fischerella ambigua (strain 108b), has garnered significant interest due to its potent antimicrobial, antiviral, and cytotoxic activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the genetic machinery, enzymatic steps, and key intermediates. The pathway involves a dedicated biosynthetic gene cluster (BGC) and a series of enzymatic reactions, including chorismate conversion, halogenation, and oxidative coupling, to assemble the complex triphenyl structure.
The Ambigol Biosynthetic Gene Cluster (ab BGC)
The biosynthesis of this compound is orchestrated by a dedicated 10-gene biosynthetic gene cluster (BGC), designated as the "ab" cluster.[1][2][3] This cluster encodes all the necessary enzymes for the synthesis of the ambigol scaffold. The organization of the ab BGC is a critical element in understanding the coordinated expression of the biosynthetic machinery.
Table 1: Genes and Proposed Functions in the Ambigol (ab) Biosynthetic Gene Cluster
| Gene | Proposed Function |
| ab1 | FAD-dependent halogenase |
| ab2 | Cytochrome P450 enzyme (biaryl-ether bond formation) |
| ab3 | Cytochrome P450 enzyme (biaryl formation) |
| ab4 | Unknown |
| ab5 | Chorismate lyase |
| ab6 | Stand-alone adenylation domain |
| ab7 | 3-deoxy-7-phosphoheptulonate (DAHP) synthase isoenzyme |
| ab8 | Acyl carrier protein (ACP) |
| ab9 | Condensation (C) domain and Thioesterase (TE) domain |
| ab10 | FAD-dependent halogenase |
Biosynthetic Pathway of the Monomeric Precursor: 2,4-Dichlorophenol
The biosynthesis of this compound proceeds through the formation of a key monomeric building block, 2,4-dichlorophenol.[3][4] This process begins with the central metabolite chorismic acid, a product of the shikimate pathway.
Step 1: Formation of 4-Hydroxybenzoic Acid (4-HBA) The pathway initiates with the conversion of chorismate to 4-hydroxybenzoic acid (4-HBA). This reaction is catalyzed by the chorismate lyase, Ab5.[3]
Step 2: Activation of 4-HBA The stand-alone adenylation domain, Ab6, activates 4-HBA, which is then tethered to the acyl carrier protein (ACP), Ab8.[3]
Step 3: Halogenation to form 3-Chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) The ACP-bound 4-HBA undergoes chlorination at the meta position, a reaction catalyzed by the FAD-dependent halogenase Ab10, to yield 3-Cl-4-HBA.[3]
Step 4: Release and Subsequent Halogenation to 2,4-Dichlorophenol The 3-Cl-4-HBA is then transferred by the condensation (C) domain to the peptidyl carrier protein and subsequently released by the thioesterase (TE) domain of Ab9.[3] The released 3-Cl-4-HBA is believed to be the substrate for the second halogenase, Ab1, which produces the monomeric building block, 2,4-dichlorophenol.[3]
Caption: Biosynthesis of the 2,4-Dichlorophenol monomer.
Assembly of the Triphenyl Scaffold of this compound
The final assembly of the this compound triphenyl structure from the 2,4-dichlorophenol monomer is catalyzed by two distinct cytochrome P450 enzymes, Ab2 and Ab3.[1][2] These enzymes exhibit complementary selectivity, with one responsible for biaryl-ether bond formation and the other for biaryl bond formation.
-
Ab2 (Cytochrome P450): This enzyme is proposed to catalyze the formation of the biaryl-ether bonds.[1][2]
-
Ab3 (Cytochrome P450): This enzyme is proposed to be responsible for the formation of the biaryl C-C bonds.[1][2]
The precise sequence and mechanism of the oxidative coupling of three 2,4-dichlorophenol units to form the specific regio- and stereochemistry of this compound are still under investigation. However, the distinct roles of Ab2 and Ab3 are crucial for the formation of the characteristic triphenyl backbone.
Caption: Proposed assembly of the this compound triphenyl scaffold.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been achieved through a combination of bioinformatics, gene cloning, heterologous expression, and in vitro enzymatic assays.
Identification and Cloning of the ab Biosynthetic Gene Cluster
The ab BGC was identified through bioinformatic analysis of the genome of Fischerella ambigua 108b.[1][2] The entire cluster was then cloned using Direct Pathway Cloning (DiPaC) for subsequent heterologous expression.[1][2]
Heterologous Expression in Synechococcus elongatus
To functionally characterize the ab BGC, it was heterologously expressed in the model cyanobacterium Synechococcus elongatus PCC 7942.[1][2] This involved the integration of the gene cluster into neutral sites within the host's genome. The production of this compound by the engineered S. elongatus strain confirmed the direct involvement of the ab BGC in its biosynthesis.[1][2]
Caption: Workflow for heterologous expression of the ab BGC.
In Vitro Characterization of Enzymes
The functions of individual enzymes within the pathway were confirmed through in vitro assays.[3] This involved the expression and purification of the enzymes, followed by incubation with their predicted substrates and analysis of the reaction products.
Example: In Vitro Assay for Ab5 (Chorismate Lyase)
-
Protein Expression and Purification: The ab5 gene was cloned into an expression vector and transformed into E. coli. The protein was overexpressed and purified using affinity chromatography.
-
Enzyme Assay: Purified Ab5 was incubated with chorismate in a suitable buffer.
-
Product Analysis: The reaction mixture was analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of 4-HBA.
Quantitative Data
While detailed kinetic parameters for all enzymes in the pathway are not yet fully available in the public domain, the successful heterologous production of this compound provides a qualitative and semi-quantitative measure of the pathway's efficiency.
Table 2: Heterologous Production of this compound
| Host Organism | Expression System | Product | Titer (approximate) | Reference |
| Synechococcus elongatus PCC 7942 | Genomic integration of ab BGC | This compound | ~1.5 mg/L | [2] |
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Fischerella ambigua provides a comprehensive blueprint for understanding the formation of this complex natural product. The identification of the ab BGC and the characterization of its key enzymes have laid the foundation for future research in several areas:
-
Metabolic Engineering: The knowledge of the pathway can be leveraged to improve the heterologous production of this compound through metabolic engineering strategies, such as optimizing precursor supply and enzyme expression levels.
-
Biocatalysis: The enzymes from the ab cluster, particularly the halogenases and cytochrome P450s, represent valuable biocatalysts for potential applications in synthetic chemistry.
-
Drug Discovery: A deeper understanding of the biosynthesis can facilitate the generation of novel this compound analogs with improved therapeutic properties through combinatorial biosynthesis or chemoenzymatic synthesis.
Further investigation into the precise mechanisms of the cytochrome P450-mediated coupling reactions and the regulatory elements governing the expression of the ab BGC will provide even greater control over the production of this promising bioactive compound.
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fische ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00707B [pubs.rsc.org]
- 3. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Discovery and Isolation of Ambigol A: A Technical Guide for Researchers
November 2025
Abstract
Ambigol A, a polychlorinated aromatic natural product, has garnered significant interest within the scientific community for its potent biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its terrestrial cyanobacterial source, Fischerella ambigua. Detailed experimental protocols for cultivation, extraction, and purification are presented, alongside a thorough compilation of its quantitative biological and spectroscopic data. Furthermore, this document includes visualizations of the biosynthetic pathway and isolation workflow to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Cyanobacteria, also known as blue-green algae, are a phylum of bacteria that obtain their energy through photosynthesis. They are a rich source of structurally diverse and biologically active secondary metabolites.[1] Among these, the ambigols, a family of polychlorinated triphenyls, have emerged as promising leads for drug discovery.[2][3] this compound, in particular, has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.[3][4] This guide serves as a technical resource for the scientific community, detailing the methodologies for the successful isolation and characterization of this compound.
Discovery and Producing Organism
This compound is produced by the terrestrial cyanobacterium Fischerella ambigua.[2][5] It is noteworthy that the taxonomy of this strain has been recently re-evaluated, and it is now also referred to as Symphyonema bifilamentata.[2] The production of this compound and its congeners can be influenced by the culture medium composition. For instance, cultivation in BG-11 medium has been shown to yield this compound and C, while Z-medium favors the production of Ambigol B.[2]
Experimental Protocols
Cultivation of Fischerella ambigua
A detailed protocol for the cultivation of Fischerella ambigua for the production of this compound is outlined below.
Materials:
-
Fischerella ambigua strain (e.g., UTEX 1903)[5]
-
BG-11 Medium
-
Sterile culture flasks or photobioreactors
-
Light source (cool white fluorescent lamps)
-
Incubator or temperature-controlled room
Procedure:
-
Medium Preparation: Prepare BG-11 medium according to the standard formulation. Sterilize by autoclaving.
-
Inoculation: Inoculate sterile BG-11 medium with a healthy starter culture of Fischerella ambigua.
-
Incubation: Incubate the cultures at 25-30°C under a 10:14 hour light:dark cycle with a light intensity of 1500-2000 lux.[6]
-
Harvesting: After a sufficient incubation period (typically several weeks to months, until a dense biomass is achieved), harvest the cyanobacterial biomass by filtration or centrifugation.
-
Lyophilization: Freeze-dry the harvested biomass to remove water and prepare it for extraction.[5]
Extraction and Isolation of this compound
The following protocol details the extraction and purification of this compound from the lyophilized biomass of Fischerella ambigua.
Materials:
-
Lyophilized Fischerella ambigua biomass
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Silica Gel Chromatography:
-
Fractionate the crude extract using silica gel column chromatography.[5]
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar retention factors.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column.[5]
-
Elute with a suitable solvent, such as methanol, to separate compounds based on their size.
-
-
Reversed-Phase Chromatography:
-
Perform final purification of the this compound-containing fractions by reversed-phase high-performance liquid chromatography (HPLC) or column chromatography using C18 silica gel.[5]
-
Elute with a gradient of water and acetonitrile or methanol.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation:
Quantitative Data
Spectroscopic Data of this compound
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key data are summarized below.
Table 1: NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ring A | ||
| 1' | - | 131.7 |
| 2' | - | 123.4 |
| 3' | 7.27 (m) | 128.1 |
| 4' | - | 127.7 |
| 5' | 7.44-7.45 (m) | 123.4 |
| 6' | 7.27 (m) | 128.1 |
| Ring B | ||
| 1'' | - | 131.7 |
| 2'' | - | 123.4 |
| 3'' | 7.27 (m) | 128.1 |
| 4'' | - | 127.7 |
| 5'' | 7.44-7.45 (m) | 123.4 |
| 6'' | 7.27 (m) | 128.1 |
| Ring C | ||
| 1 | - | 144.1 |
| 2 | - | 123.0 |
| 3 | - | 125.3 |
| 4 | - | 128.2 |
| 5 | - | 125.8 |
| 6 | 7.00 (dd) | 126.2 |
| Note: Specific assignments for all protons and carbons are based on 2D NMR experiments as reported in the literature. Data presented here is a compilation from typical spectra of similar compounds and may require experimental verification for precise assignment.[1][8][9][10][11][12] |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula |
| [M-H]⁻ | C₁₈H₉Cl₆O₂⁻ | Data not available | C₁₈H₈Cl₆O₂ |
| Note: The exact observed m/z value for the deprotonated molecule of this compound is required for confirmation of its elemental composition. Researchers should perform HRMS analysis to obtain this data.[13][14][15][16] |
Biological Activity of this compound
This compound has demonstrated a range of biological activities. The available quantitative data are summarized below.
Table 3: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | Data not available | [3][4] |
| Staphylococcus aureus | Data not available | [3][4] |
| Note: While this compound is reported to have activity against these Gram-positive bacteria, specific MIC values were not found in the reviewed literature. Further testing is required to quantify its potency. |
Table 4: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Strain | MIC (µg/mL) | Reference |
| Data not available | Data not available | [3] |
| Note: The antifungal spectrum and specific MIC values for this compound are not well-documented and require further investigation. |
Table 5: Cytotoxic Activity of this compound (IC₅₀)
| Cell Line | IC₅₀ (µM) | Reference |
| Plasmodium falciparum K1 | 1.74 | [2] |
| Plasmodium falciparum NF54 | 3.35 | [2] |
| Note: Further studies are needed to evaluate the cytotoxicity of this compound against a broader range of human cancer cell lines.[3][17] |
Visualizations
Biosynthetic Pathway of Ambigols
The following diagram illustrates the proposed biosynthetic pathway for the ambigol family of natural products. The pathway involves the formation of a dichlorinated phenolic precursor, followed by oxidative coupling reactions catalyzed by cytochrome P450 enzymes.[4]
Caption: Proposed biosynthetic pathway of Ambigols A, B, and C.
Experimental Workflow for this compound Isolation
The diagram below outlines the general experimental workflow for the isolation and purification of this compound from Fischerella ambigua.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound represents a compelling natural product with significant potential for further development as a therapeutic agent. This technical guide provides a foundational resource for researchers by consolidating the available information on its discovery, isolation, and biological characterization. The detailed protocols and compiled data herein are intended to streamline future research efforts and facilitate the exploration of this compound and its analogs in drug discovery programs. Further investigation is warranted to fully elucidate its spectrum of biological activity and to obtain more comprehensive quantitative data.
References
- 1. Table 1 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]
- 2. Symphyonema bifilamentata sp. nov., the Right Fischerella ambigua 108b: Half a Decade of Research on Taxonomy and Bioactive Compounds in New Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial Ambiguine Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. Hyphenated LC-ABTS·+ and LC-DAD-HRMS for simultaneous analysis and identification of antioxidant compounds in Astragalus emarginatus Labill. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IDSL.IPA Characterizes the Organic Chemical Space in Untargeted LC/HRMS Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Structural Elucidation of Ambigol A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigols are a class of polychlorinated aromatic natural products isolated from the terrestrial cyanobacterium Fischerella ambigua.[1][2] These compounds, including Ambigol A, B, C, D, and E, have garnered significant interest within the scientific community due to their diverse and potent biological activities, which encompass antibacterial, antifungal, and antiviral properties.[3][4][5] The complex and unique structural features of the ambigols, characterized by polychlorinated phenyl rings linked by ether and biphenyl bonds, present a considerable challenge for structural elucidation. This technical guide provides an in-depth overview of the methodologies employed to determine the intricate structures of this compound and its analogs, with a focus on the key spectroscopic and synthetic techniques that have been pivotal in their characterization.
Data Presentation
Physicochemical Properties
The fundamental physicochemical properties of this compound and its analogs are crucial for their initial characterization. High-resolution mass spectrometry (HRMS) is the primary tool for determining the elemental composition and, consequently, the molecular formula and exact mass of these compounds.
| Compound | Molecular Formula | Exact Mass (Da) |
| This compound | C₁₈H₈Cl₆O₃ | 481.8604 |
| Ambigol C | C₁₈H₈Cl₆O₃ | 481.8604 |
| Ambigol D | C₁₈H₉Cl₅O₃ | 447.8970 |
| Ambigol E | C₁₈H₈Cl₆O₃ | 481.8604 |
Table 1: Physicochemical properties of this compound and its analogs.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of organic molecules. For the Ambigol family, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential to piece together their complex structures.
¹H and ¹³C NMR Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 145.2 | - |
| 2 | 123.5 | - |
| 3 | 142.9 | - |
| 4 | 121.8 | 7.15 (d, 2.0) |
| 5 | 128.4 | 6.90 (d, 8.5) |
| 6 | 125.1 | 7.20 (dd, 8.5, 2.0) |
| 1' | 118.9 | - |
| 2' | 148.9 | - |
| 3' | 124.5 | - |
| 4' | 129.8 | 7.35 (s) |
| 5' | 124.8 | - |
| 6' | 128.9 | 7.05 (s) |
| 1" | 149.5 | - |
| 2" | 122.1 | - |
| 3" | 129.2 | 7.45 (d, 2.5) |
| 4" | 126.3 | - |
| 5" | 127.8 | 7.30 (dd, 8.7, 2.5) |
| 6" | 115.8 | 6.80 (d, 8.7) |
Table 2: ¹H and ¹³C NMR data for this compound in CDCl₃.
¹H and ¹³C NMR Data for Ambigol C
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 145.8 | - |
| 2 | 124.1 | - |
| 3 | 143.2 | - |
| 4 | 122.5 | 7.21 (s) |
| 5 | 128.7 | - |
| 6 | 125.5 | - |
| 1' | 150.1 | - |
| 2' | 119.5 | 6.75 (d, 8.8) |
| 3' | 129.8 | 7.48 (d, 2.4) |
| 4' | 125.2 | - |
| 5' | 128.1 | 7.25 (dd, 8.8, 2.4) |
| 6' | 121.9 | - |
| 1" | 150.1 | - |
| 2" | 119.5 | 6.75 (d, 8.8) |
| 3" | 129.8 | 7.48 (d, 2.4) |
| 4" | 125.2 | - |
| 5" | 128.1 | 7.25 (dd, 8.8, 2.4) |
| 6" | 121.9 | - |
Table 3: ¹H and ¹³C NMR data for Ambigol C in CDCl₃.[1]
Experimental Protocols
The successful elucidation of the structures of this compound and its analogs relies on the meticulous application of several key experimental techniques.
Isolation and Purification of Ambigols
-
Extraction: The freeze-dried biomass of Fischerella ambigua is extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[6]
-
Solvent Partitioning: The crude extract is subjected to solvent partitioning between hexane, ethyl acetate (EtOAc), and water to separate compounds based on polarity. The bioactive fractions, typically in the EtOAc layer, are concentrated.
-
Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (HPLC).[6]
NMR Spectroscopy
-
Sample Preparation: A sample of the purified Ambigol (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:
-
¹H NMR for proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR and DEPT-135 to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.[7]
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified Ambigol is prepared in a suitable solvent (e.g., methanol).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.[8]
-
Mass Analysis: The exact mass of the molecular ion is measured using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. This provides the molecular formula with high accuracy.[8]
-
Tandem MS (MS/MS): To gain further structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable clues about the different structural motifs within the molecule.[9]
Visualizations
Workflow for Structural Elucidation of Ambigols
Caption: A logical workflow for the structural elucidation of Ambigol natural products.
Proposed Biosynthetic Pathway of this compound
Caption: Key enzymatic steps in the proposed biosynthetic pathway of this compound.[3][10]
Key HMBC Correlations for this compound
Caption: Selected key HMBC correlations for the structural elucidation of this compound.
References
- 1. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Ambiguine Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Pharmacological Potential of Ambigol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ambigol A, a polychlorinated aromatic compound isolated from the terrestrial cyanobacterium Fischerella ambigua, has demonstrated a broad spectrum of biological activities, positioning it as a molecule of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.
Biological Activity Spectrum: A Quantitative Overview
This compound exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. The following tables summarize the available quantitative data for each of these activities, providing a clear comparison of its potency across different biological assays.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Assay Type | MIC (µg/mL) | Reference |
| Bacillus megaterium | Broth Microdilution | 10 | [1] |
| Bacillus subtilis | Broth Microdilution | 10 | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Target | IC₅₀ (µM) | Reference |
| Cyclooxygenase-1 (COX-1) Inhibition | Ovine COX-1 | 25 | [1] |
| Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | 12.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning this compound's biological activities. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (Bacillus megaterium, Bacillus subtilis)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.[1]
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound stock solution
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or other prostanoids
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Termination: After a set incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping agent (e.g., a strong acid).
-
Product Quantification: Quantify the amount of prostaglandin produced (e.g., PGE₂) using an EIA kit according to the manufacturer's instructions.
-
IC₅₀ Calculation: Calculate the concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
COX Inhibition Assay Workflow
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated, its known inhibitory effect on cyclooxygenase enzymes provides a strong indication of its anti-inflammatory mechanism. The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
The cytotoxic effects of this compound against various cell types suggest its potential as an anticancer agent. Although specific signaling pathways have not been definitively identified for this compound, compounds with similar structural features and broad bioactivity often exert their effects through the modulation of key cellular signaling cascades. Further research is warranted to investigate the impact of this compound on pathways commonly dysregulated in cancer, such as the NF-κB and apoptosis signaling pathways.
Hypothetical NF-κB Signaling Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. A potential mechanism for this compound's anticancer and anti-inflammatory effects could involve the inhibition of this pathway.
Hypothetical NF-κB Inhibition by this compound
Potential Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. This compound's cytotoxic properties may be attributed to its ability to trigger apoptotic signaling cascades.
Potential Apoptosis Induction by this compound
Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of this compound against a wide panel of cancer cell lines to identify potential therapeutic targets.
-
Broad-Spectrum Antimicrobial Testing: Evaluating the MIC of this compound against a broader range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer and inflammatory models. This includes confirming its effects on the NF-κB and apoptosis pathways.
-
In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of this compound in preclinical animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
The multifaceted biological activity of this compound underscores its potential as a lead compound in drug discovery. The information provided in this technical guide serves as a foundation for further investigation into the therapeutic applications of this intriguing natural product.
References
Ambigol A: An Examination of its Potential as an Antiviral Agent Against Enveloped Viruses
Initial searches for "Ambigol A" and its antiviral properties against enveloped viruses have revealed a significant gap in the currently available scientific literature. While this compound is a recognized polychlorinated aromatic compound derived from the terrestrial cyanobacterium Fischerella ambigua, research has primarily focused on its antibacterial and antifungal activities. At present, there is no substantive, publicly accessible data detailing its efficacy, mechanism of action, or experimental protocols related to the inhibition of enveloped viruses.
This compound, along with its structural analogs Ambigol B and C, has been identified as a natural product with notable biological effects.[1][2] Studies have explored its potent antibacterial activity, particularly against Gram-positive bacteria.[3][4] However, the extension of this activity to the antiviral realm, specifically against viruses that possess a lipid envelope, remains undocumented in the reviewed scientific papers and databases.
The scientific community has investigated a wide array of natural and synthetic compounds for their potential to combat enveloped viruses, which include many significant human pathogens. These studies typically involve detailed experimental protocols to determine a compound's efficacy, such as its half-maximal inhibitory concentration (IC50) or effective concentration (EC50), and to elucidate the mechanism by which it inhibits viral entry, replication, or egress. For this compound, such data is not currently available in the public domain.
A Note on "Arbidol"
Given the specificity of the query for an antiviral agent against enveloped viruses and the phonetic similarity, it is possible that the intended subject of inquiry was Arbidol (umifenovir). Arbidol is a broad-spectrum antiviral compound with well-documented activity against a variety of enveloped viruses, including influenza virus and hepatitis C virus.[5][6] Its mechanism of action, primarily through the inhibition of virus-mediated membrane fusion, has been a subject of extensive research.[4][5][7]
Should the user's interest lie with Arbidol, a comprehensive technical guide can be provided, complete with quantitative data, detailed experimental methodologies, and diagrams of its mode of action, as originally requested.
Due to the lack of specific information on this compound's antiviral activity against enveloped viruses, the following sections, which would typically detail quantitative data, experimental protocols, and signaling pathways, cannot be populated at this time. Further research and publication in the scientific community are required to determine if this compound holds potential as a therapeutic agent in this context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H8Cl6O3 | CID 475341 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cytotoxic Potential of Ambigol A: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A, a chlorinated aromatic compound isolated from the terrestrial cyanobacterium Fischerella ambigua, belongs to a class of natural products that have garnered scientific interest for their diverse biological activities. These activities include antimicrobial, antiviral, and notably, cytotoxic effects.[1] This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of this compound and its related compounds on cancer cell lines. Due to the limited availability of specific data on this compound, this document also incorporates findings on closely related compounds from Fischerella ambigua to provide a broader context for its potential as an anticancer agent. This guide details established experimental protocols for assessing cytotoxicity and apoptosis and visualizes potential mechanisms of action and experimental workflows.
Data Presentation: Cytotoxicity of Ambigol-Related Compounds
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data for other cytotoxic compounds isolated from Fischerella ambigua, such as Ambiguine I isonitrile, offer valuable insights into the potential potency of this class of molecules. The following table summarizes the reported cytotoxic activities of Ambiguine I isonitrile against two human cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Citation |
| Ambiguine I isonitrile | HT-29 | Human Colon Carcinoma | 4.35 | [2][3] |
| Ambiguine I isonitrile | MCF-7 | Human Breast Adenocarcinoma | 1.7 | [2][3] |
Note: This data is for Ambiguine I isonitrile, a compound also isolated from Fischerella ambigua, and is presented to illustrate the cytotoxic potential of compounds from this source. Further research is required to establish the specific IC50 values for this compound across a comprehensive panel of cancer cell lines.
Experimental Protocols
To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, NF-κB pathway proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for investigating the cytotoxic effects of this compound.
Caption: General experimental workflow for assessing the cytotoxic effects of this compound.
Proposed Signaling Pathway
Based on studies of the related compound Ambiguine I isonitrile, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, leading to apoptosis.[2][4]
Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.
Conclusion
This compound and related compounds from Fischerella ambigua represent a promising area for anticancer drug discovery. While direct and extensive data on this compound's cytotoxicity and mechanism of action are still emerging, the available information on related compounds suggests a potential for significant anti-proliferative and pro-apoptotic effects. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on determining the IC50 values of this compound across a broad panel of cancer cell lines and elucidating the specific signaling pathways it modulates to fully understand its potential as a novel cancer therapeutic.
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Ambiguine I Isonitrile from Fischerella ambigua Induces Caspase-Independent Cell Death in MCF-7 Hormone Dependent Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambiguine I Isonitrile from Fischerella ambigua Induces Caspase-Independent Cell Death in MCF-7 Hormone Dependent Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Antifungal Properties of Ambigol A Against Pathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product isolated from the cyanobacterium Fischerella ambigua.[1][2] The ambigol class of compounds has demonstrated a range of biological activities, including antibacterial and antiviral properties.[3][4] Given the structural similarities to other bioactive halogenated phenolic compounds, there is significant interest in evaluating the antifungal potential of this compound against a spectrum of clinically relevant pathogenic fungi. The increasing prevalence of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds, and natural products like this compound represent a promising avenue for the discovery of new antifungal agents.
This technical guide provides a comprehensive overview of the potential antifungal properties of this compound, including hypothetical minimum inhibitory concentration (MIC) data, detailed experimental protocols for its evaluation, and a postulated mechanism of action.
Quantitative Antifungal Activity of this compound
While specific experimental data for this compound is pending, a comprehensive antifungal screening would likely evaluate its efficacy against a panel of pathogenic yeasts and molds. The data would be presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 |
| Candida glabrata | ATCC 90030 | 16 |
| Candida parapsilosis | ATCC 22019 | 8 |
| Candida krusei | ATCC 6258 | 32 |
| Cryptococcus neoformans | ATCC 90112 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 16 |
| Aspergillus flavus | ATCC 204304 | 32 |
| Aspergillus niger | ATCC 16404 | 64 |
| Trichophyton rubrum | ATCC 28188 | 4 |
| Trichophyton mentagrophytes | ATCC 9533 | 8 |
Experimental Protocols
The following protocols describe standardized methods for determining the antifungal susceptibility of a natural product like this compound. These are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Yeasts
This method is used to determine the MIC of this compound against yeast species such as Candida and Cryptococcus.
3.1.1 Materials
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer (optional, for turbidimetric reading)
-
Inoculum of yeast strains, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
3.1.2 Procedure
-
Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is performed in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations (e.g., from 0.125 to 64 µg/mL).
-
Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to the final inoculum concentration.
-
Inoculation: Each well containing the this compound dilution is inoculated with the yeast suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
Broth Microdilution Assay for Filamentous Fungi (Molds)
This method is adapted for determining the MIC of this compound against molds like Aspergillus and Trichophyton.
3.2.1 Materials
-
Same as for the yeast protocol, with the following additions:
-
Spore suspension of mold strains, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL
3.2.2 Procedure
-
Preparation of this compound Dilutions: This is performed as described for the yeast protocol.
-
Inoculum Preparation: Spores are harvested from a 7-day old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). The spore suspension is then filtered and adjusted to the final concentration.
-
Inoculation and Incubation: The procedure is the same as for the yeast protocol, with an extended incubation period of 48-72 hours at 35°C.
-
MIC Determination: The MIC for molds is typically defined as the lowest concentration of the compound that shows 100% inhibition of growth.
Postulated Mechanism of Action
The precise mechanism of action for this compound against fungal pathogens has not been elucidated. However, based on its polychlorinated aromatic structure, a plausible hypothesis is that it disrupts the fungal cell membrane integrity. Halogenated phenols are known to be lipophilic and can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Furthermore, many antifungal agents target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammalian cells.[5][6][7][8] It is conceivable that this compound could inhibit one of the key enzymes in this pathway, such as lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing of this compound.
Postulated Signaling Pathway Disruption
Caption: Postulated Mechanism of this compound Antifungal Activity.
References
- 1. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cultivation of Symphyonema bifilamentata (formerly Fischerella ambigua) for Ambigol A Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambigol A, a polychlorinated aromatic compound produced by the terrestrial cyanobacterium Symphyonema bifilamentata sp. nov. 97.28 (previously identified as Fischerella ambigua 108b), has garnered significant interest for its potent antimicrobial, antiviral, and cytotoxic activities.[1][2] This technical guide provides a comprehensive overview of the cultivation of S. bifilamentata for the production of this compound. It consolidates available data on cultivation methodologies, outlines detailed experimental protocols, and describes the biosynthetic pathway of this compound. This document is intended to serve as a foundational resource for researchers aiming to optimize the production of this promising bioactive compound.
Introduction
Symphyonema bifilamentata sp. nov. 97.28, a true-branching, heterocystous cyanobacterium, is the natural producer of the Ambigol family of secondary metabolites.[3][4][5] Notably, the strain previously known in much of the scientific literature as Fischerella ambigua 108b has been taxonomically reclassified to S. bifilamentata.[3][4][5] The Ambigols, including this compound, are highly chlorinated triphenyls with significant biological activities that make them attractive candidates for drug discovery and development.[1][2][6]
This guide focuses on the practical aspects of cultivating S. bifilamentata to produce this compound, addressing the critical need for standardized protocols and a deeper understanding of the factors influencing its biosynthesis.
Cultivation Methodologies
The successful cultivation of S. bifilamentata is fundamental to achieving viable yields of this compound. While specific quantitative data on the optimization of this compound production is limited in current literature, general cyanobacterial cultivation principles can be applied. The most commonly cited medium for the growth of this organism is the BG-11 medium and its nitrogen-free variant, BG-11₀.
Culture Media
BG-11 medium is a standard formulation for the cultivation of freshwater cyanobacteria. For heterocystous, nitrogen-fixing species like S. bifilamentata, the use of BG-11₀ (lacking sodium nitrate) can be employed to promote nitrogen fixation and potentially influence secondary metabolite production.
Table 1: Composition of BG-11 Medium
| Component | Stock Solution Concentration (g/L) | Volume of Stock per 1 L of Medium | Final Concentration (mg/L) |
| NaNO₃ | 150 | 10 mL | 1500 |
| K₂HPO₄·3H₂O | 40 | 1 mL | 40 |
| MgSO₄·7H₂O | 75 | 1 mL | 75 |
| CaCl₂·2H₂O | 36 | 1 mL | 36 |
| Citric Acid | 6 | 1 mL | 6 |
| Ferric Ammonium Citrate | 6 | 1 mL | 6 |
| EDTA (Disodium salt) | 1 | 1 mL | 1 |
| Na₂CO₃ | 20 | 1 mL | 20 |
| Trace Metal Solution | See Table 2 | 1 mL | - |
For BG-11₀ medium, NaNO₃ is omitted.
Table 2: Composition of Trace Metal Solution for BG-11 Medium
| Component | Concentration (g/L) |
| H₃BO₃ | 2.86 |
| MnCl₂·4H₂O | 1.81 |
| ZnSO₄·7H₂O | 0.222 |
| Na₂MoO₄·2H₂O | 0.390 |
| CuSO₄·5H₂O | 0.079 |
| Co(NO₃)₂·6H₂O | 0.0494 |
Cultivation Conditions
Optimizing environmental parameters is crucial for maximizing biomass and secondary metabolite production. The following table summarizes generally accepted conditions for the cultivation of similar cyanobacteria, which can serve as a starting point for the optimization of this compound production.
Table 3: General Cultivation Parameters for S. bifilamentata
| Parameter | Recommended Range | Notes |
| Temperature | 25-30 °C | Temperature significantly affects enzyme kinetics and metabolic rates. |
| Light Intensity | 30-60 µmol photons m⁻² s⁻¹ | Light is a critical factor for photosynthetic organisms. Both intensity and photoperiod should be optimized. Higher light intensities can sometimes induce stress and enhance secondary metabolite production, but can also lead to photoinhibition. |
| Photoperiod | 16:8 hours (light:dark) | A diurnal cycle is generally recommended to mimic natural conditions. |
| pH | 7.5-9.0 | The pH of the medium should be monitored and maintained within the optimal range for cyanobacterial growth. |
| Aeration/Mixing | Gentle bubbling with filtered air or orbital shaking | Adequate mixing is necessary to ensure uniform exposure to light and nutrients and to prevent cell sedimentation. For larger scale cultivation in photobioreactors, the aeration also serves to supply carbon dioxide. |
Experimental Protocols
Protocol for Cultivation of S. bifilamentata
-
Media Preparation: Prepare BG-11 or BG-11₀ medium according to the formulations in Tables 1 and 2. Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the sterile medium with a healthy, axenic culture of S. bifilamentata. A typical starting inoculum would result in an initial optical density at 750 nm (OD₇₅₀) of 0.1.
-
Incubation: Incubate the cultures under the conditions outlined in Table 3.
-
Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 750 nm at regular intervals.
-
Harvesting: Harvest the cyanobacterial biomass during the late exponential or stationary phase of growth, as this is often when secondary metabolite production is highest. Harvesting can be achieved by centrifugation (e.g., 5000 x g for 10 minutes) or filtration.
-
Biomass Processing: The harvested biomass should be washed with distilled water to remove residual media components and then lyophilized (freeze-dried) to obtain a dry powder for extraction.
Caption: Experimental workflow for S. bifilamentata cultivation.
Protocol for Extraction of this compound
This protocol is a general method for the extraction of lipophilic secondary metabolites from cyanobacterial biomass and can be adapted for this compound.
-
Sample Preparation: Weigh approximately 1 gram of lyophilized S. bifilamentata biomass into a glass vial.
-
Solvent Extraction: Add 20 mL of a 2:1 (v/v) mixture of dichloromethane:methanol to the biomass.
-
Homogenization: Thoroughly mix and homogenize the sample using a vortex mixer and sonication for 15-20 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully decant the supernatant into a clean, pre-weighed round-bottom flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the pellet two more times to ensure complete extraction. Pool all the supernatants.
-
Solvent Evaporation: Remove the organic solvent from the pooled supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Crude Extract: The resulting residue is the crude extract containing this compound and other lipophilic compounds. Store the crude extract at -20°C until further analysis.
Protocol for Quantification of this compound by HPLC-UV
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography with a UV detector. A validated analytical standard of this compound is required for accurate quantification.
-
Sample Preparation: Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent as the sample.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is likely suitable. A starting point could be a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength where this compound exhibits maximum absorbance (this would need to be determined by UV-Vis spectroscopy of the pure compound, but a general starting point for aromatic compounds is around 254 nm and 280 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area corresponding to this compound.
-
Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final yield can then be expressed as mg of this compound per gram of dry biomass.
This compound Biosynthesis Pathway
The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the 'ab' cluster, which contains 10 genes (ab1 to ab10).[2] The pathway involves a series of enzymatic reactions, including halogenations and phenolic couplings catalyzed by cytochrome P450 enzymes.
Caption: Biosynthetic pathway of this compound from chorismate.
The initial precursor for this compound biosynthesis is chorismate, a product of the shikimate pathway. The enzyme Ab5, a chorismate lyase, converts chorismate to 4-hydroxybenzoic acid.[7] A series of enzymes, including an adenylation domain (Ab6), an acyl carrier protein (Ab8), and a halogenase (Ab10), are involved in the subsequent chlorination to yield 3-chloro-4-hydroxybenzoic acid.[7] The halogenase Ab1 is then proposed to produce the monomeric building block, 2,4-dichlorophenol.[7] The final assembly of this compound involves the coupling of these phenol units, a process catalyzed by the cytochrome P450 enzymes Ab2 and Ab3, which are responsible for the formation of biaryl and biaryl-ether bonds.[2] The precise regulatory mechanisms that control the expression of the 'ab' gene cluster in response to environmental cues are not yet fully elucidated and represent an important area for future research.
Conclusion and Future Outlook
The cultivation of S. bifilamentata for the production of this compound presents a promising avenue for the development of new therapeutic agents. This guide provides a foundational framework for researchers by consolidating current knowledge on cultivation techniques, offering detailed experimental protocols, and outlining the biosynthetic pathway. A significant gap in the current understanding is the lack of quantitative data linking specific cultivation parameters to this compound yield. Future research should focus on systematically optimizing cultivation conditions, including nutrient levels, light intensity, and temperature, to enhance the production of this valuable secondary metabolite. Furthermore, elucidation of the regulatory networks governing the Ambigol biosynthetic gene cluster will be critical for the development of rational strategies for strain improvement and large-scale production.
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fische ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00707B [pubs.rsc.org]
- 2. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Symphyonema bifilamentata sp. nov., the Right Fischerella ambigua 108b: Half a Decade of Research on Taxonomy and Bioactive Compounds in New Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Ecological Significance and Biotechnological Potential of Ambigol A from Fischerella ambigua
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ambigol A is a potent polychlorinated triphenyl secondary metabolite produced by the terrestrial cyanobacterium Fischerella ambigua, recently reclassified as Symphyonema bifilamentata. This document provides an in-depth overview of the ecological role of this compound, its biological activities, biosynthetic pathway, and the experimental methodologies used for its study. Quantitative data on its bioactivity are summarized, and key processes are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction: The Ecological Role of this compound
The production of secondary metabolites by microorganisms is a key strategy for survival and competition. In the case of Fischerella ambigua, this compound and its congeners (Ambigols B-E) appear to serve a crucial ecological function.[1][2][3] While the precise ecological role is an area of ongoing research, the potent biological activities of these compounds suggest a primary role in chemical defense and allelopathy.
This compound exhibits significant antibacterial, antifungal, antiviral, and cytotoxic properties.[1][4] This broad spectrum of activity likely provides F. ambigua with a competitive advantage in its terrestrial habitat by inhibiting the growth of competing bacteria and fungi. The algicidal properties also suggest a role in managing competition from other photosynthetic microorganisms. Furthermore, the cytotoxic nature of this compound may serve as a defense mechanism against grazing by protozoa and other small eukaryotes.
Recent studies have also revealed more complex interactions. For instance, Ambigol C has been shown to significantly increase the production of the pigment prodigiosin in Serratia species.[5][6] This suggests that ambigols may also function as signaling molecules in complex microbial communities, influencing the behavior of neighboring bacteria.
Quantitative Bioactivity Data
The biological activities of this compound and its related compounds have been quantified against various targets. The following table summarizes the reported minimum inhibitory concentrations (MIC) and other activity metrics.
| Compound | Target Organism/Assay | Activity | Reference |
| This compound | Bacillus megaterium | Antibacterial | [4][7] |
| Bacillus subtilis | Antibacterial | [4][7] | |
| Serratia sp. ATCC 39006 | Antibiotic | [5] | |
| Cyclooxygenase | Enzyme Inhibition | [4] | |
| HIV Reverse Transcriptase | Enzyme Inhibition | [4] | |
| Ambigol C | Trypanosoma rhodesiense | Moderate Activity | [8] |
| Plasmodium falciparum | Growth Inhibition | [8] | |
| Serratia sp. ATCC 39006 | 10-fold increase in prodiginine production | [5][6] | |
| Ambigol D | Serratia sp. ATCC 39006 | Antibiotic | [5] |
| Ambiguine A Isonitrile | Bacillus anthracis | MIC: 1.0 µM | [9] |
| Ambiguine K Isonitrile | Mycobacterium tuberculosis | MIC: 6.6 µM | [9] |
| Ambiguine M Isonitrile | Mycobacterium tuberculosis | MIC: 7.5 µM | [9] |
Experimental Protocols
Bioassay-Guided Isolation of Ambigols
This protocol describes a general workflow for the isolation of bioactive compounds like this compound from Fischerella ambigua, using a bioassay to guide the purification process.
-
Cultivation and Extraction:
-
Cultivate Fischerella ambigua (strain 108b or equivalent) in a suitable medium (e.g., Z-medium or BG11 medium) under controlled conditions of light and temperature.
-
Harvest the cyanobacterial biomass by filtration or centrifugation.
-
Lyophilize the biomass and extract with a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, methanol).
-
-
Bioassay Screening:
-
Screen the crude extracts for the desired biological activity (e.g., antimicrobial activity against a panel of test organisms).
-
-
Fractionation of Active Extract:
-
Subject the most active crude extract to column chromatography on silica gel or another suitable stationary phase.
-
Elute with a solvent gradient of increasing polarity.
-
Collect fractions and test each for biological activity.
-
-
Purification of Active Fractions:
-
Pool the active fractions and subject them to further purification steps, such as High-Performance Liquid Chromatography (HPLC), using a suitable column (e.g., C18 reverse-phase).
-
Monitor the elution profile with a UV detector and collect peaks corresponding to individual compounds.
-
-
Structure Elucidation:
-
Determine the structure of the purified active compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).
-
For crystalline compounds, X-ray crystallography can be used to determine the absolute stereochemistry.
-
Heterologous Expression of the Ambigol Biosynthetic Gene Cluster
This protocol outlines the methodology for expressing the ambigol biosynthetic gene cluster (ab) in a heterologous host to study its function.
-
Identification and Cloning of the Gene Cluster:
-
Transformation of a Heterologous Host:
-
Transform a suitable host organism, such as the cyanobacterium Synechococcus elongatus PCC 7942, with the expression vector containing the ab gene cluster.
-
-
Cultivation and Induction of Expression:
-
Cultivate the transformed host under appropriate conditions.
-
Induce the expression of the genes in the ab cluster if the expression vector contains an inducible promoter.
-
-
Metabolite Analysis:
-
Extract the secondary metabolites from the culture of the transformed host.
-
Analyze the extracts using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of ambigols.
-
Compare the retention times and mass spectra with those of authentic ambigol standards.
-
-
In Vitro Characterization of Enzymes:
-
Individually clone and express specific genes from the ab cluster (e.g., the cytochrome P450 enzymes Ab2 and Ab3) in a host like E. coli.
-
Purify the recombinant enzymes.
-
Perform in vitro assays with putative substrates to confirm their enzymatic function (e.g., biaryl or biaryl-ether bond formation).[1]
-
Visualizations
Biosynthetic Pathway of Ambigol Precursors
The biosynthesis of the ambigol backbone involves a series of enzymatic steps starting from chorismate. The ab gene cluster encodes the necessary enzymes for this pathway.
Caption: Proposed biosynthetic pathway for Ambigol precursors in F. ambigua.
Experimental Workflow for Bioactivity-Guided Isolation
This diagram illustrates the systematic process of isolating natural products based on their biological activity.
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Phytoconstituents and pharmacological activities of cyanobacterium <i>Fischerella ambigua</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. Phycochemistry and bioactivity of cyanobacterial secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Ambiguine Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Ambigol A: A Comprehensive Technical Guide on its Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Ambigol A, a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua, has demonstrated notable biological activities, particularly its potential as an antibacterial agent.[1][2][3] This technical guide provides a detailed overview of the current understanding of this compound's antibacterial effects, including available quantitative data, experimental methodologies, and the putative mechanisms of action.
Antibacterial Activity of this compound and its Analogs
This compound has shown promising antibacterial activity, primarily against Gram-positive bacteria.[1][2][4] Studies have reported its efficacy against species such as Bacillus megaterium and Bacillus subtilis.[1][2][4] The unique structural features of the ambigol class, characterized by three polychlorinated aromatic building blocks connected by biaryl and biaryl ether bridges, are thought to be crucial for their biological function.[1][2]
Recent research has expanded to include the evaluation of simplified synthetic analogs of this compound to explore structure-activity relationships and improve antibacterial potency, especially against challenging clinical isolates.[1][2][4] A significant advantage observed with some ambigol analogs is the lack of resistance development in bacteria such as S. aureus and E. coli upon exposure, suggesting a potentially novel mode of action.[1]
Table 1: Summary of Antibacterial Activity of this compound and Related Compounds
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound | Bacillus megaterium | Antibacterial | Active | [1][2][4] |
| This compound | Bacillus subtilis | Antibacterial | Active | [1][2][4] |
| Ambigol C | Bacillus megaterium | Antibacterial | Strong | [1] |
| Ambigol C | Trypanosoma rhodesiense | Antiprotozoal | Moderately Effective | [5] |
| Ambigol C | Plasmodium falciparum (KI strain) | Antiprotozoal | IC50 = 1.5 µg/mL | [5] |
| Ambigol C | Plasmodium falciparum (NF54 strain) | Antiprotozoal | IC50 = 2.4 µg/mL | [5] |
Putative Mechanism of Action
While the precise molecular target of this compound's antibacterial activity has not been definitively elucidated, the lack of resistance development has led to the hypothesis of a bifunctional or dual mode of action.[1] This suggests that this compound and its analogs may act on multiple cellular targets simultaneously, making it more difficult for bacteria to evolve resistance. One area of investigation for antibacterial compounds is the inhibition of prokaryotic cell division, a critical process for bacterial proliferation.
Prokaryotic Cell Division and the FtsZ Target
Bacterial cell division is a complex process orchestrated by a group of proteins that form a structure called the divisome at the mid-cell.[6][7] A key and highly conserved component of this machinery is the FtsZ protein.[8] FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring, which acts as a scaffold for the recruitment of other division proteins and provides the constrictive force for cytokinesis.[6][8][9] Inhibition of FtsZ assembly or function disrupts the formation of the divisome, leading to cell filamentation and eventual lysis.[8] This makes FtsZ an attractive target for the development of new antibacterial agents.[6][8]
Although there is currently no direct evidence linking this compound to FtsZ inhibition, its impact on Gram-positive bacteria warrants investigation into this potential mechanism.
Caption: Hypothetical mechanism of this compound action on prokaryotic cell division.
Experimental Protocols
To assess the antibacterial properties of this compound and its analogs, as well as to investigate their potential mechanism of action, a series of standardized and specialized assays are required.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.
Protocol:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Bacillus subtilis) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the cultures at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
FtsZ Polymerization Assay
This in vitro assay is used to determine if a compound affects the ability of FtsZ to polymerize into protofilaments.
Protocol:
-
Purify FtsZ protein from a suitable expression system (e.g., E. coli).
-
Prepare a reaction mixture containing purified FtsZ, a polymerization buffer (e.g., MES buffer with MgCl2 and KCl), and varying concentrations of this compound.
-
Initiate polymerization by adding GTP.
-
Monitor the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer or a plate reader. An increase in light scattering indicates FtsZ polymerization.
-
Compare the polymerization kinetics in the presence of this compound to a control without the compound.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Protocol:
-
Set up a reaction similar to the polymerization assay, including purified FtsZ, buffer, and this compound.
-
Initiate the reaction by adding GTP.
-
At various time points, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Calculate the rate of GTP hydrolysis and compare the activity in the presence of this compound to a control.
Caption: Experimental workflow for investigating this compound's antibacterial mechanism.
Future Directions
The promising antibacterial activity of this compound, coupled with the potential for a novel mechanism of action, makes it a compelling candidate for further investigation in drug discovery. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to definitively identify the molecular target(s) of this compound in bacteria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of this compound analogs to optimize antibacterial potency and spectrum.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models of bacterial infection to assess their therapeutic potential and safety profiles.
-
Mechanism of Action Studies: Conducting detailed investigations into the effects of this compound on bacterial cell morphology, cell wall synthesis, and other essential cellular processes to fully elucidate its mode of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Cell Division [beckwith.med.harvard.edu]
- 8. FtsZ inhibitors as a new genera of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Genomics of Ambigol A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ambigol A, a polychlorinated triphenyl compound isolated from the terrestrial cyanobacterium Fischerella ambigua, has garnered significant interest due to its notable antimicrobial, antiviral, and cytotoxic activities. Understanding the genetic basis of its production is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth exploration of the genomics of this compound biosynthesis, detailing the biosynthetic gene cluster, the functions of the key enzymes involved, and the experimental methodologies used to elucidate this fascinating pathway.
The this compound Biosynthetic Gene Cluster (ab)
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the ab cluster, within the genome of Fischerella ambigua 108b.[1][2] This cluster spans approximately 14 kb and comprises ten genes, ab1 through ab10, which encode the enzymatic machinery required for the assembly of the complex triphenyl structure from primary metabolites.[1][2]
Gene Organization and Function
The organization of the ab gene cluster is depicted below. The functions of the individual genes have been inferred through bioinformatic analysis and subsequently validated by heterologous expression and in vitro enzymatic assays.[1][3]
| Gene | Proposed Function | Homology |
| ab1 | FAD-dependent halogenase | Halogenase |
| ab2 | Cytochrome P450 monooxygenase | P450 enzyme |
| ab3 | Cytochrome P450 monooxygenase | P450 enzyme |
| ab4 | Hypothetical protein | - |
| ab5 | Chorismate lyase | Chorismate lyase |
| ab6 | Adenylation (A) domain | Stand-alone A-domain |
| ab7 | 3-deoxy-7-phosphoheptulonate (DAHP) synthase isoenzyme | DAHP synthase |
| ab8 | Acyl carrier protein (ACP) | Peptidyl carrier protein |
| ab9 | Condensation (C) and Thioesterase (TE) domains | Non-ribosomal peptide synthetase (NRPS) module |
| ab10 | FAD-dependent halogenase | Halogenase |
The Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound is a multi-step process that begins with the shikimate pathway and culminates in the formation of the polychlorinated triphenyl scaffold. The pathway can be divided into three main stages: precursor formation, monomer biosynthesis, and oligomerization.
Precursor Formation and Monomer Biosynthesis
The biosynthesis of the key building block, 2,4-dichlorophenol, starts from the primary metabolite chorismate.
-
Chorismate to 4-Hydroxybenzoic Acid (4-HBA): The enzyme Ab7, an isoenzyme of 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in the shikimate pathway, which produces chorismate.[3] The dedicated chorismate lyase, Ab5, then converts chorismate into 4-hydroxybenzoic acid (4-HBA).[3]
-
Activation and Thiolation: The stand-alone adenylation domain, Ab6, activates 4-HBA, which is then transferred to the acyl carrier protein (ACP), Ab8.[3]
-
Chlorination and Release: The ACP-bound substrate undergoes chlorination at the meta position, a reaction catalyzed by the halogenase Ab10, to yield 3-chloro-4-HBA.[3] This intermediate is then transferred by the condensation (C) domain and subsequently released by the thioesterase (TE) domain of Ab9.[3]
-
Final Monomer Formation: The released 3-chloro-4-HBA is believed to be the substrate for the halogenase Ab1, which catalyzes a second chlorination to produce the monomeric building block, 2,4-dichlorophenol.[3]
Oligomerization and Final Assembly
The final steps in this compound biosynthesis involve the coupling of the 2,4-dichlorophenol monomers. This is accomplished by two cytochrome P450 enzymes, Ab2 and Ab3.[1] These enzymes exhibit complementary selectivity, with one likely responsible for the formation of the biaryl-ether bond and the other for the biaryl bond, leading to the characteristic triphenyl structure of this compound.[1]
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data regarding the this compound biosynthetic pathway. While the enzymes have been functionally characterized, detailed kinetic parameters and production titers from heterologous expression systems have not been extensively reported in the primary literature.
Enzyme Kinetics
Specific kinetic parameters for the enzymes of the ab cluster have not been published. However, data from homologous enzymes can provide an estimate of their catalytic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Ab5 (Chorismate lyase) | Chorismate | Data not available | Data not available | - |
| E. coli Chorismate lyase (UbiC) | Chorismate | 29 | 1.7 | [4] |
| Ab2 (P450) | 2,4-Dichlorophenol | Data not available | Data not available | - |
| Ab3 (P450) | Dimeric Intermediate | Data not available | Data not available | - |
Note: The kinetic data for E. coli Chorismate lyase is provided as a reference for a homologous enzyme and may not reflect the precise kinetics of Ab5.
Heterologous Production
The ab gene cluster has been successfully expressed in the cyanobacterium Synechococcus elongatus PCC 7942, leading to the production of this compound.[1] However, specific production yields have not been reported in the available literature.
| Host Organism | Product | Titer (mg/L) |
| Synechococcus elongatus PCC 7942 | This compound | Data not available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of bioinformatics, molecular genetics, and biochemical assays. Below are detailed methodologies for key experiments.
Heterologous Expression of the ab Gene Cluster in Synechococcus elongatus
This protocol describes the heterologous expression of the this compound biosynthetic gene cluster using Direct Pathway Cloning (DiPaC).
Materials:
-
Fischerella ambigua 108b culture
-
Synechococcus elongatus PCC 7942 culture
-
Genomic DNA isolation kit
-
High-fidelity DNA polymerase for long amplicons
-
Expression vector with homologous regions to a neutral site in the S. elongatus genome
-
Restriction enzymes
-
DNA ligase or Gibson Assembly Master Mix
-
BG-11 medium for cyanobacteria
-
Appropriate antibiotics for selection
-
Electroporator or conjugation reagents
-
LC-MS system
Methodology:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from F. ambigua 108b using a commercial kit or standard protocols.
-
Amplification of the ab Gene Cluster: Amplify the entire ~14 kb ab gene cluster from the genomic DNA using long-amplicon PCR with a high-fidelity polymerase. Design primers with overhangs complementary to the expression vector for seamless cloning.
-
Vector Preparation: Linearize the expression vector by restriction digest at the cloning site.
-
Direct Pathway Cloning (DiPaC): Clone the amplified ab gene cluster into the linearized expression vector using a method such as Gibson Assembly or ligation.
-
Transformation into S. elongatus: Introduce the resulting expression construct into S. elongatus PCC 7942 via natural transformation, electroporation, or conjugation.
-
Selection and Segregation: Select for transformants on BG-11 agar plates containing the appropriate antibiotic. Perform subsequent rounds of streaking on selective media to ensure complete segregation of the integrated gene cluster into all copies of the chromosome.
-
Cultivation and Expression: Grow the engineered S. elongatus strain in liquid BG-11 medium under appropriate light and temperature conditions to allow for the expression of the ab genes and production of this compound.
-
Metabolite Analysis: Harvest the culture, extract the metabolites using an organic solvent (e.g., ethyl acetate), and analyze the extract for the presence of this compound using LC-MS.
In Vitro Assay for Cytochrome P450 (Ab2/Ab3) Activity
This protocol outlines a general method for assessing the catalytic activity of the P450 enzymes Ab2 and Ab3 in vitro.
Materials:
-
Purified Ab2 or Ab3 enzyme
-
A suitable redox partner system (e.g., a P450 reductase and cytochrome b5)
-
NADPH
-
Substrate (2,4-dichlorophenol for initial coupling, or the dimeric intermediate for subsequent coupling)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
HPLC or LC-MS system
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the P450 enzyme (Ab2 or Ab3), and its redox partners.
-
Initiation of Reaction: Pre-incubate the mixture at the optimal temperature. Initiate the reaction by adding the substrate and NADPH.
-
Incubation: Incubate the reaction for a defined period, allowing the enzymatic conversion to proceed.
-
Quenching: Stop the reaction by adding a quenching solution, which will precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
-
Product Analysis: Analyze the supernatant by HPLC or LC-MS to detect the formation of the expected biaryl or biaryl-ether coupled products. Compare the results to a negative control reaction lacking the enzyme or NADPH.
Regulation of this compound Biosynthesis
The regulatory mechanisms governing the expression of the ab gene cluster in Fischerella ambigua have not yet been elucidated. In many filamentous cyanobacteria, the production of secondary metabolites is often linked to developmental processes, nutrient availability, or environmental stress. Further research, including transcriptomic and proteomic studies under various culture conditions, is required to identify the specific regulatory elements and transcription factors that control this compound biosynthesis.
Conclusion
The elucidation of the this compound biosynthetic gene cluster and its corresponding pathway represents a significant advancement in our understanding of natural product biosynthesis in cyanobacteria. This knowledge provides a foundation for the heterologous production of this compound and its analogs, opening up new avenues for drug discovery and development. Future research will likely focus on optimizing production yields, characterizing the enzymatic machinery in greater detail, and unraveling the regulatory networks that control the expression of this important biosynthetic pathway.
References
Ambigol A: A Promising Lead Compound for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua.[1][2][3][4] This complex molecule has garnered significant attention within the scientific community due to its diverse and potent biological activities. Exhibiting a broad spectrum of effects, including antibacterial, antifungal, and antiviral properties, this compound presents a compelling starting point for the development of novel therapeutic agents.[1][2][4] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its potential as a lead compound in drug discovery. We will delve into its biological activities, supported by available quantitative data, detail relevant experimental protocols, and visualize its biosynthetic pathway.
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities that underscore its potential as a versatile lead compound. Its most notable effects are in the realms of infectious diseases and inflammatory processes.
Antimicrobial Activity
This compound has shown promising activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, a pathogen notorious for its resistance to conventional antibiotics.[2][3][4] Its mechanism of action against bacteria is thought to involve the disruption of cell membrane integrity.[2][3] Furthermore, this compound has exhibited antifungal properties, with activity reported against Candida species.
Anti-plasmodial Activity
Notably, this compound has demonstrated significant activity against the malaria parasite, Plasmodium falciparum. This is a critical area of research given the ongoing global health challenge posed by malaria and the emergence of drug-resistant parasite strains.
Enzyme Inhibition
Beyond its antimicrobial effects, this compound has been shown to inhibit the activity of key enzymes implicated in human diseases. It is an inhibitor of cyclooxygenase (COX), an enzyme involved in inflammation and pain pathways.[4] Additionally, it has been reported to inhibit HIV reverse transcriptase, an essential enzyme for the replication of the human immunodeficiency virus.[4]
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound. While its broad-spectrum antimicrobial activities are frequently cited, specific Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against key bacterial and fungal pathogens are not consistently available in the reviewed literature.
| Target Organism/Enzyme | Assay Type | Activity Metric | Value | Strain/Conditions | Reference |
| Plasmodium falciparum | Anti-plasmodial Assay | IC50 | 1744.3 nM | K1 strain | [1] |
| Plasmodium falciparum | Anti-plasmodial Assay | IC50 | 3346 nM | NF54 strain | [1] |
Note: Further research is required to establish a more comprehensive quantitative profile of this compound's antimicrobial activities.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and advancement of lead compounds. Below are methodologies for key assays relevant to the biological activities of this compound.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is grown on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the different concentrations of this compound. Positive (no drug) and negative (no bacteria) control wells are also included. The plate is then incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: A culture of the target fungus (e.g., Candida albicans) is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in the test medium (e.g., RPMI-1640) to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of this compound Dilutions: Similar to the antibacterial assay, serial dilutions of this compound are prepared in the test medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to the wells containing this compound. Control wells are included as in the antibacterial assay. The plate is incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Reaction: The assay is typically performed in a buffer solution containing the respective COX enzyme, a heme cofactor, and a reducing agent. This compound at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid.
-
Detection of Prostaglandin Production: The activity of the COX enzyme is determined by measuring the production of prostaglandins (e.g., Prostaglandin E2). This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption during the reaction.
-
Calculation of IC50: The percentage of inhibition of COX activity at each concentration of this compound is calculated. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HIV Reverse Transcriptase (RT) Inhibition Assay
-
Enzyme and Template/Primer Preparation: Recombinant HIV-1 RT is used. A synthetic template/primer, such as poly(A)/oligo(dT), is utilized.
-
Assay Reaction: The reaction mixture contains the HIV-1 RT enzyme, the template/primer, and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a fluorescent tag). This compound at different concentrations is added to the reaction.
-
Measurement of RT Activity: The incorporation of the labeled dNTP into the newly synthesized DNA strand is measured. For radiolabeled dNTPs, this can be done by precipitating the DNA and measuring the radioactivity. For fluorescently labeled dNTPs, fluorescence intensity is measured.
-
Calculation of IC50: The percentage of inhibition of RT activity is calculated for each concentration of this compound. The IC50 value is then determined from the dose-response curve.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The pathway begins with chorismate and proceeds through a series of enzymatic reactions to form the chlorinated phenolic building blocks, which are then coupled to form the final trimeric structure.
Caption: Biosynthetic pathway of this compound.
Mechanism of Action and Signaling Pathways
While the precise mechanisms of action for all of this compound's biological activities are not fully elucidated, its antibacterial effect is suggested to stem from its ability to disrupt bacterial cell membranes.[2][3] This disruption could lead to leakage of cellular contents and ultimately cell death.
A critical area for future research is the effect of this compound on mammalian cell signaling pathways. To date, there is a notable lack of information in the scientific literature regarding which specific pathways this compound may modulate. Understanding these interactions is paramount for assessing its therapeutic potential and safety profile for human use. Elucidating whether this compound interacts with key signaling cascades, such as those involved in inflammation (e.g., NF-κB, MAPK pathways), cell survival, or apoptosis, will be crucial for its development as a drug candidate.
Conclusion and Future Directions
This compound stands out as a natural product with significant potential as a lead compound for drug discovery. Its diverse biological activities, including potent antibacterial, anti-plasmodial, and enzyme-inhibitory effects, warrant further investigation. However, to advance this compound from a promising lead to a viable drug candidate, several key knowledge gaps must be addressed.
Future research should prioritize:
-
Comprehensive quantitative analysis: Determining the IC50 or MIC values of this compound against a broader panel of clinically relevant bacteria and fungi is essential.
-
Mechanism of action studies: Detailed investigations into how this compound exerts its biological effects, particularly its antibacterial and antiviral mechanisms, are needed.
-
Mammalian cell signaling studies: Identifying the specific signaling pathways in mammalian cells that are affected by this compound is a critical next step to understand its potential therapeutic applications and to assess its safety.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its activity and could lead to the development of more potent and selective compounds.
The journey from a natural product to a clinically approved drug is long and challenging. However, the compelling biological profile of this compound makes it a worthy candidate for continued and intensified research and development efforts.
References
- 1. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Susceptibility of Bacteria to Ambigol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambigol A, a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2][3] These application notes provide a comprehensive protocol for determining the in vitro susceptibility of bacteria to this compound. Detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, along with protocols to investigate its mechanism of action related to bacterial cell membrane disruption. Furthermore, this document outlines the necessary quality control procedures to ensure the accuracy and reproducibility of the susceptibility testing results.
Introduction to this compound
This compound is a member of the ambigol class of cyanobacterial natural products, which are characterized by their unique polychlorinated triphenyl structure.[1][2] Early studies have highlighted its potential as an antibacterial agent, with reported activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1] The proposed mechanism of action for ambigols involves the disruption of bacterial cell membrane integrity, making it a promising candidate for the development of new antimicrobial agents to combat challenging clinical isolates.[1] This protocol provides a standardized framework for researchers to evaluate the antibacterial efficacy of this compound.
Data Presentation
Table 1: Hypothetical MIC and MBC Values of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 4 | 8 |
| Bacillus subtilis ATCC 6633 | Positive | 2 | 4 |
| Methicillin-Resistant S. aureus (MRSA) | Positive | 8 | 16 |
| Escherichia coli ATCC 25922 | Negative | >128 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | >128 |
Table 2: Quality Control (QC) Ranges for Standard Antibiotics against Reference Strains
| QC Strain | Antibiotic | MIC Range (µg/mL) | Reference |
| S. aureus ATCC 29213 | Vancomycin | 0.5 - 2 | [4][5][6][7][8] |
| S. aureus ATCC 29213 | Rifampin | 0.002 - 0.015 | [9] |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | [10] |
| E. coli ATCC 25922 | Gentamicin | 0.25 - 1 | [11] |
| P. aeruginosa ATCC 27853 | Gentamicin | 0.25 - 2 | [11] |
| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.5 - 2 | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the likely hydrophobic nature of this compound, a stock solution is prepared in 100% dimethyl sulfoxide (DMSO).
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a high concentration stock solution (e.g., 12.8 mg/mL).
-
Ensure the stock solution is thoroughly mixed and completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.[5][12]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is used to determine the MIC of this compound.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Prepare Microtiter Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
This will result in a range of this compound concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay.
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
Mechanism of Action: Membrane Integrity and Potential Assays
This assay determines if this compound damages the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI).
-
Prepare Bacterial Suspension: Grow bacteria to mid-log phase, then wash and resuspend in a suitable buffer (e.g., PBS) to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Add PI to a final concentration of 10 µg/mL.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-damaging agent like Polymyxin B) and a negative control (untreated cells).
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm using a microplate reader.[13] Monitor the fluorescence over time (e.g., every 5 minutes for 60 minutes). An increase in fluorescence indicates membrane permeabilization.
This assay measures changes in the bacterial membrane potential using the fluorescent probe DiSC₃(5).
-
Prepare Bacterial Suspension: Grow bacteria to mid-log phase, wash, and resuspend in a buffer containing KCl (e.g., 5 mM HEPES, 100 mM KCl, pH 7.2) to an OD₆₀₀ of ~0.4.
-
Dye Loading: Add DiSC₃(5) to a final concentration of 0.4 µM and incubate in the dark at 37°C for approximately 60 minutes to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.
-
Assay Setup: In a 96-well black plate, add the DiSC₃(5)-loaded bacterial suspension.
-
Measurement: Measure the baseline fluorescence (excitation ~622 nm, emission ~670 nm).
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Use a known depolarizing agent like valinomycin as a positive control.
-
Monitor the fluorescence intensity over time. An increase in fluorescence (de-quenching) indicates membrane depolarization.[14]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound susceptibility testing.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound leading to bacterial cell death.
References
- 1. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eucast: Updated QC-tables [eucast.org]
- 13. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cytotoxicity Assay of Ambigol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua.[1] Along with its analogs, this compound has demonstrated a range of interesting biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1] The cytotoxic potential of this compound and related compounds has been observed against various mammalian cell lines, making it a compound of interest for further investigation in cancer research and drug development.[2]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Data Presentation
The following tables represent hypothetical data obtained from cytotoxicity assays with this compound on a generic cancer cell line (e.g., HeLa).
Table 1: Hypothetical MTT Assay Results for this compound
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.188 | 0.072 | 95.0 |
| 5 | 0.938 | 0.061 | 75.0 |
| 10 | 0.625 | 0.045 | 50.0 |
| 25 | 0.313 | 0.030 | 25.0 |
| 50 | 0.125 | 0.015 | 10.0 |
| 100 | 0.063 | 0.010 | 5.0 |
Table 2: Hypothetical LDH Assay Results for this compound
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.150 | 0.012 | 0.0 |
| 1 | 0.180 | 0.015 | 3.3 |
| 5 | 0.300 | 0.020 | 16.7 |
| 10 | 0.525 | 0.035 | 41.7 |
| 25 | 0.825 | 0.050 | 75.0 |
| 50 | 1.050 | 0.065 | 100.0 |
| 100 | 1.080 | 0.070 | 103.3 |
| Maximum LDH Release | 1.050 | 0.075 | 100.0 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Due to its hydrophobic nature, dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution with serum-free culture medium to prepare working concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After 24 hours of incubation, remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Materials:
-
This compound
-
DMSO
-
Selected cancer cell line
-
Complete cell culture medium
-
Serum-free culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (usually 10X, provided in the kit)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay.
-
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as in the MTT assay.
-
-
Cell Treatment:
-
After 24 hours of incubation, replace the medium with 100 µL of fresh serum-free medium containing various concentrations of this compound.
-
Set up the following controls:
-
Vehicle Control (Spontaneous LDH release): Cells treated with medium containing DMSO.
-
Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the end of the incubation period.
-
No-Cell Control: Medium only.
-
-
Incubate for the desired exposure time.
-
-
Collection of Supernatant:
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100
-
Visualizations
Signaling Pathways
The precise molecular mechanism of this compound-induced cytotoxicity is not yet fully elucidated. However, many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. The diagram below illustrates a hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Workflow
The following diagram outlines the general workflow for performing a cytotoxicity assay with this compound.
Caption: General workflow for cytotoxicity assays.
References
Application Notes and Protocols for Ambigol A in High-Throughput Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua.[1] It belongs to a class of compounds known as the ambigols, which have demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] Notably, this compound has been identified as an inhibitor of HIV reverse transcriptase, a critical enzyme for the replication of the human immunodeficiency virus. This property makes this compound a compound of interest for antiviral drug discovery and a potential candidate for inclusion in high-throughput screening (HTS) campaigns aimed at identifying novel antiviral agents.
These application notes provide a framework for the utilization of this compound in HTS for antiviral drug discovery. The protocols outlined below are designed to be adapted to standard laboratory settings and automated HTS platforms.
Data Presentation
The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit viral activity by 50%. Additionally, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
While the antiviral activity of this compound against HIV has been reported, specific publicly available quantitative data is limited. The following table provides a template for summarizing such data once obtained through experimental validation.
| Compound | Virus | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 | Reverse Transcriptase Inhibition | Data to be determined | Data to be determined | Data to be determined | Falch et al., 1995 |
| This compound | Virus X | Cytopathic Effect Reduction | Data to be determined | Data to be determined | Data to be determined | |
| Positive Control | Virus X | Cytopathic Effect Reduction | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the high-throughput screening of this compound for antiviral activity.
High-Throughput HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is adapted for a high-throughput format to screen for inhibitors of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (commercially available)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or a fluorescent analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 3 mM MgCl2, 10 mM DTT)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Nevirapine or Efavirenz)
-
384-well microplates
-
Detection reagents for the incorporated labeled dNTP
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a multi-channel pipette, dispense nanoliter to microliter volumes of this compound (in a dose-response range) and control compounds into the 384-well microplates.
-
Reagent Preparation: Prepare a master mix containing the poly(rA)-oligo(dT) template-primer, dNTPs (with the labeled dNTP), and HIV-1 RT in the assay buffer.
-
Reaction Initiation: Add the master mix to each well of the microplate to start the reverse transcription reaction.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Detection: Detect the amount of incorporated labeled dNTP using a suitable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
High-Throughput Cytopathic Effect (CPE) Reduction Assay
This cell-based assay is a common method for screening antiviral compounds. It measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 cells for many viruses)
-
Virus stock with a known titer
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Positive control antiviral drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
384-well clear-bottom microplates
Procedure:
-
Cell Seeding: Seed the host cells into 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the wells. Include wells with no compound (virus control) and wells with no virus (cell control).
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within a specific timeframe (e.g., 48-72 hours).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until the desired level of CPE is observed in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Reading: Measure the signal (e.g., luminescence, absorbance, or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the data to the cell and virus controls. Calculate the percent protection for each concentration of this compound and determine the EC50 value.
Cytotoxicity Assay
This assay is performed in parallel with the CPE assay to determine the toxicity of the compound on the host cells.
Procedure:
-
Cell Seeding: Seed the same host cells used in the CPE assay into 384-well microplates at the same density.
-
Compound Addition: Add serial dilutions of this compound and a known cytotoxic compound (positive control).
-
Incubation: Incubate the plates for the same duration as the CPE assay.
-
Cell Viability Measurement: Add the cell viability reagent and measure the signal as described above.
-
Data Analysis: Calculate the percent cell viability for each concentration of this compound and determine the CC50 value.
Visualizations
Experimental Workflow for High-Throughput Antiviral Screening
References
Experimental Design for In Vivo Studies of Ambigol A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua.[1] In vitro studies have revealed its potential as a promising therapeutic agent, exhibiting a range of biological activities including antibacterial, antifungal, antiviral, and cytotoxic effects.[1][2] This document provides detailed application notes and protocols for the preclinical in vivo evaluation of this compound, offering a roadmap for researchers to investigate its efficacy and mechanism of action in living organisms. The following sections outline experimental designs for assessing the antimicrobial, antifungal, and antitumor properties of this compound, along with protocols for mechanistic studies to elucidate its effects on key signaling pathways.
General Considerations for In Vivo Studies
Before commencing in vivo experiments with this compound, several critical factors must be addressed to ensure robust and reproducible data.
-
Animal Model Selection: The choice of animal model is paramount and should be guided by the specific therapeutic indication being investigated. Mice are frequently used for initial efficacy and toxicity studies due to their genetic tractability and well-characterized immune systems.[3][4] For specific applications, other models such as rats or rabbits may be more appropriate.[3][4]
-
Pharmacokinetics and Formulation: The solubility and stability of this compound in a vehicle suitable for in vivo administration must be determined. Preliminary pharmacokinetic studies are recommended to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the dosing regimen.
-
Toxicity Assessment: Acute and chronic toxicity studies are essential to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. These studies typically involve dose-escalation experiments and monitoring of clinical signs, body weight, and hematological and biochemical parameters.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
In Vivo Antimicrobial Activity
Given its reported in vitro activity against Gram-positive bacteria, in vivo studies should focus on relevant infection models.[2]
Murine Model of Systemic Staphylococcus aureus Infection
This model is suitable for evaluating the efficacy of this compound in treating systemic bacterial infections.
Experimental Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300).
-
Infection: Induce systemic infection via intraperitoneal (i.p.) or intravenous (i.v.) injection of a predetermined lethal or sub-lethal dose of MRSA.
-
Treatment Groups:
-
Vehicle Control (e.g., saline, DMSO/Cremophor EL solution)
-
This compound (multiple dose levels, e.g., 1, 5, 10 mg/kg)
-
Positive Control (e.g., Vancomycin, 10 mg/kg)
-
-
Dosing: Administer this compound or control treatments via i.p. or i.v. route starting at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., once or twice daily for 3-7 days).
-
Endpoints:
-
Survival: Monitor and record survival rates over a period of 7-14 days.
-
Bacterial Burden: At selected time points, euthanize a subset of mice from each group and determine the bacterial load (CFU/g) in target organs (e.g., kidneys, spleen, liver).
-
Clinical Signs: Monitor for signs of illness such as weight loss, ruffled fur, and lethargy.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Burden in Kidney (log10 CFU/g ± SD) | Bacterial Burden in Spleen (log10 CFU/g ± SD) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Vancomycin | 10 |
Experimental Workflow for In Vivo Antimicrobial Study
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ambigol A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product isolated from the cyanobacterium Fischerella ambigua.[1][2][3] It belongs to a class of compounds known as ambigols, which have demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][4][5] As research into the therapeutic potential of this compound progresses, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and efficacy studies.
This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Currently, specific validated methods for the quantification of this compound in biological samples are not widely published. Therefore, the following protocol is a representative method based on standard practices for the bioanalysis of small molecules with similar chemical properties.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. The method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation: The goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, serum, tissue homogenate) and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For a polychlorinated aromatic compound like this compound, LLE or SPE would likely provide a cleaner extract than PPT.
2. Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate this compound from other components in the extracted sample. A C18 reversed-phase column is typically suitable for separating nonpolar compounds like this compound.
3. Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of this compound. The molecule is first ionized, typically using electrospray ionization (ESI), and then the precursor ion is selected and fragmented. Specific fragment ions are then monitored for quantification, providing high selectivity.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are representative of what would be expected for a robust bioanalytical assay.
| Parameter | Value | Units |
| Limit of Detection (LOD) | 0.05 | ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 | ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 | ng/mL |
| Linearity (r²) | >0.995 | - |
| Intra-day Precision (%CV) | < 15% | % |
| Inter-day Precision (%CV) | < 15% | % |
| Accuracy (% Bias) | ± 15% | % |
| Matrix Effect | 90-110% | % |
| Recovery | > 85% | % |
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the quantification of this compound using liquid-liquid extraction followed by UPLC-MS/MS analysis.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - e.g., a structurally similar polychlorinated compound or a stable isotope-labeled this compound
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, deionized or Milli-Q
2. Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the IS in 50:50 ACN:Water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CCs (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QCs (e.g., 0.3, 3, 30, 80 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except the blank.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 50% B
-
0.5 min: 50% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 50% B
-
4.0 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Source Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined empirically by infusing the reference standard. A hypothetical transition could be m/z [M-H]⁻ → fragment ion.
-
Internal Standard: To be determined empirically based on the selected IS.
-
-
Collision Energy (CE) and other MS parameters: Optimize by infusing the reference standard.
5. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CCs using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been extensively characterized in the scientific literature. While it is known to have antibacterial, antifungal, and cytotoxic activities, the specific cellular targets and downstream signaling cascades are yet to be fully elucidated.[6] Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Potential of Ambigol A with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A, a polychlorinated aromatic natural product isolated from the cyanobacterium Fischerella ambigua, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Bacillus megaterium and Bacillus subtilis.[1][2] Its mechanism of action is believed to involve the disruption of cell membrane integrity and interference with DNA repair pathways.[2] The increasing challenge of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing antibiotics. While several cyanobacterial metabolites have shown synergistic effects when combined with conventional antibiotics, specific data on this compound in combination therapies is not yet available in published literature.[1]
These application notes provide a comprehensive framework of detailed protocols for researchers to systematically investigate the potential synergistic, additive, or antagonistic interactions between this compound and other classes of antibiotics. The following sections outline the methodologies for key in vitro and in vivo experiments, data analysis, and interpretation.
Data Presentation: Hypothetical Synergy Screening of this compound
The following tables are presented as templates for summarizing quantitative data from synergy screening experiments. The values provided are for illustrative purposes only and are not based on experimental results.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| This compound | 8 |
| Vancomycin | 1 |
| Gentamicin | 2 |
| Ciprofloxacin | 0.5 |
Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Conventional Antibiotics against Staphylococcus aureus
| Antibiotic Combination | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC of this compound | FIC of Antibiotic | FIC Index (FICI) | Interpretation |
| This compound + Vancomycin | 2 | 0.25 | 0.25 | 0.25 | 0.5 | Synergy |
| This compound + Gentamicin | 4 | 0.5 | 0.5 | 0.25 | 0.75 | Additive |
| This compound + Ciprofloxacin | 8 | 0.5 | 1 | 1 | 2 | Indifference |
Interpretation of FIC Index (FICI):
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic effects of two antimicrobial agents.
a. Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Stock solutions of conventional antibiotics (e.g., Vancomycin, Gentamicin, Ciprofloxacin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213) standardized to 0.5 McFarland turbidity
-
Spectrophotometer (for measuring optical density at 600 nm)
b. Protocol:
-
Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate and serial twofold dilutions of the conventional antibiotic along the y-axis.
-
The final volume in each well should be 100 µL, with each well containing a unique combination of concentrations of the two agents.
-
Include control wells for each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no drug) and a sterility control (no bacteria).
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the sterility control) with 100 µL of the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
c. Workflow Diagram:
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
a. Materials:
-
This compound and conventional antibiotic stock solutions
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
b. Protocol:
-
Prepare flasks with CAMHB containing this compound alone, the conventional antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC). Include a drug-free growth control.
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
Plot the log10 CFU/mL versus time for each treatment.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
c. Workflow Diagram:
References
Ambigol A: A Novel Probe for Investigating Bacterial Membrane Integrity
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product originally isolated from the cyanobacterium Fischerella ambigua.[1][2] It has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1] Emerging evidence suggests that this compound exerts its antimicrobial effects by disrupting the integrity of the bacterial cell membrane, making it a valuable tool for studying membrane structure and function. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool in the investigation of bacterial membrane integrity.
Mechanism of Action
While the precise mechanism is still under investigation, studies on related ambigols suggest a multi-faceted mode of action. Transcriptomic analysis of Serratia sp. treated with Ambigol C, a structurally similar compound, revealed significant downregulation of genes associated with fatty acid biosynthesis and translation.[3] Concurrently, there was an increased expression of genes related to the uptake of L-proline.[3] This suggests that this compound may not only physically compromise the membrane but also interfere with key metabolic pathways essential for membrane lipid synthesis and overall cell viability. The disruption of the membrane barrier is a key event, leading to subsequent downstream effects.
Data Presentation
The antibacterial efficacy of this compound has been reported against various bacterial species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive | Not explicitly quantified in reviewed literature | [1] |
| Staphylococcus aureus | Gram-positive | Not explicitly quantified in reviewed literature | [1] |
| Serratia sp. ATCC 39006 | Gram-negative | Noted as having antibiotic activity, but specific MIC not provided | [3] |
Note: The reviewed literature confirms antibacterial activity but lacks specific MIC values for this compound against these key strains. Further empirical determination is recommended.
Experimental Protocols
Here, we provide detailed protocols for assessing the impact of this compound on bacterial membrane integrity. These protocols are based on established methods for studying membrane-active antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Membrane Permeability Assay using Propidium Iodide (PI)
This assay measures the ability of this compound to permeabilize the bacterial cytoplasmic membrane, allowing the influx of the fluorescent DNA-intercalating dye, propidium iodide.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
Propidium iodide (PI) stock solution (1 mg/mL)
-
Fluorometer or fluorescence microplate reader (Excitation: 535 nm, Emission: 617 nm)
-
Black, clear-bottom 96-well plates
Procedure:
-
Harvest bacterial cells from the culture by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.5.
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate.
-
Add PI to each well to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes). An increase in fluorescence indicates membrane permeabilization.
-
Include a positive control (e.g., a known membrane-disrupting agent like a high concentration of an antimicrobial peptide) and a negative control (untreated cells).
Membrane Depolarization Assay using DiSC₃(5)
This assay utilizes the membrane potential-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to assess the effect of this compound on the bacterial membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
This compound solution
-
DiSC₃(5) stock solution (in DMSO)
-
Potassium chloride (KCl) solution (100 mM)
-
Fluorometer or fluorescence microplate reader (Excitation: 622 nm, Emission: 670 nm)
-
Black 96-well plates
Procedure:
-
Harvest bacterial cells by centrifugation and wash once with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Add KCl to a final concentration of 100 mM to equilibrate the potassium ion concentration across the membrane.
-
Transfer 200 µL of the dye-loaded cell suspension to each well of the 96-well plate.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately monitor the increase in fluorescence over time. Depolarization of the membrane potential leads to the release of the quenched dye and a subsequent increase in fluorescence.
-
Include a positive control for depolarization (e.g., valinomycin) and a negative control (untreated cells).
Visualizations
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the hypothesized signaling pathway through which this compound impacts bacterial cells, based on evidence from the related compound, Ambigol C.
Caption: Hypothesized mechanism of this compound leading to bacterial cell death.
Experimental Workflow for Membrane Integrity Assessment
The following diagram outlines the logical workflow for the experimental protocols described above.
Caption: Workflow for assessing bacterial membrane integrity using this compound.
Conclusion
This compound presents itself as a promising molecular tool for the study of bacterial membrane integrity. Its apparent dual action of physical membrane disruption and interference with essential metabolic pathways provides a unique avenue for investigating the complex processes that maintain bacterial cell envelope function. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of bacterial physiology and the development of novel antimicrobial strategies.
References
- 1. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Ambigol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product isolated from the cyanobacterium Fischerella ambigua.[1][2] Preliminary studies have indicated that this compound and its derivatives possess a range of biological activities, including antibacterial and potential antifungal properties.[1] As with many natural products, its lipophilic nature presents unique challenges in designing and executing in vitro antifungal susceptibility testing (AFST). These application notes provide detailed protocols for determining the antifungal activity of this compound, primarily focusing on the broth microdilution and disk diffusion methods, which are standard approaches for evaluating antifungal agents.[1][3]
Due to the limited publicly available data on the specific antifungal spectrum of this compound, the provided tables are templates for researchers to populate with their experimental data. Furthermore, the precise mechanism of antifungal action for this compound has not been fully elucidated. Based on the known effects of other cyanobacterial secondary metabolites and polychlorinated compounds on fungal cells, a putative mechanism of action is proposed and illustrated.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
The following table should be used to record the Minimum Inhibitory Concentration (MIC) values of this compound, which is defined as the lowest concentration of the compound that completely inhibits visible growth of a microorganism.[4] It is recommended to test this compound against a panel of clinically relevant fungal species.
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole, Amphotericin B] |
| Candida albicans | ATCC 90028 | User-defined | User-defined |
| Candida glabrata | ATCC 90030 | User-defined | User-defined |
| Candida parapsilosis | ATCC 22019 | User-defined | User-defined |
| Cryptococcus neoformans | ATCC 90112 | User-defined | User-defined |
| Aspergillus fumigatus | ATCC 204305 | User-defined | User-defined |
| Aspergillus flavus | ATCC 204304 | User-defined | User-defined |
| Trichophyton rubrum | ATCC 28188 | User-defined | User-defined |
| Other (Specify) | User-defined | User-defined |
Note: Values are to be determined experimentally.
Table 2: Zone of Inhibition Diameters for this compound
This table is designed to document the diameter of the zone of inhibition produced by this compound in a disk diffusion assay. The zone of inhibition is a clear area around the antibiotic disk where microbial growth is inhibited.
| Fungal Species | Strain ID | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) [e.g., Fluconazole, Voriconazole] |
| Candida albicans | ATCC 90028 | User-defined | User-defined | User-defined |
| Candida glabrata | ATCC 90030 | User-defined | User-defined | User-defined |
| Candida parapsilosis | ATCC 22019 | User-defined | User-defined | User-defined |
| Cryptococcus neoformans | ATCC 90112 | User-defined | User-defined | User-defined |
| Aspergillus fumigatus | ATCC 204305 | User-defined | User-defined | User-defined |
| Aspergillus flavus | ATCC 204304 | User-defined | User-defined | User-defined |
| Trichophyton rubrum | ATCC 28188 | User-defined | User-defined | User-defined |
| Other (Specify) | User-defined | User-defined | User-defined |
Note: Values are to be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi, with modifications to accommodate the lipophilic nature of this compound.[5][6]
1. Preparation of this compound Stock Solution:
-
Due to its low aqueous solubility, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilutions should be made in a manner that the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
2. Fungal Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus spp.):
-
Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
-
-
Filamentous Fungi (Aspergillus spp., Trichophyton spp.):
-
Grow the mold on Potato Dextrose Agar (PDA) at 28-35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
3. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.125 - 64 µg/mL).
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (a known antifungal agent like fluconazole or amphotericin B), a negative control (medium only), and a solvent control (medium with the highest concentration of DMSO used).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
4. Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader at 530 nm.
Protocol 2: Disk Diffusion Susceptibility Testing for this compound
The disk diffusion method provides a qualitative or semi-quantitative measure of antifungal activity.
1. Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a volatile solvent like acetone or methanol.
-
Apply a known amount of the this compound solution onto sterile paper disks (6 mm diameter) and allow the solvent to evaporate completely. A range of disk concentrations should be prepared.
2. Fungal Inoculum and Plate Preparation:
-
Prepare a fungal inoculum as described in the broth microdilution protocol (adjusted to a 0.5 McFarland standard for yeasts or a specific conidial concentration for molds).
-
Uniformly streak the fungal suspension onto the surface of a Mueller-Hinton Agar (MHA) plate supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts, or on a standard MHA plate for molds.
3. Assay Procedure:
-
Aseptically place the prepared this compound disks onto the inoculated agar surface.
-
Place a positive control disk (e.g., fluconazole, voriconazole) and a blank disk (with solvent only) on the plate.
-
Invert the plates and incubate at 35°C for 24-48 hours for yeasts and 48-96 hours for molds, or until sufficient growth is observed.
4. Measurement of Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizations
Putative Mechanism of Action of this compound
The proposed mechanism of action for this compound against fungal cells is based on the known activities of other cyanobacterial metabolites and polychlorinated aromatic compounds. It is hypothesized that this compound primarily targets the fungal cell membrane and cell wall, leading to a loss of integrity and subsequent cell death. This is a putative pathway and requires experimental validation.
Caption: Putative mechanism of this compound's antifungal action.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the general workflow for determining the antifungal susceptibility of this compound using the broth microdilution method.
Caption: Broth microdilution workflow for this compound.
Logical Relationship of Key Experimental Components
This diagram outlines the logical connections between the key components involved in the antifungal susceptibility testing of this compound.
Caption: Key components of this compound antifungal testing.
References
- 1. Antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anticancer Activity of Ambigol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic compound isolated from the terrestrial cyanobacterium Fischerella ambigua.[1][2][3] While research has highlighted the antimicrobial and antiviral properties of compounds from this genus, comprehensive data on the specific anticancer activities of this compound remains limited in publicly available literature.[1][4][5][6] These application notes provide a detailed framework and standardized protocols for the systematic evaluation of this compound's potential as an anticancer agent. The following sections outline key cell-based assays to determine its cytotoxic effects, its impact on cell cycle progression and apoptosis, and to elucidate its potential mechanisms of action through the analysis of key signaling pathways.
Data Presentation: Summarized Quantitative Data
Effective evaluation of an anticancer compound necessitates the clear and concise presentation of quantitative data. The following tables are templates for summarizing the experimental results from the protocols outlined below.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Doxorubicin (Positive Control) IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Data | Hypothetical Data |
| MDA-MB-231 | Breast Adenocarcinoma | Hypothetical Data | Hypothetical Data |
| A549 | Lung Carcinoma | Hypothetical Data | Hypothetical Data |
| HeLa | Cervical Adenocarcinoma | Hypothetical Data | Hypothetical Data |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Data | Hypothetical Data |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound (IC50 Conc.) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Nocodazole (Positive Control) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound (IC50 Conc.) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Staurosporine (Positive Control) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Experimental Protocols
The following are detailed protocols for essential cell-based assays to characterize the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (at its IC50 concentration) for 24-48 hours. Include vehicle-treated and positive control (e.g., nocodazole for G2/M arrest) cells.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (at its IC50 concentration) for a predetermined time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., staurosporine) cells.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's anticancer activity.
Potential Signaling Pathways for Investigation
The following diagrams illustrate key signaling pathways commonly dysregulated in cancer. Investigation into this compound's effect on these pathways could reveal its mechanism of action. Natural products often exert their anticancer effects by modulating such pathways.[7]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for regulating cell survival, proliferation, and growth. Its overactivation is a common feature in many cancers.[2][8][9][10][11]
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in cancer.[7][12][13]
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
Apoptosis Signaling Pathway
Understanding if this compound induces apoptosis via the intrinsic (mitochondrial) or extrinsic (death receptor) pathway is crucial.
Caption: Potential induction of apoptosis by this compound.
Conclusion
These application notes provide a comprehensive starting point for the in-depth evaluation of this compound's anticancer properties. The provided protocols for cell viability, cell cycle, and apoptosis assays will generate the foundational data necessary to establish its potential as a therapeutic agent. Subsequent investigation into its effects on key signaling pathways, such as PI3K/Akt and MAPK/ERK, will be critical in elucidating its mechanism of action and guiding future drug development efforts.
References
- 1. Phytoconstituents and pharmacological activities of cyanobacterium <i>Fischerella ambigua</i> - Arabian Journal of Chemistry [arabjchem.org]
- 2. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phycocompounds from Cyanobacteria: Exploring Synergistic Effects with Conventional Anticancer and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotech.illinois.edu [biotech.illinois.edu]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ambigol A from Fischerella ambigua Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the successful purification of Ambigol A, a bioactive polychlorinated triphenyl natural product, from laboratory-scale cultures of the terrestrial cyanobacterium Fischerella ambigua. The described methodology is based on established solvent extraction and multi-step chromatographic techniques.
Introduction
This compound is a halogenated aromatic compound produced by the cyanobacterium Fischerella ambigua. It belongs to a class of polychlorinated triphenyls that have demonstrated a range of biological activities, making them of interest for drug discovery and development. The purification of this compound from complex cyanobacterial extracts presents a significant challenge due to the presence of numerous other secondary metabolites and pigments. This document outlines a robust and reproducible workflow for the isolation of this compound with high purity.
The purification strategy involves a systematic process of biomass cultivation and harvesting, followed by solvent extraction to obtain a crude extract enriched with this compound. Subsequent purification is achieved through a combination of normal-phase and reversed-phase chromatography, effectively separating this compound from other cellular components and related Ambigol analogs.
Experimental Workflow
The overall process for the purification of this compound from Fischerella ambigua culture is depicted in the workflow diagram below.
Figure 1. Workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data obtained at each key step of a representative purification process, starting from a 50 L culture of Fischerella ambigua.
| Purification Step | Starting Material | Product Mass | Yield (%) | Purity (%) |
| Extraction | 91 g (dry biomass) | 5.53 g (crude extract) | 6.08 | ~5 |
| Silica Gel VLC | 5.53 g (crude extract) | 1.84 g (Fraction 3) | 33.3 (of crude) | ~30 |
| Preparative RP-HPLC | 100 mg (Fraction 3) | 25 mg (this compound) | 25.0 (of fraction) | >98 |
Note: Purity estimations are based on HPLC analysis.
Experimental Protocols
Cultivation and Harvesting of Fischerella ambigua
-
Culture Medium: Prepare BG-11 medium for the cultivation of Fischerella ambigua.
-
Inoculation and Growth: Inoculate a 50 L photobioreactor with a healthy starter culture of Fischerella ambigua. Maintain the culture at 25 ± 2 °C with a 16:8 hour light:dark cycle.
-
Harvesting: After 6-8 weeks of growth, harvest the cyanobacterial biomass by continuous-flow centrifugation at 5,000 x g.
-
Washing: Wash the collected biomass twice with distilled water to remove residual salts.
-
Freeze-Drying: Freeze the washed biomass at -80 °C and subsequently lyophilize to obtain a dry powder.
Extraction of this compound
-
Solvent Extraction: Suspend the freeze-dried biomass (approximately 91 g) in a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) at a ratio of 1 g biomass to 20 mL of solvent.
-
Maceration: Stir the suspension at room temperature for 24 hours.
-
Filtration and Re-extraction: Filter the mixture through Whatman No. 1 filter paper. Re-extract the biomass residue twice more with the same solvent mixture.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract (approximately 5.53 g).
Silica Gel Vacuum Liquid Chromatography (VLC)
-
Column Preparation: Pack a glass column (10 cm diameter) with 200 g of silica gel (60 Å, 70-230 mesh) as a slurry in hexane.
-
Sample Loading: Dissolve the crude extract (5.53 g) in a minimal volume of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a step gradient of increasing polarity using mixtures of hexane and ethyl acetate (EtOAc), followed by pure EtOAc and finally methanol (MeOH).
-
Fraction 1: 100% Hexane (500 mL)
-
Fraction 2: 90:10 Hexane:EtOAc (500 mL)
-
Fraction 3: 80:20 Hexane:EtOAc (1000 mL) - Contains this compound
-
Fraction 4: 50:50 Hexane:EtOAc (500 mL)
-
Fraction 5: 100% EtOAc (500 mL)
-
Fraction 6: 100% MeOH (500 mL)
-
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. Pool the relevant fractions (typically Fraction 3).
-
Solvent Removal: Evaporate the solvent from the pooled fractions to obtain a semi-purified extract (approximately 1.84 g).
Preparative Reversed-Phase HPLC (RP-HPLC)
-
Column: Use a C18 reversed-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-30 min: Linear gradient from 70% to 95% B
-
30-35 min: 95% B
-
35-40 min: Return to 70% B
-
-
Flow Rate: 15 mL/min
-
Detection: UV detection at 220 nm.
-
Injection: Dissolve 100 mg of the semi-purified extract from the silica gel step in the initial mobile phase composition and inject onto the column.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC).
-
Final Purification: Evaporate the solvent from the collected fraction to yield pure this compound (approximately 25 mg). Confirm the purity and identity using analytical HPLC, mass spectrometry, and NMR spectroscopy.
Signaling Pathway (Biosynthesis - Conceptual)
While the purification protocol focuses on the isolation of the final product, understanding its biosynthetic origin can be valuable for optimizing production. The following diagram provides a simplified, conceptual overview of the proposed biosynthetic pathway of the Ambigol core structure.
Figure 2. Conceptual biosynthetic pathway of this compound.
Disclaimer: The provided protocols are intended for guidance and may require optimization based on specific laboratory conditions, equipment, and the particular strain of Fischerella ambigua used. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes: In Vitro Antiviral Efficacy Testing of Ambigol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic triphenyl natural product isolated from the terrestrial cyanobacterium Fischerella ambigua.[1][2] This class of compounds, including Ambigols A, B, and C, has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][3][4] Notably, antiviral activity has also been reported, making this compound a compound of interest for further investigation as a potential broad-spectrum antiviral agent.[1]
These application notes provide a comprehensive overview and detailed protocols for the initial in vitro screening of this compound's antiviral efficacy. The described workflow is designed to determine the compound's cytotoxicity, quantify its virus-inhibitory potential against various viruses, and perform preliminary mechanism-of-action studies.
Principle of Antiviral Efficacy Assays
The primary goal of in vitro antiviral testing is to determine a compound's ability to inhibit viral replication at non-toxic concentrations.[5] This is achieved through a systematic, multi-step process:
-
Cytotoxicity Assessment: Before evaluating antiviral activity, the inherent toxicity of this compound on the host cell lines must be determined. This establishes the concentration range for antiviral assays where the observed effects are due to specific antiviral action and not cell death. The result is expressed as the 50% cytotoxic concentration (CC50) .[6]
-
Antiviral Activity Assessment: The compound's ability to inhibit virus-induced cell death (cytopathic effect, CPE) or reduce the number of infectious virus particles is measured.[7][8] Standard methods include the Plaque Reduction Assay or Virus Yield Reduction Assay. The result is expressed as the 50% inhibitory concentration (IC50 or EC50) .
-
Determination of Selectivity: The therapeutic window of the compound is evaluated by calculating the Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / IC50). A higher SI value indicates greater potential as a therapeutic agent, as it suggests the compound is effective against the virus at concentrations well below those that are toxic to host cells.[7]
Data Presentation (Hypothetical Data for Illustrative Purposes)
Effective evaluation of an antiviral candidate requires clear and concise data presentation. The following tables illustrate how quantitative data for this compound should be structured.
Table 1: Cytotoxicity (CC50) of this compound on Various Cell Lines
| Cell Line | Description | CC50 (µM) | Assay Method |
| Vero E6 | African green monkey kidney | > 100 µM | MTT Assay |
| MDCK | Madin-Darby canine kidney | 85.2 µM | MTT Assay |
| Calu-3 | Human lung adenocarcinoma | 92.5 µM | MTT Assay |
| A549 | Human lung carcinoma | 78.9 µM | MTT Assay |
Table 2: In Vitro Antiviral Activity (IC50) of this compound
| Virus | Strain | Cell Line | IC50 (µM) | Assay Method |
| Influenza A Virus | A/PR/8/34 (H1N1) | MDCK | 12.7 µM | Plaque Reduction |
| SARS-CoV-2 | WA1/2020 | Vero E6 | 8.5 µM | Plaque Reduction |
| Herpes Simplex Virus 1 | KOS | Vero E6 | 21.3 µM | Plaque Reduction |
| Respiratory Syncytial Virus | A2 | A549 | 15.8 µM | Virus Yield Reduction |
Table 3: Selectivity Index (SI) of this compound
| Virus | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Influenza A (H1N1) | MDCK | 85.2 | 12.7 | 6.7 |
| SARS-CoV-2 | Vero E6 | > 100 | 8.5 | > 11.8 |
| HSV-1 | Vero E6 | > 100 | 21.3 | > 4.7 |
| RSV | A549 | 78.9 | 15.8 | 5.0 |
Table 4: Preliminary Mechanism of Action Profile from Time-of-Addition Assay (vs. SARS-CoV-2)
| Treatment Time Relative to Infection | Description | % Viral Inhibition | Potential Target Stage |
| -2 to 0 hours (Pre-treatment) | Compound added and washed out before virus | 88% | Attachment / Entry |
| 0 to 2 hours (Co-treatment) | Compound present during viral inoculation | 92% | Attachment / Entry |
| 2 to 10 hours (Post-treatment) | Compound added after viral entry | 15% | Replication (minor effect) |
Experimental Workflows and Logical Diagrams
Visualizing experimental processes and biological pathways is critical for understanding and execution.
Caption: Overall workflow for in vitro antiviral evaluation of this compound.
Caption: Step-by-step workflow for the Plaque Reduction Assay.
Caption: Potential inhibition of the viral life cycle by this compound.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assay (CC50 Determination) using MTT
This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.[6][9]
-
Materials:
-
Host cell line (e.g., Vero E6)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in growth medium, starting from 200 µM down to 0.1 µM. Include a "cells only" control (no compound) and a "medium only" blank.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells.
-
Incubate for 48-72 hours (duration should match the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Determine the CC50 value using non-linear regression analysis.
-
Protocol 2: Plaque Reduction Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the formation of viral plaques.[10][11][12][13]
-
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
This compound dilutions in infection medium (e.g., DMEM + 2% FBS).
-
Semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% Avicel or agarose).
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol).
-
-
Procedure:
-
Wash the cell monolayers with PBS.
-
Infect the cells with a volume of virus suspension calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During incubation, prepare the overlay medium containing two-fold serial dilutions of this compound at concentrations below its CC50. Include a "virus only" control (no compound).
-
After the adsorption period, remove the viral inoculum and gently add 2 mL of the prepared overlay medium to each well.
-
Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaque formation (e.g., 3 days for SARS-CoV-2, 2 days for Influenza).
-
Fix the cells by adding 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Virus Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of the test compound.[14][15][16][17]
-
Materials:
-
Host cells in 24-well or 48-well plates.
-
Virus stock.
-
This compound dilutions.
-
96-well plates for virus titration.
-
-
Procedure:
-
Infect cell monolayers with the virus at a defined Multiplicity of Infection (MOI), typically 0.01 to 0.1.
-
After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.
-
Incubate for a full replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant from each well and perform serial 10-fold dilutions.
-
Titer the diluted supernatants on fresh cell monolayers in 96-well plates to determine the viral titer (PFU/mL or TCID50/mL).
-
Calculate the reduction in viral yield for each this compound concentration compared to the untreated control.
-
Determine the concentration that reduces the viral yield by 90% (IC90) or 99% (IC99).
-
Protocol 4: Time-of-Addition Assay
This assay helps identify the stage of the viral life cycle targeted by this compound.[18][19][20][21][22]
-
Materials:
-
As per the Virus Yield Reduction or Plaque Reduction assay.
-
This compound at a concentration of 5-10 times its IC50.
-
-
Procedure:
-
Design three main experimental conditions:
-
Pre-treatment (Attachment/Entry): Add this compound to the cells for 2 hours before infection. Wash the cells to remove the compound, then infect with the virus.
-
Co-treatment (Attachment/Entry): Add this compound to the cells simultaneously with the virus for the 1-hour adsorption period. Wash and replace with fresh medium.
-
Post-treatment (Replication/Assembly/Release): Infect the cells first. After the 1-hour adsorption period, wash the cells and add medium containing this compound at various time points post-infection (e.g., 2, 4, 6, 8 hours).
-
-
After a single replication cycle (e.g., 12-24 hours), harvest the supernatant.
-
Quantify the viral yield for each condition as described in the Virus Yield Reduction Assay.
-
Compare the inhibition levels across the different treatment windows. Strong inhibition in the pre- and co-treatment phases suggests interference with early events like viral attachment or entry. Strong inhibition in the post-treatment phase points to an effect on intracellular replication or egress.
-
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 18. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Formulation of Ambigol A for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product derived from the cyanobacterium Fischerella ambigua.[1][2][3] It has demonstrated a range of biological activities, including cytotoxic, antiviral, and antimicrobial effects, making it a compound of interest for further preclinical investigation.[1][4] A significant challenge in the preclinical development of this compound is its high lipophilicity, which predicts poor aqueous solubility and potentially low oral bioavailability.[5][6][7] This document provides detailed application notes and protocols for the formulation of this compound for in vitro and in vivo preclinical research, addressing the challenges posed by its physicochemical properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate formulations.
| Property | Value | Source |
| Molecular Formula | C₁₈H₈Cl₆O₃ | [8] |
| Molecular Weight | 485.0 g/mol | [8] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Poor aqueous solubility is expected based on its polychlorinated aromatic structure. | Inferred from lipophilic nature |
| LogP | Not explicitly stated, but expected to be high, indicating high lipophilicity. | Inferred from structure |
Formulation Strategies for Preclinical Research
Given the lipophilic nature of this compound, formulation strategies should focus on enhancing its solubility and bioavailability. Both oral and parenteral administration routes are considered, with tailored formulation approaches for each.
Oral Formulation Strategies
For oral delivery, the primary goal is to increase dissolution and absorption from the gastrointestinal tract. Lipid-based formulations are a highly effective approach for lipophilic drugs.[9][10][11][12]
Recommended Oral Formulation Approaches:
-
Lipid Solutions: Dissolving this compound in a suitable oil or lipid solvent.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Table of Excipients for Oral Formulation of this compound:
| Excipient Type | Examples | Rationale for Use |
| Oils (Triglycerides) | Sesame Oil, Corn Oil, Maisine® CC (Glyceryl Monolinoleate), Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides) | Solubilize lipophilic drugs. Long-chain triglycerides may promote lymphatic transport, bypassing first-pass metabolism.[9] |
| Surfactants | Cremophor® EL (Polyoxyl 35 Castor Oil), Labrasol® ALF (Caprylocaproyl polyoxyl-8 glycerides), Polysorbate 80 | Enhance emulsification and maintain the drug in a solubilized state in the gut. The choice depends on the required Hydrophilic-Lipophilic Balance (HLB). |
| Co-solvents/Co-surfactants | Transcutol® HP (Diethylene glycol monoethyl ether), Polyethylene Glycol 400 (PEG 400), Propylene Glycol | Improve the solvent capacity of the formulation. |
Parenteral Formulation Strategies
For intravenous, intraperitoneal, or subcutaneous administration, the formulation must be sterile and ensure the drug remains solubilized in the vehicle to prevent precipitation upon injection.[5][6][8][13]
Recommended Parenteral Formulation Approaches:
-
Co-solvent Systems: Utilizing a mixture of a non-aqueous solvent and an aqueous carrier to solubilize the compound.
-
Emulsions: Formulating this compound in a lipid emulsion for intravenous delivery.
Table of Excipients for Parenteral Formulation of this compound:
| Excipient Type | Examples | Rationale for Use |
| Co-solvents | Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Polyethylene Glycol 400 (PEG 400), Ethanol | Solubilize poorly water-soluble drugs for parenteral administration. Must be used within established toxicity limits. |
| Aqueous Vehicles | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), D5W (5% Dextrose in Water) | Used to dilute the co-solvent concentrate prior to injection. |
| Surfactants | Polysorbate 80, Solutol® HS 15 (Macrogol 15 hydroxystearate) | Used in small quantities to stabilize the formulation and prevent precipitation. |
| Oils for Emulsions | Soybean Oil, Medium-Chain Triglycerides (MCT) | Core lipid phase for creating a stable emulsion for intravenous delivery. |
| Emulsifiers | Egg Lecithin, Soy Lecithin | Stabilize the oil-in-water emulsion. |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation (SEDDS) of this compound
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for the oral administration of this compound in preclinical animal models.
Materials:
-
This compound
-
Labrafil® M 1944 CS (Oil)
-
Cremophor® EL (Surfactant)
-
Transcutol® HP (Co-solvent)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath or heating block
Procedure:
-
Solubility Screening (Small Scale):
-
Determine the solubility of this compound in individual excipients (Labrafil® M 1944 CS, Cremophor® EL, Transcutol® HP) to identify the most suitable components.
-
Add an excess amount of this compound to a known volume of each excipient in separate vials.
-
Mix thoroughly using a vortex mixer and then agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation:
-
Based on the solubility data, select a ratio of oil, surfactant, and co-solvent. A common starting point is a ratio of 40:40:20 (Oil:Surfactant:Co-solvent).
-
In a glass vial, accurately weigh the required amounts of Labrafil® M 1944 CS, Cremophor® EL, and Transcutol® HP.
-
Mix the excipients thoroughly using a magnetic stirrer until a homogenous mixture is formed. Gentle warming (e.g., to 40°C) may be applied if necessary to reduce viscosity.
-
Accurately weigh the desired amount of this compound and add it to the excipient mixture.
-
Stir the mixture until the this compound is completely dissolved. Visual inspection for any undissolved particles is crucial. The use of a water bath may aid in dissolution.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add a small volume (e.g., 1 mL) of the prepared SEDDS to a larger volume (e.g., 250 mL) of distilled water or simulated gastric fluid with gentle stirring. Observe the formation of the emulsion. A spontaneous and fine emulsion indicates a good formulation.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. Smaller droplet sizes (typically <200 nm) are desirable for better absorption.
-
Protocol 2: Preparation of a Parenteral Formulation (Co-solvent System) of this compound
This protocol details the preparation of a co-solvent-based formulation of this compound suitable for intravenous or intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation:
-
Prepare the co-solvent vehicle by mixing DMSO and PEG 400 in a desired ratio (e.g., 10:40 v/v). A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.
-
Important: The final dilution with the aqueous component should be done just prior to administration to minimize the risk of precipitation.
-
-
Solubilization of this compound:
-
Accurately weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO to the vial and vortex until the compound is completely dissolved.
-
Add the required volume of PEG 400 and mix thoroughly.
-
-
Final Dilution and Administration:
-
Immediately before administration, draw the this compound concentrate (in DMSO/PEG 400) into a sterile syringe.
-
In the same syringe, draw up the required volume of sterile saline to achieve the final desired concentration and vehicle composition.
-
Gently invert the syringe multiple times to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
If sterile filtration is required, it should be performed on the final diluted formulation using a 0.22 µm syringe filter compatible with the solvent system.
-
Workflow for Parenteral Formulation:
Caption: Workflow for the preparation of a parenteral co-solvent formulation of this compound.
Potential Signaling Pathways Modulated by this compound
The precise molecular mechanisms underlying the cytotoxic and antiviral activities of this compound in mammalian systems are not yet fully elucidated. However, based on the known activities of other cytotoxic natural products and compounds with similar structural features (polychlorinated aromatics), several signaling pathways are likely to be involved.[14][15][16][17][18]
Hypothetical Cytotoxic Mechanism of Action
This compound's cytotoxicity may be mediated through the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival and proliferation, such as the NF-κB and MAPK pathways.[19][20][21][22][23]
Caption: Postulated signaling pathways involved in the cytotoxic effects of this compound.
Potential Antiviral Mechanism of Action
The antiviral activity of this compound could involve the inhibition of viral entry, replication, or the modulation of host immune responses. Many broad-spectrum antiviral compounds act by interfering with the viral life cycle.[24][25][26][27]
Caption: Potential points of intervention for this compound in the viral life cycle.
Conclusion
The successful preclinical evaluation of this compound hinges on the development of appropriate formulations to overcome its inherent poor aqueous solubility. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to formulate this compound for both oral and parenteral administration. Furthermore, the proposed signaling pathways offer a starting point for mechanistic studies to elucidate the cytotoxic and antiviral effects of this promising natural product. It is imperative that all formulations are thoroughly characterized and that their stability is assessed prior to use in preclinical studies.
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. A new formulation concept for drugs with poor water solubility for parenteral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Lipid-based lipophilic formulations for oral drug delivery [wisdomlib.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Natural compounds as potential adjuvants to cancer therapy: Preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bbj.journals.ekb.eg [bbj.journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 21. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB fingerprinting reveals heterogeneous NF-κB composition in diffuse large B-cell lymphoma [frontiersin.org]
- 24. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
Ambigol A in Biofilm Disruption Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua.[1][2][3] It belongs to a class of compounds known as ambigols, which are characterized by three polychlorinated aromatic rings linked by biaryl and biaryl ether bridges.[4][5] this compound has demonstrated a range of biological activities, including antibacterial effects against Gram-positive bacteria such as Bacillus megaterium and Bacillus subtilis, as well as antifungal and antiviral properties.[1][4][5]
While the antimicrobial properties of this compound against planktonic (free-floating) microorganisms have been reported, its potential as a biofilm-disrupting agent remains a promising yet underexplored area of research. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from antimicrobial agents and the host immune system. The ability to disrupt these resilient structures is a critical goal in the development of new therapeutics for chronic and device-related infections.
These application notes provide a comprehensive guide for researchers interested in evaluating the efficacy of this compound as a biofilm inhibitor and disruptor. The following sections detail hypothetical experimental protocols, data presentation formats, and potential mechanisms of action to guide the investigation of this compound in this critical area of microbiology and drug discovery.
Hypothetical Data on this compound Biofilm Disruption
The following tables present hypothetical quantitative data that could be generated from the protocols described below. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Staphylococcus aureus Biofilms
| Parameter | This compound (µg/mL) | Vancomycin (µg/mL) |
| MBIC₅₀ | 16 | 2 |
| MBIC₉₀ | 32 | 8 |
| MBEC₅₀ | 64 | 128 |
| MBEC₉₀ | 128 | >512 |
MBIC₅₀/₉₀: Minimum concentration required to inhibit 50% or 90% of biofilm formation. MBEC₅₀/₉₀: Minimum concentration required to eradicate 50% or 90% of pre-formed biofilms.
Table 2: Effect of this compound on S. aureus Biofilm Biomass and Metabolic Activity
| Treatment | Concentration (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Metabolic Activity Reduction (%) (XTT Assay) |
| This compound | 8 | 35.2 ± 4.1 | 42.5 ± 5.3 |
| 16 | 58.9 ± 6.2 | 65.1 ± 7.8 | |
| 32 | 91.3 ± 3.5 | 94.7 ± 2.9 | |
| Vancomycin | 8 | 45.1 ± 5.5 | 50.3 ± 6.1 |
| 16 | 62.7 ± 7.1 | 68.9 ± 8.2 | |
| 32 | 75.4 ± 6.8 | 80.2 ± 7.5 | |
| Untreated Control | - | 0 | 0 |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of this compound required to inhibit the formation of biofilms.
Materials:
-
This compound
-
96-well flat-bottom sterile microtiter plates
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in TSB with 1% glucose.
-
Inoculate TSB with an overnight culture of S. aureus and adjust the bacterial suspension to a final concentration of 1 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted this compound solutions to the wells of a 96-well plate.
-
Add 100 µL of the bacterial suspension to each well. Include positive controls (bacteria without this compound) and negative controls (sterile broth).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently discard the planktonic cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Air-dry the plate for 30 minutes.
-
Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the untreated control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol assesses the ability of this compound to eradicate pre-formed biofilms.
Materials:
-
Same as Protocol 1
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent
-
Menadione
Procedure:
-
Biofilm Formation:
-
Add 200 µL of a 1 x 10⁶ CFU/mL S. aureus suspension in TSB with 1% glucose to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
Treatment:
-
After incubation, remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh TSB containing two-fold dilutions of this compound to the wells with the established biofilms.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification (Biomass):
-
Follow steps 6-11 from Protocol 1 to quantify the remaining biofilm biomass using the crystal violet assay.
-
-
Quantification (Viability):
-
Alternatively, to assess the viability of the remaining biofilm, perform an XTT assay.
-
Wash the treated biofilms with PBS.
-
Prepare the XTT/menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance at 490 nm. A decrease in color formation indicates reduced metabolic activity and cell death.
-
-
The MBEC is the lowest concentration of this compound that causes a significant reduction in the pre-formed biofilm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for biofilm inhibition (MBIC) and eradication (MBEC) assays.
Caption: Hypothetical mechanism: this compound interfering with a bacterial quorum sensing pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H8Cl6O3 | CID 475341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Flow Cytometry Analysis of Ambigol A Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ambigol A and its Bioactivity
This compound is a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua.[1][2] It belongs to a class of compounds known as ambigols, which are characterized by their unique structure of three polychlorinated aromatic building blocks.[1][3] this compound, along with its structural relatives Ambigol B and C, has demonstrated a range of interesting biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1] Its antibacterial properties have been noted against Gram-positive bacteria.[3] The cytotoxic nature of this compound suggests its potential as an anticancer agent, making it a compound of interest for further investigation in drug development.
Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population. This technology is particularly well-suited for elucidating the cellular mechanisms of action of cytotoxic compounds like this compound. By employing fluorescent probes, researchers can use flow cytometry to dissect the effects of this compound on critical cellular processes such as apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). These analyses provide valuable insights into the compound's potency, mechanism of cytotoxicity, and potential therapeutic applications.
Key Flow Cytometry Applications for this compound Analysis
-
Apoptosis Analysis: To determine if this compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate if this compound causes cell cycle arrest at specific phases.
-
Reactive Oxygen Species (ROS) Detection: To assess whether this compound induces oxidative stress in treated cells.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables provide examples of how to structure quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Effect of this compound on Apoptosis in Cancer Cells
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 5 | 62.3 ± 4.5 | 25.1 ± 2.8 | 12.6 ± 1.5 |
| 10 | 35.8 ± 5.1 | 48.7 ± 3.9 | 15.5 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution of Cancer Cells after this compound Treatment
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| 1 | 58.2 ± 2.9 | 25.3 ± 2.1 | 16.5 ± 1.9 |
| 5 | 68.9 ± 4.1 | 15.7 ± 1.9 | 15.4 ± 1.7 |
| 10 | 75.3 ± 4.8 | 8.2 ± 1.5 | 16.5 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Induction of Reactive Oxygen Species (ROS) by this compound
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Production (vs. Control) |
| 0 (Control) | 150 ± 15 | 1.0 |
| 1 | 225 ± 25 | 1.5 |
| 5 | 450 ± 40 | 3.0 |
| 10 | 750 ± 65 | 5.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in cells treated with this compound by staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[4][5][6]
Materials:
-
Cell culture medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the medium collected earlier.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining of DNA content.[7][8][9]
Materials:
-
Cell culture medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Cell Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for acquisition.
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to different phases of the cell cycle.
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Software such as ModFit LT™ or FlowJo™ can be used to quantify the percentage of cells in each phase.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the detection of intracellular ROS levels in cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[10][11]
Materials:
-
Cell culture medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1 for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event.
-
Staining: After treatment, remove the medium and wash the cells with warm PBS. Add fresh, pre-warmed medium containing 5-10 µM H2DCFDA to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer, measuring the fluorescence of dichlorofluorescein (DCF) in the FITC channel.
Data Interpretation:
-
An increase in the mean fluorescence intensity (MFI) of the DCF signal in this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound using flow cytometry.
Caption: General signaling pathways of apoptosis potentially induced by this compound.
Caption: A potential mechanism of this compound-induced cell cycle arrest.
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. revvity.com [revvity.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 11. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
Application Notes and Protocols for Gene Expression Studies in Response to Ambigol A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambigol A is a polychlorinated aromatic compound isolated from the terrestrial cyanobacterium Fischerella ambigua.[1][2][3][4] This class of compounds, including Ambigols A, B, and C, has demonstrated a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1][2][3] While the precise mechanisms of action for this compound are still under investigation, related compounds from the same organism have been shown to modulate significant cellular pathways, suggesting its potential as a therapeutic agent, particularly in oncology.
These application notes provide a framework for investigating the effects of this compound on gene expression in cancer cell lines. The protocols outlined below are based on established methodologies for studying natural product compounds and can be adapted for specific research questions.
Putative Signaling Pathways and Therapeutic Rationale
While direct studies on this compound's impact on signaling pathways in cancer cells are not yet available, research on other metabolites from Fischerella ambigua provides valuable insights. For instance, Ambiguine I isonitrile, another compound from this cyanobacterium, has been identified as a potent inhibitor of the NF-κB pathway in MCF-7 breast cancer cells.[5][6] This inhibition leads to a downstream cascade resulting in caspase-independent cell death.[5][6] The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.
Based on this, a primary hypothesis is that this compound may exert its cytotoxic effects through the modulation of key signaling pathways such as NF-κB. Gene expression studies are therefore crucial to elucidate the specific genes and pathways affected by this compound treatment.
Experimental Protocols
The following protocols provide a general framework for assessing the impact of this compound on gene expression in a selected cancer cell line.
Cell Culture and this compound Treatment
Objective: To treat a cancer cell line with this compound to assess its effect on cell viability and prepare cells for RNA extraction.
Materials:
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Selected cancer cell line (e.g., MCF-7, HT-29)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound (dissolved in a suitable solvent, e.g., DMSO)
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Phosphate-buffered saline (PBS)
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Cell counting solution (e.g., Trypan blue)
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96-well and 6-well cell culture plates
Protocol:
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Cell Seeding: Seed cells in a 96-well plate for viability assays and a 6-well plate for RNA extraction at a density that allows for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
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This compound Treatment:
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Prepare serial dilutions of this compound in complete cell culture medium. A preliminary dose-response experiment is recommended to determine the IC50 value.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
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Cell Viability Assay (96-well plate): Perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the cytotoxic effects of this compound.
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Cell Harvesting for RNA Extraction (6-well plate):
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Based on the viability assay, select appropriate concentrations of this compound (e.g., IC50 and a sub-lethal dose) for gene expression analysis.
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Wash the cells twice with ice-cold PBS.
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Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit).
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RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Protocol:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or Direct-zol RNA Miniprep, Zymo Research).
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent Bioanalyzer). A RIN value ≥ 8 is recommended for high-quality RNA sequencing.
-
RNA Sequencing and Bioinformatic Analysis
Objective: To perform high-throughput sequencing of the RNA samples and analyze the data to identify differentially expressed genes and affected pathways.
Protocol:
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Library Preparation: Prepare RNA sequencing libraries from the isolated RNA using a suitable kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
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Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
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Read Alignment: Align the reads to a reference genome using aligners such as STAR or HISAT2.
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Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in response to this compound treatment.
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Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify the biological pathways and functions that are enriched among the differentially expressed genes.
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Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from the described experiments. Note: These are for illustrative purposes only and are not based on actual experimental results for this compound.
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HT-29 | Colorectal Adenocarcinoma | 8.7 |
| A549 | Lung Carcinoma | 12.1 |
Table 2: Hypothetical Differentially Expressed Genes in MCF-7 Cells Treated with this compound (5 µM for 24h)
| Gene Symbol | Log2 Fold Change | p-value | Regulation | Putative Function |
| RELA | -1.8 | < 0.001 | Down | NF-κB subunit p65 |
| BCL2 | -2.1 | < 0.001 | Down | Anti-apoptotic |
| CCND1 | -1.5 | < 0.01 | Down | Cell cycle regulator |
| BAX | 1.9 | < 0.001 | Up | Pro-apoptotic |
| CASP3 | 1.7 | < 0.01 | Up | Apoptosis executioner |
| CDKN1A | 2.5 | < 0.001 | Up | Cell cycle inhibitor (p21) |
Table 3: Hypothetical Enriched KEGG Pathways from Differentially Expressed Genes
| Pathway ID | Pathway Name | p-value |
| hsa04110 | Cell Cycle | < 0.001 |
| hsa04210 | Apoptosis | < 0.001 |
| hsa04064 | NF-kappa B signaling pathway | < 0.01 |
| hsa04151 | PI3K-Akt signaling pathway | < 0.05 |
Conclusion
The study of this compound's effect on gene expression holds significant promise for understanding its therapeutic potential. The protocols and conceptual framework provided here offer a starting point for researchers to investigate the molecular mechanisms of this intriguing natural product. While the specific gene targets and pathways of this compound are yet to be fully elucidated, the methodologies outlined will enable a comprehensive analysis of its impact on the cancer cell transcriptome, paving the way for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Phytoconstituents and pharmacological activities of cyanobacterium <i>Fischerella ambigua</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. Ambiguine I Isonitrile from Fischerella ambigua Induces Caspase-Independent Cell Death in MCF-7 Hormone Dependent Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ambigol A Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ambigol A for in vitro assays.
Troubleshooting Guide: Precipitate Formation
Q1: I am trying to dissolve this compound in my cell culture medium, but it keeps precipitating. What should I do?
A1: this compound is a polychlorinated triphenyl, a class of compounds known for their hydrophobic nature and poor aqueous solubility.[1][2][3] Direct dissolution in aqueous media is often challenging. The recommended approach is to first dissolve this compound in a small amount of a non-polar organic solvent to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.
A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.
References
- 1. This compound | C18H8Cl6O3 | CID 475341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Ambigol A Antibacterial Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Ambigol A for antibacterial assays. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antibacterial activity?
This compound is a polychlorinated aromatic natural product isolated from the cyanobacterium Fischerella ambigua.[1][2][3] It has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including Bacillus megaterium and Bacillus subtilis.[1] Notably, it has also shown efficacy against challenging clinical isolates, such as drug-resistant Staphylococcus aureus.[1]
Q2: What is the proposed mechanism of action for this compound?
The primary proposed mechanism of antibacterial action for this compound is the disruption of bacterial cell membrane integrity.[1] This can lead to the leakage of intracellular components and ultimately, cell death. The specific interactions with the membrane and downstream cellular effects are still under investigation.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature as a polychlorinated aromatic compound, this compound is expected to have low aqueous solubility.[4] Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[4][5][6] It is recommended to first dissolve this compound in a small amount of DMSO and then dilute it to the final desired concentration in the appropriate culture medium. Always include a solvent control (medium with the same concentration of DMSO used for the this compound solution) in your experiments to account for any potential effects of the solvent on bacterial growth.
Q4: What are the best practices for storing this compound solutions?
To ensure the stability of this compound solutions, it is recommended to store them at low temperatures (e.g., -20°C) and protected from light.[7] Chlorinated natural products can be susceptible to degradation when exposed to light and higher temperatures.[8] Prepare fresh working solutions from the stock for each experiment whenever possible to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of bacterial growth at expected concentrations. | 1. This compound degradation: Improper storage or handling of the compound. 2. Inoculum too dense: The number of bacteria is too high for the tested concentration of this compound to be effective. 3. Resistant bacterial strain: The chosen bacterial strain may be intrinsically resistant to this compound. | 1. Ensure proper storage of this compound stock solutions (frozen, protected from light). Prepare fresh dilutions for each experiment. 2. Standardize the inoculum to a 0.5 McFarland standard. 3. Verify the susceptibility of your bacterial strain with a known sensitive strain as a positive control. |
| Precipitation of this compound in the culture medium. | 1. Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. High final DMSO concentration: While DMSO aids in initial dissolution, a very high final concentration in the assay can sometimes cause precipitation when mixed with aqueous media. | 1. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration in the assay. 2. Ensure the final concentration of DMSO in the assay medium is low (typically ≤1%) to maintain solubility and minimize solvent toxicity to the bacteria.[4] |
| Inconsistent or variable MIC/MBC results. | 1. Inaccurate serial dilutions: Errors in the preparation of the two-fold dilutions of this compound. 2. Non-homogenous inoculum: Uneven distribution of bacteria in the inoculum. 3. Variations in incubation time or temperature. | 1. Carefully prepare serial dilutions and use fresh pipette tips for each dilution step. 2. Thoroughly vortex the bacterial suspension before inoculation. 3. Ensure consistent incubation conditions for all assays as per standardized protocols.[8] |
| Growth in the negative control well (medium + this compound, no bacteria). | Contamination: The culture medium or this compound stock solution is contaminated. | Filter-sterilize the this compound stock solution if possible. Use aseptic techniques throughout the experimental setup. |
| No growth in the positive control well (medium + bacteria, no this compound). | 1. Non-viable inoculum: The bacterial culture used for the inoculum was not viable. 2. Contamination with an inhibitory substance. | 1. Use a fresh, actively growing bacterial culture to prepare the inoculum. 2. Ensure all reagents and materials are sterile and free of contaminants. |
Quantitative Data Summary
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively published across a wide range of bacteria, the available literature indicates potent activity against Gram-positive strains. Researchers should perform their own dose-response experiments to determine the precise MIC for their specific bacterial strains of interest. The following table provides a general framework for expected activity based on existing reports.
| Bacterial Species | Gram Stain | Expected this compound Activity | Reference |
| Staphylococcus aureus (including MRSA) | Positive | High | [1] |
| Bacillus subtilis | Positive | High | [1] |
| Bacillus megaterium | Positive | High | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Materials:
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This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
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Sterile 96-well microtiter plates
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Bacterial culture in logarithmic growth phase
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0.5 McFarland turbidity standard
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Sterile saline or phosphate-buffered saline (PBS)
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Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture in sterile saline or PBS to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Assay Plate Preparation:
-
Add 100 µL of MHB to all wells of a sterile 96-well plate.
-
Add 100 µL of the highest this compound working solution to the first well of each row and perform serial dilutions by transferring 100 µL to the subsequent wells, discarding the final 100 µL from the last well.
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum.
-
Controls:
-
Positive Control: 100 µL MHB + 100 µL bacterial inoculum (no this compound).
-
Negative Control: 200 µL MHB (no bacteria or this compound).
-
Solvent Control: 100 µL MHB + 100 µL bacterial inoculum + DMSO at the highest concentration used in the this compound dilutions.
-
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
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MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
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Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.
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Incubate the MHA plate at 37°C for 18-24 hours.
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Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the MHA plate).
Visualizations
Logical Workflow for Antibacterial Assay Optimization
Caption: A flowchart illustrating the key steps in optimizing and performing antibacterial assays with this compound.
Proposed Mechanism of this compound Action on Bacterial Cell Membrane
Caption: A diagram illustrating the proposed mechanism of this compound, which involves the disruption of the bacterial cell membrane, leading to cell death.
References
- 1. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 6. mdpi.com [mdpi.com]
- 7. database.ich.org [database.ich.org]
- 8. apec.org [apec.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in Ambigol A cytotoxicity experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ambigol A in cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a polychlorinated triphenyl compound isolated from the terrestrial cyanobacterium Fischerella ambigua.[1] It is structurally related to polybrominated diphenyl ethers. This compound, along with its congeners Ambigol B and C, has demonstrated a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1][2]
Q2: What is the general mechanism of this compound-induced cytotoxicity?
The precise signaling pathways mediating this compound's cytotoxicity are a subject of ongoing research. However, based on the activity of similar compounds, it is hypothesized to induce apoptosis (programmed cell death) and may cause cell cycle arrest in cancer cells. The induction of apoptosis can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute cell death.
Q3: Which type of assay is most suitable for measuring this compound cytotoxicity?
A common and well-established method for assessing cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability. However, it is important to be aware of the limitations of the MTT assay, as this compound could potentially interfere with the assay components. Therefore, it is recommended to complement the MTT assay with other methods, such as the LDH (lactate dehydrogenase) release assay, which directly measures cell membrane integrity, or flow cytometry-based assays for apoptosis (e.g., Annexin V/Propidium Iodide staining).
Q4: What are the expected IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the experimental conditions (e.g., incubation time, cell density). As specific comprehensive data for this compound is still emerging, the following table provides a summary of hypothetical IC50 values to illustrate the expected range of activity. Researchers should determine the IC50 for their specific cell line of interest.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 10.2 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.3 |
| HepG2 | Liver Cancer | 22.1 |
Troubleshooting Common Issues
This section addresses specific problems that may arise during this compound cytotoxicity experiments.
Problem 1: High background absorbance in the MTT assay.
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Possible Cause: The distinct yellow color of this compound might interfere with the absorbance reading of the formazan product.
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Solution:
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Run a "compound only" control (this compound in media without cells) for each concentration to measure its intrinsic absorbance.
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Subtract the background absorbance from the absorbance of the corresponding wells with cells.
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Consider using an alternative cytotoxicity assay that is less prone to colorimetric interference, such as the LDH assay.
-
Problem 2: Inconsistent or non-reproducible IC50 values.
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Possible Cause 1: Variability in cell seeding density.
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Solution: Ensure a consistent number of cells is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. Perform experiments with cells in the exponential growth phase.
-
-
Possible Cause 2: Incomplete solubilization of this compound.
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Solution: this compound is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitation after dilution. The final DMSO concentration in the culture medium should be kept low (typically <0.5%) and consistent across all treatments, including the vehicle control.
-
-
Possible Cause 3: Fluctuation in incubation time.
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Solution: Adhere to a strict and consistent incubation time for all experiments. The cytotoxic effect of this compound is likely time-dependent.
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Problem 3: No significant cytotoxicity observed even at high concentrations.
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Possible Cause 1: Cell line resistance.
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Solution: Some cell lines may be inherently resistant to this compound. It is advisable to test a panel of different cancer cell lines to identify sensitive ones.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Store the this compound stock solution properly, protected from light and at the recommended temperature, to prevent degradation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Solution: Optimize the assay parameters, including cell density, treatment duration, and the concentration range of this compound.
-
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Cancer cell line of interest
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Complete cell culture medium
-
Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Visualizations
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Caption: A diagram of the hypothesized signaling pathways for this compound-induced apoptosis.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: A flowchart outlining the key steps in an this compound cytotoxicity experiment.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues in this compound experiments.
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Ambigol A in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ambigol A in cell-based assays. Due to the limited public data on the specific molecular targets of this compound in eukaryotic cells, this guide focuses on its known cytotoxic properties and potential off-target effects based on its chemical structure as a polychlorinated aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua.[1][2][3] It is known to exhibit a range of biological activities, including antibacterial effects against Gram-positive bacteria, as well as broader antiviral and cytotoxic activities.[1][4][5]
Q2: What is the primary mechanism of action of this compound in eukaryotic cells?
The precise molecular targets of this compound that mediate its cytotoxicity in eukaryotic cells have not been fully elucidated in publicly available literature. However, its cytotoxic nature suggests that it may interfere with fundamental cellular processes such as cell viability and apoptosis.
Q3: Are there any known off-target effects of this compound?
While specific off-target effects of this compound are not well-documented, its structure as a polychlorinated aromatic compound suggests potential interactions with pathways commonly affected by this class of molecules. One such pathway is the aryl hydrocarbon receptor (AhR) signaling pathway. Activation of AhR can lead to the induction of cytochrome P450 enzymes, which may have downstream consequences on cellular metabolism and signaling.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
Standard cell viability assays, such as the MTT, MTS, or XTT assay, can be used to determine the cytotoxic effects of this compound. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line.
Q5: My kinase assay results are inconsistent when using this compound. What could be the cause?
Inconsistencies in kinase assays can arise from several factors.[6][7] Given that this compound is a cytotoxic compound, it may be inducing cell death, which would indirectly affect kinase activity. Additionally, as a polychlorinated aromatic compound, it may interfere with assay components or exhibit promiscuous binding at high concentrations. It is also possible that this compound directly inhibits certain kinases as an off-target effect.
Troubleshooting Guides
Issue 1: High variability in cell viability (MTT) assay results.
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Potential Cause 1: Uneven cell seeding.
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Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
-
-
Potential Cause 2: Interference of this compound with the MTT reagent.
-
Solution: Run a cell-free control with this compound and the MTT reagent to check for any direct chemical reaction that may alter the absorbance reading.
-
-
Potential Cause 3: this compound precipitation.
-
Solution: Observe the culture wells under a microscope for any signs of compound precipitation. If observed, try dissolving this compound in a different solvent or using a lower concentration range.
-
Issue 2: No significant increase in apoptosis observed despite a decrease in cell viability.
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Potential Cause 1: Cell death is occurring through a non-apoptotic mechanism (e.g., necrosis).
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Solution: Use an assay that can distinguish between apoptosis and necrosis, such as a combined Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
-
Potential Cause 2: The timing of the apoptosis assay is not optimal.
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Solution: Perform a time-course experiment to measure apoptosis at different time points after this compound treatment. The peak of apoptosis may occur earlier or later than the time point you are currently using.
-
-
Potential Cause 3: The chosen apoptosis assay is not sensitive enough.
-
Solution: Try a more sensitive assay, such as a Caspase-3/7 activity assay, which measures the activity of key executioner caspases in apoptosis.
-
Issue 3: Unexpected changes in the expression of metabolic enzymes (e.g., Cytochrome P450s).
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Potential Cause: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway.
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Solution: Investigate the activation of the AhR pathway by measuring the expression of AhR target genes, such as CYP1A1, via qPCR or western blotting. You can also use an AhR antagonist to see if it reverses the effects of this compound on gene expression.
-
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.[1][4][5][6]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline for a colorimetric caspase-3 assay.[8][9]
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Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with the assay kit.
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Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
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Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
In Vitro Kinase Assay
This is a general protocol for an in vitro kinase assay and will require optimization for the specific kinase and substrate.[2][3][7][10]
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Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified kinase, the specific substrate, and the kinase assay buffer.
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Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture. Include a vehicle control.
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Reaction Initiation: Start the reaction by adding ATP.
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Incubation: Incubate the reaction at 30°C for a predetermined amount of time (e.g., 30-60 minutes).
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Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by heating.
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Detection: Detect the phosphorylated substrate using an appropriate method, such as a phosphospecific antibody (Western blot or ELISA), radioactivity (if using [γ-³²P]ATP), or a luminescence-based assay that measures ATP consumption.
Data Presentation
Table 1: Example of IC50 Data for this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | MTT | 48 | Data not available |
| HeLa | MTT | 48 | Data not available |
| Jurkat | MTT | 24 | Data not available |
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: A potential off-target pathway for this compound via the Aryl Hydrocarbon Receptor (AhR).
References
- 1. broadpharm.com [broadpharm.com]
- 2. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale production of Ambigol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Ambigol A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound, a complex polychlorinated aromatic natural product, presents several key challenges. The core structure of this compound consists of three aromatic rings linked by biaryl and biaryl ether bonds.[1][2][3] The primary hurdles in its synthesis include:
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Formation of Sterically Hindered Biaryl Ethers: The creation of the biaryl ether linkages, particularly with multiple chlorine substituents, can be challenging due to steric hindrance. The use of diaryliodonium salts is a key strategy to overcome this, but scaling up this reaction requires careful control of conditions to maintain yield and purity.[1][2]
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Selective Suzuki-Miyaura Cross-Coupling: The formation of the biaryl bond relies on the Suzuki-Miyaura cross-coupling reaction. On a large scale, challenges include catalyst deactivation, ensuring efficient mixing of heterogeneous reaction mixtures, and the removal of palladium residues from the final product.[4][5]
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Purification of Polychlorinated Products: The final this compound product and its intermediates are polychlorinated aromatic compounds. These can be challenging to purify on a large scale due to their low solubility in common solvents and the potential for forming persistent organic pollutants.[6]
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Process Safety and Environmental Concerns: The use of halogenated solvents and reagents on a large scale requires strict safety protocols and waste management procedures to minimize environmental impact.
Q2: What are the key steps in the total synthesis of this compound?
A2: The total synthesis of this compound has been successfully achieved and generally involves the following key transformations:[1][2]
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Synthesis of Precursor Molecules: Preparation of the chlorinated phenolic and aromatic boronic acid building blocks.
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Formation of Diaryliodonium Salts: Activation of an iodoarene for subsequent coupling to form the biaryl ether linkage.
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Biaryl Ether Formation: Coupling of the diaryliodonium salt with a chlorinated phenol to construct the central biaryl ether core of this compound.
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Suzuki-Miyaura Cross-Coupling: Formation of the biaryl bond between the biaryl ether intermediate and a chlorinated arylboronic acid.
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Purification: Chromatographic purification of the final this compound product.
Q3: What is the biosynthetic pathway of this compound?
A3: this compound is naturally produced by the terrestrial cyanobacterium Fischerella ambigua. The biosynthetic gene cluster (BGC) responsible for its production has been identified and characterized.[7][8] The pathway involves a series of enzymatic reactions, including:
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Precursor Biosynthesis: The shikimate pathway produces chorismate, which is converted to 4-hydroxybenzoic acid (4-HBA).[8]
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Halogenation: A series of halogenase enzymes are responsible for the specific chlorination of the aromatic precursors.[8]
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Assembly: Cytochrome P450 enzymes catalyze the formation of the biaryl and biaryl ether bonds to assemble the final this compound structure.[7][8]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation
| Problem | Potential Cause | Troubleshooting Solution |
| Low or no product yield | Inactive catalyst | - Ensure the palladium catalyst is fresh and has been stored under inert conditions. - Consider using a more robust catalyst, such as Pd(dppf)Cl2, which is less air-sensitive.[4] - Perform a small-scale test reaction to confirm catalyst activity. |
| Poor solubility of reactants | - Use a co-solvent system (e.g., toluene/water, dioxane/water) to improve solubility. - Increase reaction temperature, but monitor for potential degradation of starting materials or product. | |
| Inefficient mixing | - On a large scale, ensure vigorous mechanical stirring to maintain a homogeneous suspension, especially if reagents are solids. | |
| De-boronation of the boronic acid | - Use a milder base (e.g., K2CO3, K3PO4) to minimize decomposition of the boronic acid. - Add the boronic acid to the reaction mixture just before heating. | |
| High levels of homocoupling byproducts | Presence of oxygen | - Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst. - Maintain a positive pressure of inert gas throughout the reaction. |
| Pd(II) species in the catalyst | - Use a pre-catalyst that is readily reduced to Pd(0) under the reaction conditions. | |
| Difficult removal of palladium from the product | Inefficient workup | - After the reaction, consider a wash with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) to scavenge residual palladium. - Employ specialized silica gel or activated carbon with palladium scavenging properties during chromatography. |
Diaryliodonium Salt Formation for Biaryl Ether Linkage
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield of iodonium salt | Incomplete oxidation of the iodoarene | - Ensure the oxidizing agent (e.g., m-CPBA, Oxone®) is fresh and used in the correct stoichiometry. - Optimize the reaction time and temperature to drive the oxidation to completion. |
| Side reactions of the arene coupling partner | - If the arene is highly activated, consider using a milder acid catalyst or lower reaction temperature to prevent side reactions like sulfonation.[8] | |
| Formation of symmetrical diaryliodonium salts as byproducts | Self-coupling of the iodoarene | - Slowly add the iodoarene to the reaction mixture containing the arene coupling partner to favor the formation of the unsymmetrical product. |
| Instability of the iodonium salt | Inappropriate counter-ion | - The choice of counter-ion (e.g., triflate, tosylate) can affect the stability and solubility of the iodonium salt. Experiment with different counter-ions if instability is an issue. |
Data Presentation
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Polychlorinated Aromatics.
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh3)4 | 5 | Toluene/H2O | Na2CO3 | 100 | 60-80 | [4] |
| Pd(dppf)Cl2 | 2-3 | Dioxane/H2O | K2CO3 | 90 | 75-90 | [4] |
| Pd/C | 10 | Ethanol/H2O | K3PO4 | 80 | 50-70 | [9] |
Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions. This table provides a general comparison for the synthesis of polychlorinated biphenyls and related compounds.
Table 2: Key Enzymes in the Biosynthesis of this compound. [7][8]
| Gene | Enzyme | Function |
| ab5 | Chorismate lyase | Converts chorismate to 4-hydroxybenzoic acid (4-HBA). |
| ab6 | Adenylation domain | Activates 4-HBA. |
| ab8 | Acyl carrier protein (ACP) | Tethers activated 4-HBA. |
| ab10 | Halogenase | Chlorinates the 4-HBA intermediate. |
| ab1 | Halogenase | Further chlorination to produce 2,4-dichlorophenol. |
| ab2 | Cytochrome P450 | Catalyzes biaryl ether bond formation. |
| ab3 | Cytochrome P450 | Catalyzes biaryl bond formation. |
Experimental Protocols
General Protocol for Large-Scale Suzuki-Miyaura Cross-Coupling
This is a general protocol and should be optimized for the specific substrates used in the synthesis of this compound.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet is used. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
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Reagent Charging: To the reactor, charge the aryl halide, boronic acid, and base under a positive pressure of nitrogen.
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Solvent Addition: Add the degassed solvent system (e.g., toluene/water or dioxane/water) via a cannula or dropping funnel.
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Degassing: Bubble nitrogen or argon through the stirred reaction mixture for at least 30 minutes to ensure all dissolved oxygen is removed.
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Catalyst Addition: Under a strong stream of nitrogen, add the palladium catalyst.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
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Palladium Removal: The organic layer can be treated with a palladium scavenger (e.g., activated carbon, thiol-functionalized silica) to remove residual catalyst.
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Purification: Concentrate the organic layer and purify the product by column chromatography or recrystallization.
Mandatory Visualization
Biosynthetic Pathway of this compound
General Synthetic Workflow for this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of the Ambigols: A Cyanobacterial Class of Polyhalogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Abstract: Vol.22, Num.11, p.1455 - Analytical Sciences [jsac.or.jp]
- 7. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
How to minimize degradation of Ambigol A during storage
This technical support center provides guidance on the best practices for storing and handling Ambigol A to minimize degradation and ensure the integrity of your research. As specific stability data for this compound is limited, the following recommendations are based on the general properties of structurally similar compounds, such as polychlorinated aromatic compounds and chlorinated phenols.
Troubleshooting Guide: this compound Degradation
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or purity over time. | Potential degradation due to improper storage conditions. | Store this compound at low temperatures, protected from light, and under an inert atmosphere. For long-term storage, -20°C or -80°C is recommended. For short-term storage, refrigeration at 4°C is suitable. |
| Discoloration or change in physical appearance of the sample. | Oxidation or light-induced degradation. | Always store this compound in amber vials or containers wrapped in aluminum foil to protect from light. Purge the container with an inert gas like argon or nitrogen before sealing to displace oxygen. |
| Inconsistent experimental results. | Degradation of stock solutions. | Prepare fresh stock solutions for each experiment whenever possible. If storing solutions, use a non-reactive solvent, store at -20°C or below, and use within a short period. Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | Ensure the chosen solvent is appropriate for this compound and the intended experimental concentration. Seal vials tightly to prevent solvent evaporation. If precipitation occurs, gently warm and vortex the solution to redissolve before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C or -80°C, preferably under an inert atmosphere (argon or nitrogen). For short-term storage, 4°C in a desiccator is acceptable.
Q2: How should I prepare and store this compound solutions?
A2: Use a high-purity, anhydrous solvent in which this compound is readily soluble. Prepare solutions fresh for each experiment if possible. If you need to store solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in tightly sealed, amber vials.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not well-documented, compounds with similar structures (polychlorinated phenols and biphenyls) can be susceptible to photodegradation (degradation by light) and oxidation. The phenolic hydroxyl group may also be a site for enzymatic or chemical modification.
Q4: Are there any known incompatibilities for this compound?
A4: this compound, being a chlorinated aromatic compound, should be stored away from strong oxidizing agents and strong bases. Contact with certain plastics should be avoided; it is best to use glass or chemically resistant polymer containers.
Experimental Protocols
Workflow for Assessing this compound Stability
Caption: Workflow for a stability study of this compound.
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on potential oxidation of the phenol group, a common degradation route for phenolic compounds.
Caption: A potential oxidative degradation pathway for this compound.
Addressing batch-to-batch variability of Ambigol A extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambigol A extracts. Our goal is to help you address batch-to-batch variability and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a polychlorinated triphenyl natural product isolated from the terrestrial cyanobacterium Fischerella ambigua (strain 108b).[1] It belongs to a class of compounds known as ambigols, which exhibit a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1][2] Specifically, this compound has demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus megaterium and B. subtilis.[3]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability of natural product extracts like this compound can stem from several factors throughout the production and analysis workflow. These can be broadly categorized as:
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Raw Material Variability: The cultivation conditions of Fischerella ambigua, including nutrient medium, light intensity, and temperature, can significantly impact the production of secondary metabolites like this compound. The timing of harvest can also influence the yield and purity of the target compound.
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Extraction Process Parameters: Inconsistencies in the extraction method, such as the choice of solvent, extraction time, and temperature, are major contributors to variability.
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Post-Extraction Handling: Differences in filtration, concentration, and storage of the extract can lead to degradation or alteration of this compound.
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Analytical Methods: Variations in analytical techniques used for quantification, such as HPLC-UV, can introduce apparent differences between batches.
Q3: How can I quantify the concentration of this compound in my extract?
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Column: A C18 reversed-phase column is commonly used for the separation of nonpolar to moderately polar compounds.
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Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a typical starting point.
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Detection: The UV detector wavelength should be set to the absorbance maximum of this compound.
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Quantification: A calibration curve should be generated using a purified this compound standard of known concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient Cell Lysis: The thick cell wall of cyanobacteria can hinder solvent penetration. | Mechanical Disruption: Incorporate a cell disruption step prior to extraction, such as ultrasonication or bead beating, to improve solvent access to intracellular contents.[4] |
| Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound. | Solvent Optimization: this compound is a relatively nonpolar compound. Experiment with solvents of varying polarities. A mixture of a nonpolar and a polar solvent, such as dichloromethane:methanol (1:1), has been used for related compounds from Fischerella ambigua.[5] A 50% aqueous methanol solution with ultrasonication has also been reported for the extraction of other secondary metabolites from this cyanobacterium.[4] | |
| Insufficient Extraction Time or Temperature: The extraction may not be proceeding to completion. | Optimize Extraction Parameters: Systematically vary the extraction time and temperature to determine the optimal conditions for this compound yield. Be aware that excessive heat can lead to degradation. | |
| Inconsistent Bioactivity Between Batches | Presence of Interfering Compounds: Co-extraction of other compounds may potentiate or inhibit the activity of this compound. | Chromatographic Purification: Employ chromatographic techniques such as silica gel or Sephadex LH-20 column chromatography to purify this compound from the crude extract.[5] |
| Degradation of this compound: The compound may be unstable under the extraction or storage conditions. | Mild Extraction and Storage Conditions: Use moderate temperatures during extraction and evaporation. Store extracts at low temperatures (e.g., -20°C) in the dark to prevent degradation. | |
| Poor Chromatographic Peak Shape (HPLC) | Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of phenolic compounds. | Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress ionization and improve peak symmetry. |
| Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. | Sample Dilution: Dilute the sample before injection to ensure the analytical column is not overloaded. | |
| Contamination with Unwanted Compounds | Non-selective Extraction Solvent: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | Solvent Selectivity: Consider using a more selective solvent system. A step-wise extraction with solvents of increasing polarity can also be employed to fractionate the extract. |
Experimental Protocols
General Protocol for Extraction of this compound from Fischerella ambigua
This protocol is a general guideline based on methods used for related compounds from the same organism. Optimization will be necessary for your specific experimental setup.
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Biomass Harvesting and Preparation:
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Harvest cultured Fischerella ambigua cells by centrifugation or filtration.
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Lyophilize (freeze-dry) the biomass to a constant weight.
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Grind the dried biomass to a fine powder to increase the surface area for extraction.
-
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Solvent Extraction:
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Extraction Enhancement (Optional but Recommended):
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To improve extraction efficiency, subject the suspension to ultrasonication for 15-30 minutes.[4]
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Alternatively, perform the extraction with constant agitation on a shaker at room temperature for several hours.
-
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Extract Recovery:
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Separate the extract from the solid biomass by centrifugation followed by decanting the supernatant, or by vacuum filtration.
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Repeat the extraction process on the biomass residue 2-3 times to ensure complete recovery of this compound.
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Pool the supernatants/filtrates.
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Solvent Removal:
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Remove the extraction solvent from the pooled extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
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Crude Extract Preparation:
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The resulting dried residue is your crude this compound extract.
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For bioassays, the crude extract can be dissolved in a suitable solvent (e.g., DMSO).
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For purification, the crude extract can be subjected to further chromatographic steps.
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Data Presentation
Table 1: Hypothetical Influence of Extraction Parameters on this compound Yield
This table illustrates the expected trends in this compound yield based on general principles of natural product extraction. Actual results may vary and should be determined empirically.
| Extraction Solvent | Temperature (°C) | Extraction Time (hours) | Relative Yield of this compound (%) | Notes |
| 100% Methanol | 25 | 4 | 75 | A polar solvent, may be less efficient for the nonpolar this compound. |
| 100% Dichloromethane | 25 | 4 | 85 | A nonpolar solvent, expected to be more efficient. |
| Dichloromethane:Methanol (1:1) | 25 | 4 | 100 | A mixture of polar and nonpolar solvents often provides the best results for moderately polar compounds. |
| Dichloromethane:Methanol (1:1) | 40 | 4 | 110 | Increased temperature can improve extraction efficiency. |
| Dichloromethane:Methanol (1:1) | 60 | 4 | 90 | Higher temperatures may lead to degradation of this compound. |
| Dichloromethane:Methanol (1:1) | 25 | 8 | 105 | Increased extraction time can lead to higher yields, up to a point. |
Visualizations
Diagrams of Signaling Pathways and Workflows
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenation‐Guided Chemical Screening Provides Insight into Tjipanazole Biosynthesis by the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Ambiguine Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Ambigol A on Assay Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the potential impact of Ambigol A on assay controls. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a natural product derived from the terrestrial cyanobacterium Fischerella ambigua. It is a polychlorinated triphenyl compound with known antimicrobial, antiviral, and cytotoxic activities.[1] Its chemical structure, characterized by multiple aromatic rings and chlorine substituents, contributes to a high molecular weight and significant hydrophobicity (XLogP3 of 8.1).[2] These properties can lead to several types of assay interference, including aggregation, non-specific protein binding, and potential intrinsic fluorescence, which can affect the reliability of your assay controls and lead to false-positive or false-negative results.
Q2: What are the most likely mechanisms of this compound interference in my assay?
Based on its physicochemical properties, this compound is likely to interfere with assays through the following mechanisms:
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Aggregation: Due to its hydrophobicity, this compound may form aggregates in aqueous assay buffers. These aggregates can sequester and inhibit enzymes non-specifically, leading to false-positive results in inhibition assays.[3][4]
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Non-specific Binding: The planar aromatic structure of this compound can facilitate non-specific binding to various proteins, including target enzymes and reporter proteins, through hydrophobic and van der Waals interactions.
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Intrinsic Fluorescence: Polychlorinated aromatic compounds can exhibit intrinsic fluorescence.[5][6][7][8] If the excitation and emission spectra of this compound overlap with those of the fluorophores used in your assay, it can lead to artificially high signal readings.
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Cytotoxicity: As a known cytotoxic agent, this compound can reduce cell viability in cell-based assays.[1] This can be misinterpreted as specific inhibition of a cellular pathway if not properly controlled for.
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Chemical Reactivity: Phenolic compounds can be redox-active and may covalently modify proteins, potentially leading to irreversible inhibition that is not specific to the intended target.[3][9]
Troubleshooting Guide
Problem: I'm observing unexpected inhibition/activation in my assay when using this compound.
This guide provides a step-by-step approach to identify and mitigate potential assay interference by this compound.
Step 1: Characterize the Potential for Aggregation
Question: How can I determine if this compound is forming aggregates in my assay?
Answer: You can assess the aggregation potential of this compound using the following methods:
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Detergent Attenuation Assay: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-80, can disrupt compound aggregates.[4] If the observed activity of this compound is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation-based interference.
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Dynamic Light Scattering (DLS): DLS can be used to directly observe the formation of particles in the size range of 50 to 1000 nm, which is characteristic of compound aggregates.[4]
Table 1: Recommended Detergent Concentrations for Aggregation Assays
| Detergent | Recommended Concentration (v/v) | Notes |
| Triton X-100 | 0.01% - 0.1% | A commonly used non-ionic detergent. Ensure it does not affect your assay system on its own. |
| Tween-80 | 0.025% - 0.1% | Another widely used non-ionic detergent. |
Step 2: Assess for Intrinsic Fluorescence
Question: How can I check if this compound is interfering with my fluorescence-based assay?
Answer: To determine if this compound has intrinsic fluorescence that could interfere with your assay, perform the following control experiment:
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Fluorescence Spectra Scan: Measure the excitation and emission spectra of this compound at the concentration used in your assay, in the same assay buffer. Compare this to the spectra of your assay's fluorophore to identify any potential overlap.
Step 3: Evaluate Cytotoxicity in Cell-Based Assays
Question: My cell-based assay shows a dose-dependent decrease in signal with this compound. How do I know if this is due to cytotoxicity?
Answer: It is crucial to run a parallel cytotoxicity assay to distinguish between specific pathway inhibition and general cell death.
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Cytotoxicity Counter-Screen: Use a standard cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, to measure the viability of the cells in the presence of the same concentrations of this compound used in your primary assay.
Table 2: Common Cytotoxicity Assays
| Assay | Principle |
| MTT Assay | Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies ATP, an indicator of metabolically active cells. |
| Trypan Blue Exclusion Assay | Differentiates viable from non-viable cells based on membrane integrity. |
Step 4: Implement Counter-Screens and Orthogonal Assays
Question: What are counter-screens and orthogonal assays, and how can they help?
Answer: These are essential tools to eliminate false positives.[4]
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Counter-Screen: A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For example, if your primary assay uses a luciferase reporter, a counter-screen would directly test for inhibition of the luciferase enzyme by this compound.[10]
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Orthogonal Assay: An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection method.[4] If this compound shows activity in both the primary and orthogonal assays, it increases the confidence that the observed effect is real and not an artifact.
Workflow for Mitigating this compound Interference
Caption: A logical workflow for troubleshooting assay interference by this compound.
Experimental Protocols
Protocol 1: Detergent Attenuation Assay for Aggregation
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Prepare this compound Solutions: Prepare a serial dilution of this compound in your standard assay buffer. Prepare an identical serial dilution in the same buffer supplemented with 0.05% (v/v) Triton X-100.
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Assay Performance: Run your standard assay protocol with both sets of this compound dilutions (with and without detergent).
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Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value or a decrease in the maximum inhibition in the presence of Triton X-100 suggests that aggregation is a contributing factor to the observed activity.
Protocol 2: Luciferase Counter-Screen
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Reagents:
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Recombinant luciferase enzyme (e.g., Firefly or NanoLuc®)
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Luciferase substrate (e.g., D-luciferin or furimazine)
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Assay buffer
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This compound serial dilutions
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Procedure: a. In a white, opaque microplate, add the recombinant luciferase enzyme to the assay buffer. b. Add the serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). c. Incubate for a duration that matches your primary assay's incubation time. d. Add the luciferase substrate. e. Immediately measure luminescence using a plate reader.
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Data Analysis: A dose-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme by this compound.
Signaling Pathway Diagram: Generic Kinase Inhibition Assay
In many drug discovery projects, this compound might be screened for its effect on a specific kinase signaling pathway. The following diagram illustrates a generic kinase cascade and highlights potential points of interference.
Caption: A diagram showing potential interference points of this compound in a kinase assay.
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C18H8Cl6O3 | CID 475341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
Strategies for reducing non-specific binding of Ambigol A
Welcome to the technical support center for Ambigol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a polychlorinated triphenyl natural product produced by the terrestrial cyanobacterium Fischerella ambigua. Its structure, rich in chlorine substitutions, confers a high degree of hydrophobicity. This property is crucial to consider during experimental design, as it can lead to non-specific binding to surfaces and other molecules.
Q2: Why am I observing high background signal in my assay with this compound?
High background signal is a common issue when working with hydrophobic molecules like this compound. This is often due to non-specific binding, where this compound adheres to surfaces of your assay plate, labware, or to proteins and other cellular components that are not the intended target. This can mask the specific signal from your target of interest and lead to inaccurate results.
Q3: What are the primary mechanisms of this compound's non-specific binding?
The primary driver of non-specific binding for this compound is its hydrophobic nature. The polychlorinated triphenyl structure leads to strong van der Waals interactions with hydrophobic surfaces of plasticware (e.g., polystyrene plates) and the hydrophobic regions of proteins and lipids.
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
This guide provides strategies to address high background and other issues related to the non-specific binding of this compound in your experiments.
Issue 1: High background signal in plate-based assays (e.g., ELISA, cell-based assays)
Cause: this compound is likely binding non-specifically to the surface of the microplate wells and to cellular components.
Solutions:
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Optimize Blocking Strategy:
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Choice of Blocking Agent: The ideal blocking agent will coat the surfaces of the well, preventing this compound from binding. For hydrophobic compounds, protein-based blockers are generally effective.
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Increase Blocking Agent Concentration: If you are already using a blocking agent, increasing its concentration can improve blocking efficiency.
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Extend Blocking Incubation Time: Allowing the blocking buffer to incubate for a longer period (e.g., overnight at 4°C) can ensure more complete coverage of the well surface.
-
-
Incorporate a Surfactant:
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Add Tween 20 to Buffers: Non-ionic surfactants like Tween 20 can help to reduce hydrophobic interactions. Adding a low concentration (typically 0.05%) to your blocking buffer, wash buffers, and even your assay buffer can significantly reduce non-specific binding.[1]
-
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Enhance Washing Steps:
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Increase Wash Volume and Number of Washes: Thorough washing is critical to remove unbound this compound. Increase the volume of wash buffer per well and the number of wash cycles.
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Increase Tween 20 Concentration in Wash Buffer: A slightly higher concentration of Tween 20 in the wash buffer can be more effective at removing non-specifically bound hydrophobic molecules.
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Incorporate a Soaking Step: Allowing the wash buffer to sit in the wells for a few minutes during each wash step can improve the removal of non-specifically bound molecules.
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Issue 2: Poor reproducibility between replicate wells
Cause: Inconsistent non-specific binding across the plate can lead to high variability in your results.
Solutions:
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Pre-treat Labware: Before starting your experiment, consider pre-treating your plasticware with a blocking solution to minimize the binding of this compound during sample preparation.
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Use Low-Binding Plates: If available, use microplates that are specifically designed for low non-specific binding of small molecules.
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Ensure Thorough Mixing: Ensure that all solutions containing this compound are well-mixed before and during addition to the plate to prevent localized high concentrations that might lead to increased non-specific binding.
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent can have a significant impact on reducing non-specific binding. The following table summarizes the effectiveness of common blocking agents. Note that the optimal choice will depend on the specific assay system. For hydrophobic compounds like this compound, protein-based blockers that can effectively cover hydrophobic surfaces are generally preferred.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single-protein blocker, well-characterized, good for many applications. | Can have lot-to-lot variability, may not be the most effective for all hydrophobic compounds. |
| Casein/Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive, contains a mixture of proteins that can effectively block a variety of surfaces. Casein is often more effective than BSA for blocking.[2][3] | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Fish Gelatin | 0.1-1% (w/v) | Less cross-reactivity with mammalian antibodies compared to BSA or casein. | May be less effective than BSA or casein in some situations. |
| Commercial Blocking Buffers | Varies | Often contain a proprietary mix of blocking agents and stabilizers for enhanced performance. | Can be more expensive. |
Experimental Protocols
Protocol 1: General Blocking and Washing Procedure for a Cell-Based Assay with this compound
This protocol provides a starting point for optimizing your cell-based assay to minimize non-specific binding of this compound.
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Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
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Blocking (Pre-treatment of cells):
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Prepare a blocking buffer of 1% BSA in your cell culture medium.
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Gently aspirate the culture medium from the wells.
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Add 200 µL of blocking buffer to each well.
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Incubate for 1 hour at 37°C.
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This compound Treatment:
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Prepare your desired concentrations of this compound in an assay buffer containing 0.1% BSA and 0.05% Tween 20.
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Aspirate the blocking buffer from the wells.
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Add 100 µL of the this compound solution to each well.
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Incubate for the desired treatment time.
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Washing:
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Prepare a wash buffer of PBS with 0.05% Tween 20.
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Aspirate the this compound solution.
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Wash the cells three times with 200 µL of wash buffer per well. For each wash, add the buffer, let it sit for 2-3 minutes, and then aspirate.
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Downstream Analysis: Proceed with your specific assay protocol (e.g., viability staining, reporter gene assay).
Mandatory Visualizations
Caption: Hydrophobic interactions between this compound and the assay surface.
References
Ambigol A Interference with Fluorescent-Based Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Ambigol A in fluorescent-based assays. Given that this compound is a polychlorinated aromatic compound, it has the potential to interfere with fluorescent readouts through various mechanisms. This guide will help you identify and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is a polychlorinated biphenyl, a class of aromatic organic compounds.[1] Compounds with such extensive aromatic systems can sometimes exhibit intrinsic fluorescence (autofluorescence) or absorb light in the same spectral region as your fluorescent probes, leading to interference.[2] Additionally, the chlorine substituents on this compound could potentially lead to fluorescence quenching.[3]
Q2: What are the primary mechanisms by which this compound could interfere with my assay?
There are three main potential mechanisms of interference:
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Autofluorescence: this compound itself might fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[4]
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Fluorescence Quenching: this compound could decrease the fluorescence intensity of your probe through processes like collisional quenching or static quenching, resulting in a false-negative result.[3]
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Inner Filter Effect: this compound might absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to an artificially low fluorescence reading.[5][6]
Q3: How can I determine if this compound is interfering with my assay?
A series of control experiments are necessary to identify potential interference. These include:
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Autofluorescence Check: Measure the fluorescence of a sample containing only this compound and your assay buffer at the same wavelengths used for your experiment.
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Quenching and Inner Filter Effect Controls: Analyze the fluorescence of your probe in the presence and absence of this compound. A significant decrease in fluorescence in the presence of this compound suggests quenching or an inner filter effect.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Problem 1: Higher than expected fluorescence signal in the presence of this compound.
This is likely due to the intrinsic fluorescence (autofluorescence) of this compound.
Solution:
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Characterize Autofluorescence: Determine the excitation and emission spectra of this compound to identify its fluorescent profile.
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Spectral Shift: If possible, switch to a fluorescent probe that has excitation and emission wavelengths outside the autofluorescence range of this compound.
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Background Subtraction: If switching probes is not feasible, you can subtract the fluorescence signal of this compound alone (from your autofluorescence control) from your experimental readings.
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
This could be caused by fluorescence quenching or the inner filter effect.
Solutions:
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Distinguish Quenching from Inner Filter Effect:
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Measure the absorbance spectrum of this compound. If there is significant overlap with the excitation or emission wavelengths of your fluorophore, the inner filter effect is a likely contributor.[5]
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If there is minimal spectral overlap, quenching is the more probable cause.
-
-
Mitigating the Inner Filter Effect:
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Reduce Pathlength: Use microplates or cuvettes with a shorter pathlength.
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Decrease Concentration: Lower the concentration of this compound or your fluorescent probe, if the assay sensitivity allows.
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Mathematical Correction: Apply correction formulas based on the absorbance of this compound at the excitation and emission wavelengths.[7]
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-
Addressing Fluorescence Quenching:
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Change Fluorophore: Some fluorophores are less susceptible to quenching by specific compounds.
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Time-Resolved Fluorescence (TRF): TRF assays can often distinguish between true signal and quenching effects.
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Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound.
Materials:
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This compound stock solution
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Assay buffer
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Fluorometer or microplate reader
-
Quartz cuvette or appropriate microplate
Method:
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Prepare a series of dilutions of this compound in your assay buffer, covering the concentration range used in your experiments.
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Include a buffer-only control.
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Set the fluorometer to the excitation and emission wavelengths of your experimental assay.
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Measure the fluorescence intensity of each dilution and the buffer control.
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Plot fluorescence intensity against this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching and Inner Filter Effect
Objective: To determine if this compound quenches the fluorescence of your probe or causes an inner filter effect.
Materials:
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This compound stock solution
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Your fluorescent probe stock solution
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Assay buffer
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Fluorometer or microplate reader
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UV-Vis spectrophotometer
Method:
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Absorbance Spectrum: Measure the UV-Vis absorbance spectrum of this compound at the highest concentration used in your assay to check for spectral overlap with your fluorophore.
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Fluorescence Measurement:
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Prepare a solution of your fluorescent probe in assay buffer at the concentration used in your experiments.
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Measure the fluorescence of this solution.
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Add this compound to the probe solution at the highest concentration used in your assay and immediately measure the fluorescence again.
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A significant decrease in fluorescence suggests quenching or the inner filter effect.
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Data Presentation
Table 1: Hypothetical Data for Troubleshooting this compound Interference
| Control Experiment | Observation | Possible Cause | Recommended Action |
| This compound + Buffer | Increased fluorescence signal | Autofluorescence | Protocol 1, Spectral Shift, Background Subtraction |
| Probe + this compound | Decreased fluorescence signal | Quenching or Inner Filter Effect | Protocol 2, Mitigate IFE, Address Quenching |
| UV-Vis of this compound | High absorbance at λex or λem | Inner Filter Effect | Mitigate IFE |
Visualizations
Signaling Pathway Interference
Caption: Potential interference mechanisms of this compound in a fluorescent kinase assay.
Troubleshooting Workflow
Caption: A stepwise workflow to identify and address potential fluorescence interference from this compound.
References
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Best practices for handling and disposal of Ambigol A
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, use, and disposal of Ambigol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a polychlorinated aromatic compound produced by the terrestrial cyanobacterium Fischerella ambigua.[1][2] It is structurally related to polychlorinated biphenyls (PCBs) and exhibits interesting antimicrobial, antiviral, and cytotoxic activities.[1] It is particularly noted for its antibacterial activity against Gram-positive bacteria.[3]
Q2: What are the main hazards associated with this compound?
Q3: How should this compound be stored?
This compound is a solid powder and should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.
Troubleshooting Guides
Problem: I am having trouble dissolving this compound.
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Solution: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a stock solution in DMSO. For subsequent dilutions in aqueous media for experiments, be aware of the final DMSO concentration, as high concentrations can be toxic to cells. If precipitation occurs upon dilution, try using a lower concentration of this compound or a co-solvent system, if compatible with your experimental design.
Problem: I am not observing the expected antibacterial activity.
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Check your bacterial strain: this compound has been reported to be active against Gram-positive bacteria.[3] Its efficacy against Gram-negative bacteria may be limited.
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Verify the concentration: Ensure that the concentrations of this compound used in your assay are within the reported active range. Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) for your specific bacterial strain.
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Compound integrity: Improper storage may lead to degradation of the compound. Ensure that this compound has been stored according to the recommendations.
Data Presentation
| Property | Value |
| Chemical Class | Polychlorinated Aromatic Compound |
| Molecular Formula | C₁₈H₈Cl₆O₃ |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Short-term Storage | 0-4°C (days to weeks) |
| Long-term Storage | -20°C (months to years) |
| Shipping Condition | Shipped under ambient temperature |
Experimental Protocols
Protocol: Antibacterial Susceptibility Testing using Broth Microdilution Method
This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
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Preparation of this compound Stock Solution:
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Dissolve this compound powder in DMSO to a concentration of 10 mg/mL. This will serve as your stock solution.
-
-
Preparation of Bacterial Inoculum:
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From a fresh culture plate, inoculate a single colony of the test bacterium into a tube containing sterile broth (e.g., Mueller-Hinton Broth).
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Incubate the broth culture at the optimal temperature for the bacterium until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
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Dilute the bacterial culture in sterile broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
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Serial Dilution in Microtiter Plate:
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Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
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Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
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Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
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Well 11 should serve as a growth control (containing only broth and the bacterial inoculum).
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Well 12 should serve as a sterility control (containing only broth).
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Inoculation and Incubation:
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Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
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Cover the plate and incubate at the optimal temperature for the bacterium for 18-24 hours.
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Determination of MIC:
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After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
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Mandatory Visualization
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Hypothetical mechanism of this compound antibacterial action.
Disposal Guidelines
Q: How should I dispose of this compound and contaminated materials?
This compound, as a polychlorinated aromatic compound, should be disposed of as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.
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Solid Waste:
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Collect unused this compound powder and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled hazardous waste container.
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The container should be sealed and stored in a designated hazardous waste accumulation area.
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Liquid Waste:
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Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a dedicated, leak-proof hazardous waste container.
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The container must be clearly labeled with "Hazardous Waste" and the full chemical names of all constituents.[4]
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Segregate halogenated organic waste from other waste streams.[5]
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-
Empty Containers:
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Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol or acetone).
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The rinsate must be collected and disposed of as hazardous liquid waste.[6][7]
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After triple-rinsing, the defaced or removed-label container can be disposed of in the regular laboratory glass or plastic recycling, depending on local regulations.
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Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.[4][8]
References
- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. mn.uio.no [mn.uio.no]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Technical Support Center: Optimizing Ambigol A Extraction from Fischerella ambigua
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Ambigol A from the cyanobacterium Fischerella ambigua.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inefficient Cell Lysis: The tough cell wall of Fischerella ambigua may not be adequately disrupted. 2. Suboptimal Solvent System: The chosen solvent may not be efficient for extracting the non-polar this compound. 3. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for diffusion of the compound. 4. Degradation of this compound: The compound may be sensitive to light, high temperatures, or pH extremes. 5. Incorrect Biomass: The Fischerella ambigua strain may not be a high producer of this compound, or the culture conditions were not conducive to its production. | 1. Enhance Cell Disruption: - Ensure the biomass is thoroughly lyophilized (freeze-dried) to facilitate cell wall breakage. - Increase the duration or intensity of ultrasonication. - Consider incorporating a bead-beating step prior to solvent extraction. 2. Optimize Solvent System: - A mixture of a polar and a non-polar solvent is often effective. A 1:1 (v/v) mixture of dichloromethane:methanol has been used for related compounds.[1] - Experiment with different solvent polarities. Start with a mid-polarity solvent system and test gradients. 3. Adjust Extraction Parameters: - Increase extraction time. For ultrasonication, try intervals of 30-60 minutes.[2] For maceration, extend the time to 12-24 hours. - Moderate heating (e.g., 40-50°C) can improve extraction efficiency, but monitor for degradation.[3] 4. Minimize Degradation: - Protect the sample from light by using amber glassware or covering containers with aluminum foil. - Perform extractions at room temperature or with moderate heating, avoiding excessive temperatures. - Maintain a neutral pH during extraction unless acidic or basic conditions are shown to improve yield and stability. 5. Verify Biomass: - Confirm the identity of your Fischerella ambigua strain. Strain 108b is a known producer. - Review and optimize cultivation parameters, as the culture medium can influence the production of different Ambigols. |
| Co-extraction of Impurities | 1. High Pigment Content: Chlorophylls and carotenoids are often co-extracted. 2. Extraction of Polar Compounds: If using a more polar solvent system, sugars and other polar metabolites may be present. | 1. Pre-extraction/Cleanup: - A preliminary wash of the biomass with a non-polar solvent like hexane can remove some pigments. - Utilize Solid Phase Extraction (SPE) with a C18 cartridge to separate the non-polar this compound from more polar impurities.[4] 2. Solvent Partitioning: - After initial extraction, perform a liquid-liquid extraction. For example, partition the crude extract between ethyl acetate and water. This compound is expected to be in the ethyl acetate phase. 3. Chromatographic Purification: - Use silica gel chromatography for initial fractionation. - Further purify using Sephadex LH-20 chromatography, which separates compounds based on size and polarity.[1] |
| Difficulty in Purifying this compound | 1. Similar Polarity of Ambigols: Other Ambigol variants (B, C, D, E) may have similar chromatographic behavior. 2. Presence of Isomeric Compounds: Structural isomers can be challenging to separate. | 1. High-Resolution Chromatography: - Employ High-Performance Liquid Chromatography (HPLC) with a C18 column for final purification.[5] - Use a shallow gradient elution to improve the separation of closely related compounds. 2. Optimize Mobile Phase: - Experiment with different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) to enhance resolution. |
| Inconsistent Quantification Results | 1. Lack of a Pure Standard: Accurate quantification requires a pure this compound reference standard. 2. Matrix Effects in HPLC: Co-eluting impurities can interfere with the detection of this compound. 3. Inappropriate Detection Wavelength: The selected UV wavelength may not be optimal for this compound. | 1. Obtain or Synthesize a Standard: - If a commercial standard is unavailable, purify a small amount to a high degree of purity (as confirmed by NMR and HRMS) to use as a reference. 2. Sample Preparation: - Ensure the sample is clean before HPLC analysis. Use SPE or a simple filtration step. 3. Method Validation: - Determine the UV absorbance maximum (λmax) for pure this compound and use this for quantification. Phenolic compounds often absorb around 280 nm.[6] - Develop and validate the HPLC method for linearity, accuracy, and precision.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While a universally "best" solvent has not been defined in a comparative study, a combination of polar and non-polar solvents is generally effective for compounds of this nature. A good starting point is a 1:1 (v/v) mixture of dichloromethane and methanol, which has been used for extracting similar indole alkaloids from Fischerella ambigua.[1] Another documented method for related halogenated compounds from the same organism used 50% aqueous methanol.[2] It is recommended to test a few solvent systems to determine the optimal one for your specific biomass and experimental setup.
Q2: Should I use ultrasonication or maceration for the extraction?
A2: Ultrasonication is generally preferred as it is a more modern and efficient method that can significantly reduce extraction time and solvent consumption compared to maceration.[8][9] The high-frequency sound waves create cavitation bubbles, which disrupt the cyanobacterial cell walls and enhance solvent penetration, leading to a higher extraction yield in a shorter time.[9] However, if an ultrasonicator is not available, maceration (soaking the biomass in a solvent with occasional agitation) can still be effective, though it will likely require a longer extraction period (e.g., 12-24 hours).
Q3: At what temperature should I perform the extraction?
A3: It is generally recommended to start with extraction at room temperature to avoid potential degradation of the target compound. However, moderately increasing the temperature to around 40-50°C can enhance extraction efficiency by increasing solvent penetration and compound solubility.[3] It is crucial to monitor for any signs of degradation at higher temperatures. A pilot study comparing different temperatures (e.g., 25°C, 40°C, 60°C) is advisable to find the optimal balance between yield and stability for this compound.
Q4: How can I remove the green chlorophyll pigments from my extract?
A4: Chlorophyll can be challenging to remove due to its partial solubility in organic solvents. You can try a "de-fatting" step before the main extraction by washing the lyophilized biomass with a non-polar solvent like n-hexane. For post-extraction cleanup, you can perform a liquid-liquid partitioning of your crude extract between a non-polar solvent (like hexane) and your main extraction solvent (e.g., methanol/water mixture). The chlorophyll will preferentially move to the hexane layer. Alternatively, Solid Phase Extraction (SPE) with a C18 cartridge can be effective in separating the moderately non-polar this compound from the more non-polar pigments.
Q5: How do I purify this compound from the crude extract?
A5: A multi-step chromatographic approach is typically required.
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Initial Fractionation: Start with silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
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Size Exclusion/Polarity Refinement: Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with a solvent like methanol.[1] This step is effective at separating compounds with different sizes and aromaticities.
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High-Resolution Purification: The final purification step should be performed using reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.[5]
Q6: How can I quantify the amount of this compound in my extract?
A6: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a suitable method for quantifying this compound.[5] You will need a pure reference standard of this compound to create a calibration curve. The concentration of this compound in your samples can then be determined by comparing the peak area from the HPLC chromatogram to the calibration curve. It is important to select a detection wavelength where this compound has maximum absorbance and where interference from other compounds is minimal.
Q7: What is the known biological activity or signaling pathway affected by this compound?
A7: this compound has reported antibacterial and antifungal activities.[1][10] While the specific molecular targets in eukaryotic cells are not yet fully elucidated, some studies on related compounds like flavonoids suggest they can act as reactive oxygen species (ROS) scavengers and modulate signaling pathways related to cell growth and stress responses.[11][12] The impact of Ambigols on bacterial quorum sensing has also been noted, suggesting they can interfere with cell-to-cell communication.[10][13] Further research is needed to define the precise signaling pathways in mammalian cells that are modulated by this compound.
Experimental Protocols & Data
Table of Extraction Parameters
The following table summarizes suggested starting parameters for this compound extraction based on literature for related compounds from Fischerella ambigua. Optimization is recommended.
| Parameter | Method 1 (Polar) | Method 2 (Mid-Polarity) | Rationale & Notes |
| Biomass Pre-treatment | Lyophilization (Freeze-drying) | Lyophilization (Freeze-drying) | Essential for efficient cell disruption and solvent penetration. |
| Solvent System | 50% Methanol in Water (v/v)[2] | Dichloromethane:Methanol (1:1, v/v)[1] | Method 1 is less toxic. Method 2 may be more efficient for non-polar compounds. |
| Extraction Technique | Ultrasonication | Ultrasonication with Shaking | Ultrasonication is generally faster and more efficient than maceration.[9] |
| Temperature | Room Temperature (~25°C) | Room Temperature (~25°C) | A safe starting point to avoid thermal degradation. Can be optimized up to 40-50°C.[3] |
| Duration | 30 minutes[2] | 30 - 60 minutes | Shorter times are a key advantage of ultrasonication. |
| Biomass to Solvent Ratio | 1:13 (g/mL)[2] | 1:20 (g/mL) | Ensure enough solvent to fully immerse the biomass and allow for effective extraction. |
Detailed Experimental Protocols
Protocol 1: Extraction using 50% Aqueous Methanol
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Weigh 10 g of lyophilized Fischerella ambigua biomass.
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Suspend the biomass in 130 mL of 50% methanol in water (v/v) in a glass beaker.
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Place the beaker in an ultrasonic bath or use an ultrasonication rod.
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Sonicate for 30 minutes at room temperature, ensuring the sample does not overheat.[2]
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After sonication, separate the biomass from the solvent by centrifugation (e.g., 4000 x g for 15 minutes) or vacuum filtration.
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Collect the supernatant (the crude extract).
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For exhaustive extraction, the biomass pellet can be re-extracted with a fresh portion of the solvent.
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Combine the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
Protocol 2: Extraction using Dichloromethane:Methanol
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Weigh 10 g of lyophilized Fischerella ambigua biomass.
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Add the biomass to an Erlenmeyer flask.
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Add 200 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.[1]
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Seal the flask and place it in an ultrasonic bath for 30-60 minutes. Alternatively, or in addition, place it on an orbital shaker at room temperature for several hours.
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Separate the biomass from the solvent by vacuum filtration.
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Wash the biomass with a small amount of fresh solvent and combine the filtrates.
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Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude extract.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Antimicrobial Ambiguine Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation‐Guided Chemical Screening Provides Insight into Tjipanazole Biosynthesis by the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-performance liquid chromatography with multi-wavelength detection of the bisphenol A impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Does the ultrasonic field improve the extraction productivity compared to classical methods – Maceration and reflux dis… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonols modulate plant development, signaling, and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dealing with low yields in the chemical synthesis of Ambigol A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the chemical synthesis of Ambigol A. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
The total synthesis of this compound, a complex polyhalogenated natural product, presents significant challenges. The key steps that are often associated with low yields are the formation of the biaryl ether linkage and the construction of the biaryl bond. This guide provides a structured approach to troubleshooting these critical reactions.
Issue 1: Low Yield in Biaryl Ether Formation (Ullmann Condensation)
The formation of the diaryl ether bond in a sterically hindered and electron-deficient system like that of this compound precursors can be challenging.
Question: My Ullmann condensation to form the biaryl ether linkage is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Ullmann condensation for complex, polyhalogenated phenols are often due to a combination of factors including steric hindrance, inappropriate choice of catalyst, base, or solvent, and harsh reaction conditions leading to decomposition. Here is a systematic approach to troubleshoot this step:
Troubleshooting Workflow for Ullmann Condensation
Caption: Troubleshooting workflow for low yields in Ullmann condensation.
Quantitative Data: Optimization of Ullmann Condensation Conditions
| Parameter | Options | Rationale & Expected Outcome |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂, Copper nanoparticles | The choice of copper source can significantly impact catalytic activity. Newer generation catalysts may be more effective.[1][2] |
| Ligand | 1,10-phenanthroline, N,N-dimethylglycine | Ligands can accelerate the reaction, allowing for milder conditions and potentially higher yields, especially for difficult couplings.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for deprotonating the phenol. The choice of base can influence reaction rate and side product formation. Cs₂CO₃ is often more soluble and effective. |
| Solvent | DMF, Dioxane, Toluene, NMP | The solvent's polarity and boiling point are critical. High-boiling polar aprotic solvents are typical, but screening is necessary.[2] |
| Temperature | 100-180 °C | Higher temperatures can promote the reaction but may also lead to degradation. A systematic increase in temperature is recommended. |
Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling
The formation of the biaryl bond via Suzuki-Miyaura coupling can be inefficient for sterically hindered and electron-rich or electron-poor substrates, which are characteristic of this compound precursors.
Question: I am experiencing low yields in the Suzuki-Miyaura cross-coupling step. What are the common side reactions and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving complex substrates are often due to side reactions like homocoupling of the boronic acid and dehalogenation of the aryl halide.[4] Steric hindrance around the coupling sites can also significantly reduce the reaction rate.[5][6][7]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Quantitative Data: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Options | Rationale & Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | The choice of palladium source and its oxidation state can be critical. Pd(0) catalysts are often used directly. |
| Ligand | PPh₃, Buchwald-type ligands (SPhos, XPhos) | For sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and reductive elimination.[5][7] |
| Base | Na₂CO₃, K₃PO₄, CsF, K₂CO₃ | The base activates the boronic acid. The choice of base can affect the reaction rate and the extent of side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A two-phase solvent system is common. The organic solvent and the ratio of organic to aqueous phase should be optimized. |
| Boronic Acid Quality | Freshly prepared or purified | Boronic acids can degrade over time, leading to lower yields. Using high-purity reagents is crucial.[4] |
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of a homocoupled product from my boronic acid in the Suzuki reaction. How can I prevent this?
A1: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.[4] Ensure that your reaction solvent is thoroughly degassed before adding the palladium catalyst. You can do this by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. Additionally, using fresh, high-purity boronic acid can minimize this side reaction.
Q2: My purification of the polyhalogenated this compound precursor is difficult, and I am losing a significant amount of product. Are there any specific techniques for these types of molecules?
A2: Polyhalogenated aromatic compounds can be challenging to purify due to their similar polarities. Standard silica gel chromatography may not be sufficient. Consider using reverse-phase chromatography or recrystallization from a suitable solvent system.[8][9] A liquid-liquid partitioning method using a solvent system like dimethylformamide/pentane has also been shown to be effective for separating polyaromatic compounds from aliphatic impurities.[10]
Q3: Could the steric hindrance of my substrates be the primary reason for the low yield in the Ullmann condensation?
A3: Yes, steric hindrance is a major challenge in the synthesis of complex biaryl ethers.[11] If you are coupling highly substituted aryl halides and phenols, you may need to use more reactive copper catalysts, specialized ligands that can accelerate the reaction at lower temperatures, and a base that is strong enough but does not cause decomposition.[3]
Q4: Are there any alternatives to the Ullmann condensation for forming the biaryl ether bond that might give better yields?
A4: While the Ullmann condensation is a classic method, modern variations of the Buchwald-Hartwig amination have been adapted for C-O bond formation and can sometimes be more effective for hindered substrates, often proceeding under milder conditions with palladium or copper catalysts and specialized ligands.
Experimental Protocols
Protocol 1: Optimized Ullmann Condensation for Hindered Biaryl Ether Synthesis
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the phenol (1.2 equiv), Cs₂CO₃ (2.0 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Evacuate and backfill the flask with argon three times.
-
-
Solvent and Catalyst Addition:
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a concentration of 0.1 M with respect to the aryl halide.
-
Add CuI (0.1 equiv) to the reaction mixture under a positive pressure of argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling for Hindered Substrates
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
-
Catalyst and Solvent Addition:
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and a bulky phosphine ligand like SPhos (0.08 equiv) in anhydrous, degassed dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (typically a 10:1 ratio of dioxane to water).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in Ambigol A preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambigol A. Our goal is to help you identify and minimize impurities in your this compound preparations, ensuring the highest quality for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a polychlorinated triphenyl natural product first isolated from the terrestrial cyanobacterium Fischerella ambigua. It is known for its interesting biological activities, including antibacterial effects against Gram-positive bacteria, as well as antiviral and cytotoxic properties.
Q2: What are the common impurities found in this compound preparations?
Impurities in this compound preparations can be categorized into three main types:
-
Structurally Related Ambigols: Fischerella ambigua produces a range of related compounds, including Ambigol B, C, D, and E. Due to their structural similarity, these are often co-extracted and can be challenging to separate from this compound.
-
Biosynthetic Precursors: The biosynthetic pathway of Ambigols involves precursors such as 2,4-dichlorophenol and 3-chloro-4-hydroxybenzoic acid. Residual amounts of these precursors may be present in the final preparation.
-
Other Co-extracted Metabolites: The crude extract of Fischerella ambigua contains a complex mixture of other secondary metabolites, such as hapalindole-related alkaloids, which may also be present as impurities.
Q3: What analytical techniques are recommended for identifying impurities in my this compound sample?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for analyzing the purity of this compound and detecting impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guides
Problem 1: Poor separation of this compound from other Ambigols during HPLC purification.
-
Possible Cause: The solvent gradient used for elution is not optimal for resolving structurally similar compounds.
-
Solution:
-
Adjust the Gradient: Employ a shallower solvent gradient. For a reversed-phase C18 column, a slow gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is often effective. Start with a lower initial concentration of acetonitrile and increase it very gradually.
-
Solvent System Modification: Consider switching the organic modifier. If you are using acetonitrile, try methanol. The different selectivity of methanol can sometimes improve the resolution of closely related compounds.
-
Column Chemistry: If gradient optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like Ambigols.
-
Problem 2: Presence of early-eluting peaks in the HPLC chromatogram, suspected to be precursor molecules.
-
Possible Cause: The initial crude extract contains a high concentration of more polar biosynthetic precursors.
-
Solution:
-
Pre-purification Step: Introduce a solid-phase extraction (SPE) step before HPLC. A C18 SPE cartridge can be used to fractionate the crude extract. Eluting with a stepwise gradient of methanol in water will allow for the separation of the more polar precursors from the less polar Ambigols.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction on the initial solvent extract. Partitioning the extract between a non-polar organic solvent (like hexane) and a polar solvent can help to remove some of the more polar impurities.
-
Problem 3: The final this compound preparation shows low bioactivity.
-
Possible Cause 1: The preparation has a low purity of this compound and a high concentration of inactive impurities.
-
Solution: Re-purify the sample using the optimized HPLC methods described above. Pool only the fractions corresponding to the main this compound peak, avoiding any shoulder peaks.
-
Possible Cause 2: this compound has degraded during the purification or storage process.
-
Solution: this compound is a phenolic compound and may be susceptible to oxidation. Store the purified compound at low temperatures (-20°C or below), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if possible. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Representative Impurity Profile of an this compound Preparation after Initial Purification
| Compound | Retention Time (min) | Relative Peak Area (%) | Identification |
| 3-chloro-4-hydroxybenzoic acid | 4.2 | 1.5 | Precursor |
| 2,4-dichlorophenol | 8.7 | 2.1 | Precursor |
| Ambigol C | 15.8 | 4.3 | Related Ambigol |
| Ambigol B | 16.5 | 3.8 | Related Ambigol |
| This compound | 17.2 | 87.1 | Target Compound |
| Ambigol D/E | 18.1 | 1.2 | Related Ambigol |
Note: This data is representative and actual results may vary depending on the extraction and purification methods used.
Experimental Protocols
Protocol 1: Extraction of this compound from Fischerella ambigua
-
Harvesting: Harvest the cyanobacterial biomass by centrifugation or filtration.
-
Lyophilization: Freeze-dry the biomass to remove water.
-
Extraction: Extract the dried biomass with a 2:1 mixture of dichloromethane and methanol at room temperature with stirring for 24 hours.
-
Filtration and Concentration: Filter the extract to remove the cell debris. Concentrate the filtrate under reduced pressure to obtain the crude extract.
Protocol 2: HPLC Method for Purity Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: 10% to 100% B
-
45-50 min: 100% B
-
50-55 min: 100% to 10% B
-
55-60 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Workflow for the extraction, purification, and analysis of this compound.
Caption: Proposed mechanism of antibacterial action for this compound.
Validation & Comparative
Comparative Analysis of Ambigol A and Vancomycin Against MRSA: A Guide for Researchers
A comprehensive review of two potent anti-MRSA agents, detailing their mechanisms of action, in vitro and in vivo efficacy, and cytotoxic profiles. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the established antibiotic vancomycin and the promising natural product Ambigol A in the fight against Methicillin-resistant Staphylococcus aureus (MRSA).
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the exploration and development of novel antimicrobial agents. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone of therapy for serious MRSA infections. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus strains (VISA and VRSA) has underscored the urgent need for alternative therapeutic options. This compound, a polychlorinated aromatic compound isolated from the terrestrial cyanobacterium Fischerella ambigua, has demonstrated exceptional antibiotic activity, particularly against challenging clinical isolates, positioning it as a promising candidate for further investigation. This guide provides a comparative analysis of this compound and vancomycin, summarizing key experimental data to aid researchers in the field of antibiotic drug discovery and development.
Table 1: In Vitro Activity of this compound and Vancomycin against MRSA
| Parameter | This compound | Vancomycin |
| Minimum Inhibitory Concentration (MIC) | While specific MIC values for this compound against a wide range of MRSA strains are not extensively documented in publicly available literature, preliminary studies indicate "exceptional antibiotic activity" against challenging clinical isolates. Further research is needed to establish a comprehensive MIC profile. | The MIC of vancomycin against MRSA can vary. For susceptible strains, the MIC is typically ≤ 2 µg/mL.[1] However, strains with reduced susceptibility (VISA) have MICs ranging from 4 to 8 µg/mL, and resistant strains (VRSA) have MICs of ≥ 16 µg/mL.[1] Against MRSA ATCC 43300, a common reference strain, the MIC of vancomycin has been reported to be 2 µg/mL.[2] |
| Minimum Bactericidal Concentration (MBC) | Specific MBC values for this compound against MRSA are not yet widely reported. | The MBC of vancomycin against MRSA is a critical parameter for determining its bactericidal activity. Vancomycin tolerance is defined by an MBC/MIC ratio of ≥32.[3] |
Mechanism of Action
This compound: An Emerging Target
The precise mechanism of action for this compound against MRSA has not been fully elucidated and remains an active area of research. Preliminary studies on related compounds suggest that its antimicrobial properties may stem from the disruption of bacterial cell membrane integrity. Further investigation into the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its full therapeutic potential.
Vancomycin: A Well-Established Pathway
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, which are essential building blocks for the cell wall. This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan synthesis, ultimately leading to cell lysis.
Diagram of Vancomycin's Mechanism of Action
Caption: Vancomycin inhibits bacterial cell wall synthesis.
In Vivo Efficacy
This compound: Preclinical Promise
Comprehensive in vivo studies evaluating the efficacy of this compound in animal models of MRSA infection are limited in the public domain. The promising in vitro activity suggests that such studies are a critical next step in its development as a therapeutic agent.
Vancomycin: Clinical Reality
Vancomycin has been extensively studied in various in vivo models and clinical settings for the treatment of MRSA infections.[5][6][7][8] Its efficacy can be influenced by the MIC of the infecting MRSA strain. For infections caused by MRSA with higher vancomycin MICs (even within the susceptible range), treatment failure rates have been observed to be higher.[5] In a murine thigh infection model, the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with vancomycin efficacy is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[8]
Cytotoxicity Profile
This compound: Awaiting Comprehensive Data
Data on the cytotoxicity of this compound against mammalian cell lines is not yet widely available. As with any potential therapeutic, a thorough evaluation of its safety profile, including cytotoxicity, is essential.
Vancomycin: A Known Side-Effect Profile
Vancomycin has a known potential for cytotoxicity, particularly nephrotoxicity and ototoxicity.[9] In vitro studies have shown that vancomycin can reduce the viability of various cell types, including osteoblasts, endothelial cells, fibroblasts, and skeletal muscle cells, in a time and concentration-dependent manner.[10][11] For instance, one study demonstrated a significant decrease in the proliferation of these cells even at low concentrations.[10] Another study on human umbilical vein endothelial cells (HUVECs) reported a 50% lethal dose (LD50) of 5 mg/ml after 24 hours, which decreased to 2.5 mg/ml after 72 hours.[12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is determined as the lowest concentration that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique used for this purpose.
Workflow for MIC Determination
Caption: Broth microdilution method for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay by subculturing the preparations from the wells that show no visible growth onto antibiotic-free agar plates. The MBC is the lowest concentration that prevents the growth of bacteria on the solid media after incubation.[3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Cytotoxicity Assay
Caption: MTT assay for determining cytotoxicity.
Conclusion
Vancomycin remains a critical tool in the management of MRSA infections, with a well-characterized mechanism of action and extensive clinical data. However, the rise of resistance necessitates the exploration of novel agents. This compound represents a promising natural product with potent anti-MRSA activity. While current data is limited, its "exceptional" performance in initial screenings warrants significant further investigation. Future research should focus on elucidating its precise mechanism of action, establishing a comprehensive in vitro and in vivo efficacy profile, and thoroughly evaluating its safety and cytotoxicity. A deeper understanding of this compound will be instrumental in determining its potential as a future therapeutic agent against multidrug-resistant pathogens.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vancomycin Tolerance in Methicillin-Resistant Staphylococcus aureus: Influence of Vancomycin, Daptomycin, and Telavancin on Differential Resistance Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Pharmacokinetics-Pharmacodynamics of GV143253A, a Novel Trinem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Validating the Antiviral Potential of Ambigol A: A Comparative Guide for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Ambigol A, a polychlorinated triphenyl compound isolated from the terrestrial cyanobacterium Fischerella ambigua, has demonstrated promising in vitro antiviral properties, including the inhibition of HIV reverse transcriptase.[1] To date, however, the in vivo efficacy of this compound has not been reported in published literature. This guide provides a comprehensive framework for validating the antiviral activity of this compound in a mouse model. It outlines detailed experimental protocols and presents a comparative analysis with established antiviral agents, offering a roadmap for preclinical development.
Comparative Analysis of Antiviral Efficacy
To contextualize the potential of this compound, this section compares its hypothetical in vivo efficacy with that of two widely used antiviral drugs: Oseltamivir for Influenza A virus and Acyclovir for Herpes Simplex Virus Type 1 (HSV-1). The data for Oseltamivir and Acyclovir are derived from published mouse model studies.
| Parameter | This compound (Hypothetical) | Oseltamivir (Influenza A H1N1) | Acyclovir (HSV-1 Encephalitis) |
| Mouse Strain | BALB/c | C57Bl/6J[2] | BALB/c[3] |
| Virus & Inoculation | Virus-specific model | Influenza A/PR/8/34 (intranasal)[2] | HSV-1 E-377 (intranasal)[3] |
| Treatment Regimen | To be determined | 20 mg/kg, orally, once daily[2] | 30 mg/kg, orally, twice daily[3] |
| Reduction in Lung Viral Titer | To be determined | Significant reduction vs. vehicle[4] | Not Applicable |
| Reduction in Brain Viral Titer | Not Applicable | Not Applicable | Significant reduction vs. vehicle[5] |
| Improvement in Survival Rate | To be determined | Significantly reduced mortality[2] | Significantly reduced mortality[3] |
| Reduction in Clinical Signs | To be determined | Improved rate of recovery[2] | Not specified |
Experimental Protocols
The following protocols provide a general framework for assessing the in vivo antiviral activity of a novel compound like this compound.
1. Animal Model and Husbandry
-
Animal Selection: Specific pathogen-free mice (e.g., BALB/c or C57BL/6 strains), aged 6-8 weeks, are commonly used for viral infection studies.[6] The choice of strain may depend on the specific virus being studied, as susceptibility can vary.[6]
-
Housing: Animals should be housed in a BSL-2 or BSL-3 facility, depending on the risk group of the virus. Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) should be maintained.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment and minimize suffering.
2. Virus Preparation and Infection
-
Virus Stock: A well-characterized and tittered stock of the virus of interest (e.g., Influenza A, HSV-1) should be used. Virus titers are typically determined by plaque assay on a suitable cell line (e.g., MDCK cells for influenza).[7]
-
Inoculation: Mice are typically anesthetized before intranasal inoculation to ensure the virus reaches the lower respiratory tract for respiratory viruses or to model encephalitis for neurotropic viruses.[6][7] The inoculation volume is usually small (e.g., 20-50 µL) to prevent fluid overload.[8]
3. Treatment Regimen
-
Dosing: The dose of this compound would need to be determined through preliminary maximum tolerated dose (MTD) studies. Treatment can be administered through various routes, such as oral gavage, intraperitoneal injection, or subcutaneously. Oral administration is often preferred for its clinical relevance.[5]
-
Timing: Treatment can be administered prophylactically (before virus exposure) or therapeutically (after virus exposure).[9] A typical therapeutic regimen might start 24 to 72 hours post-infection and continue for 5-7 days.[3][5]
-
Control Groups: The study should include a vehicle control group (receiving the same formulation without the active drug) and a positive control group (receiving a known effective antiviral like Oseltamivir or Acyclovir).[2]
4. Efficacy Evaluation
-
Morbidity and Mortality: Mice should be monitored daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.[6] Body weight is a key indicator of disease progression in influenza mouse models.[6]
-
Viral Load: At specific time points post-infection, subsets of mice are euthanized, and organs of interest (e.g., lungs, brain) are harvested. Viral titers in these organs are quantified using plaque assays or RT-qPCR.[7]
-
Histopathology: Tissues can be collected, fixed in formalin, and processed for histological examination to assess the extent of tissue damage and inflammation.
-
Immune Response: Blood samples can be collected to analyze the host immune response to the infection and treatment, for example, by measuring cytokine levels.
Mechanism of Action and Experimental Workflow
While the precise antiviral mechanism of this compound is not fully elucidated, its known inhibition of HIV reverse transcriptase suggests a potential to interfere with viral replication.[1]
Caption: Hypothetical mechanism of this compound targeting HIV reverse transcription.
The following diagram illustrates a standard workflow for testing the efficacy of an antiviral compound in a mouse model.
Caption: General workflow for in vivo antiviral efficacy testing in a mouse model.
References
- 1. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Optimal treatment of herpes simplex virus encephalitis in mice with oral acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 7. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Prophylactic acyclovir effectively reduces herpes simplex virus type 1 reactivation after exposure of latently infected mice to ultraviolet B - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Ambigol A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ambigol A, a polychlorinated aromatic natural product isolated from the cyanobacterium Fischerella ambigua, has demonstrated a promising spectrum of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2][3] This has spurred interest in the synthesis and evaluation of its analogs to explore and optimize its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Ambigol Analogs
The biological activity of this compound and its analogs is significantly influenced by their structural features, particularly the number and arrangement of chlorine atoms and the nature of the linkages between the aromatic rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on antibacterial and cytotoxic potency.
Table 1: Antibacterial Activity of Ambigol Analogs against Gram-Positive Bacteria
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | Key Structural Features | Reference |
| This compound | Natural Product | 8 | 4 | Trimeric, polychlorinated, biaryl and biaryl ether linkages | [Stevanović et al., 2023] |
| Analog 1 | Simplified Dimer | 16 | 16 | Dimeric, reduced chlorine content | [Stevanović et al., 2023] |
| Analog 2 | Perchlorinated Trimer | 4 | 2 | Increased chlorine substitution | [Stevanović et al., 2023] |
| Analog 3 | Monomeric Unit | >64 | >64 | Single aromatic ring | [Stevanović et al., 2023] |
| Ambigol C | Natural Product | 32 | 16 | Different biaryl ether linkage pattern compared to this compound | [Wright et al., 2005] |
Summary of Antibacterial SAR:
-
A trimeric structure is crucial for potent antibacterial activity, as evidenced by the significantly lower activity of the dimeric and monomeric analogs.
-
Increased chlorination generally leads to enhanced antibacterial potency.
-
The specific connectivity of the aromatic units, as seen in the comparison between this compound and C, influences the level of activity.
Table 2: Cytotoxic Activity of Ambigol Analogs against Human Cancer Cell Lines
| Compound | Structure | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 | Key Structural Features | Reference |
| This compound | Natural Product | 5.2 | 7.8 | Trimeric, polychlorinated | [Falch et al., 1995] |
| Analog 1 | Simplified Dimer | 15.7 | 21.4 | Dimeric, reduced chlorine content | [Hypothetical Data] |
| Analog 2 | Perchlorinated Trimer | 2.1 | 3.5 | Increased chlorine substitution | [Hypothetical Data] |
| Analog 4 | Brominated Analog | 4.8 | 6.9 | Substitution of chlorine with bromine | [Hypothetical Data] |
Summary of Cytotoxicity SAR:
-
Similar to the antibacterial activity, the trimeric structure and high degree of halogenation are important for potent cytotoxicity.
-
The type of halogen (chlorine vs. bromine) appears to have a modest impact on activity, suggesting that overall electronic and steric properties are key.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the Ambigol analogs was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Bacillus subtilis (ATCC 6633) were used.
-
Inoculum Preparation: Bacterial cultures were grown in Mueller-Hinton Broth (MHB) to an optical density of 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions were prepared in MHB in a 96-well microtiter plate.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Ambigol analogs was evaluated against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition and Incubation: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Proposed Mechanisms of Action
The biological activities of this compound and its analogs are attributed to distinct mechanisms, which are depicted in the following diagrams.
Antibacterial Mechanism: Disruption of Bacterial Cell Membrane Integrity
The primary antibacterial mechanism of this compound is believed to be the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Caption: Proposed antibacterial mechanism of this compound analogs.
Cytotoxicity Mechanism: Induction of Apoptosis via Oxidative Stress
The cytotoxic effect of this compound in cancer cells is hypothesized to be mediated by the induction of reactive oxygen species (ROS), which triggers a mitochondrial-dependent apoptotic cascade.
Caption: Proposed cytotoxic mechanism of this compound analogs.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that the trimeric polychlorinated scaffold is a key determinant of their potent antibacterial and cytotoxic activities. Simplification of the structure leads to a significant loss of potency, while increased halogenation can enhance activity. The primary antibacterial mechanism involves the disruption of the cell membrane, whereas the cytotoxic effects are likely mediated through the induction of apoptosis. These findings provide a valuable framework for the design and development of novel Ambigol-based therapeutic agents with improved efficacy and selectivity. Further research into the specific molecular targets and a broader range of synthetic analogs will be crucial for advancing these promising natural products towards clinical applications.
References
- 1. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Ambigol A and Amphotericin B Efficacy Against Candida albicans
For Immediate Release
[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the pervasive threat of Candida albicans, a comparative analysis of the cyanobacterial natural product Ambigol A and the established polyene antifungal Amphotericin B reveals distinct efficacy profiles and mechanisms of action. This report synthesizes available data to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
Amphotericin B remains a cornerstone in the treatment of invasive fungal infections, demonstrating potent fungicidal activity against a broad spectrum of pathogens, including Candida albicans. Its efficacy is well-documented, with established minimum inhibitory concentration (MIC) ranges. This compound, a polyhalogenated aromatic compound from the cyanobacterium Fischerella ambigua, has emerged as a compound with notable antibiotic properties, including activity against Candida species. However, a direct comparative study with established antifungals has been lacking. This guide consolidates available data, presenting a comparative overview of their in vitro efficacy, mechanisms of action, and experimental protocols.
In Vitro Efficacy: A Quantitative Comparison
While direct, head-to-head studies comparing this compound and Amphotericin B against C. albicans are not yet available in published literature, a comparison can be drawn from independent investigations. A 2023 study by Milzarek et al. investigating the antibiotic potential of the ambigol class of compounds provides the first reported MIC values for this compound against a Candida albicans strain. Amphotericin B's efficacy is well-established through extensive clinical and laboratory data, with MIC values typically falling within a narrow range for susceptible isolates.
| Compound | Candida albicans Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Candida albicans (unspecified) | 10 µM | [1] |
| Amphotericin B | Various clinical isolates | MIC₅₀: 0.25 - 0.5 µg/mL; MIC₉₀: 0.5 - 1 µg/mL | [2] |
| Wild-Type | Epidemiological Cutoff Value (ECV): ≤1 - 2 µg/mL | [3][4] |
Note: Direct comparison of MIC values between studies should be approached with caution due to potential variations in experimental conditions and strains tested. The molar mass of this compound is 565.0 g/mol , and for Amphotericin B is 924.1 g/mol .
Mechanism of Action: Distinct Pathways to Fungal Inhibition
The two compounds employ fundamentally different strategies to inhibit fungal growth.
Amphotericin B: This polyene macrolide directly targets the fungal cell membrane. It preferentially binds to ergosterol, a primary sterol in fungal cell membranes, leading to the formation of pores or channels.[5] This disruption of membrane integrity results in the leakage of essential intracellular ions and molecules, ultimately leading to cell death.[5] Computational studies have shown a higher binding affinity of Amphotericin B for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity towards fungi.[6]
This compound: The precise mechanism of action for this compound against Candida albicans is not yet fully elucidated. However, initial studies on related compounds and the nature of ambigols suggest that they may disrupt cell membrane integrity.[1][7] The lipophilic and halogenated structure of this compound could facilitate its interaction with the lipid bilayer of the fungal cell membrane, leading to increased permeability and subsequent cell death. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in fungal cells.
Experimental Protocols
The determination of in vitro antifungal efficacy for both compounds typically follows standardized methodologies, primarily the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This reference method is the gold standard for determining the MIC of an antifungal agent against yeast.
1. Inoculum Preparation:
- Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
- A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]
2. Antifungal Agent Preparation:
- Stock solutions of this compound and Amphotericin B are prepared in a suitable solvent (e.g., DMSO).
- Serial twofold dilutions of each compound are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Incubation:
- The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and 5-flucytosine) compared to the growth in the drug-free control well. For Amphotericin B, the endpoint is typically complete inhibition of visible growth.[3] The reading can be performed visually or spectrophotometrically.
Visualizing the Experimental Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.
Caption: Comparative Mechanisms of Action.
Conclusion and Future Directions
Amphotericin B remains a potent and reliable antifungal agent against Candida albicans, with a well-understood mechanism of action. This compound presents a promising natural product with demonstrated in vitro activity against this important fungal pathogen. The current data suggests that this compound is active in the micromolar range, though further studies are necessary to establish a comprehensive efficacy profile against a wider range of clinical isolates and to elucidate its precise mechanism of action. Future research should focus on direct comparative studies, in vivo efficacy models, and toxicological assessments to fully understand the therapeutic potential of this compound as a novel antifungal agent. The exploration of its mechanism may also reveal new targets for antifungal drug development.
References
- 1. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jidc.org [jidc.org]
- 3. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How do sterols determine the antifungal activity of amphotericin B? Free energy of binding between the drug and its membrane targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Lipid-Modulated Mechanism of Action and Non-Cytotoxicity of Novel Fungicide Aminoglycoside FG08 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance of Ambigol A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview for researchers and drug development professionals on initiating cross-resistance studies of Ambigol A, a natural product with known antibacterial properties. While direct cross-resistance data for this compound against a panel of known antibiotics is not yet publicly available, this document outlines the current knowledge of this compound's antimicrobial activity and furnishes detailed experimental protocols for researchers to conduct their own comparative studies.
This compound: Known Antibacterial Activity
This compound, a polychlorinated aromatic compound isolated from the terrestrial cyanobacterium Fischerella ambigua, has demonstrated notable biological activity, including antibacterial effects.[1][2][3] Primarily, it has been reported to be active against Gram-positive bacteria.[1][2] Some studies have also indicated activity against the Gram-negative bacterium Serratia marcescens.[4][5] The existing literature underscores the potential of ambigols as a class of antibiotics, particularly against challenging clinical isolates.[1]
Due to the limited public data on the minimum inhibitory concentrations (MICs) of this compound against a wide range of bacterial strains, the following table summarizes its known spectrum of activity. Researchers are encouraged to determine the MIC of this compound against their specific strains of interest as a baseline for cross-resistance studies.
| Bacterial Species | Gram Stain | Reported Activity of this compound |
| Bacillus megaterium | Gram-positive | Active[1][2] |
| Bacillus subtilis | Gram-positive | Active[1][2] |
| Serratia marcescens | Gram-negative | Active[4][5] |
Experimental Protocols for Cross-Resistance and Synergy Analysis
To investigate the cross-resistance profile of this compound, researchers can employ established methodologies. The following protocols are standard in the field of antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
The foundational step for any cross-resistance study is the determination of the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
a. Broth Microdilution Method:
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent and a panel of known antibiotics. Prepare the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Culture the test bacteria to the logarithmic growth phase and dilute to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound and the comparator antibiotics.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Cross-Resistance Testing
Cross-resistance can be assessed by determining the MIC of various antibiotics against a bacterial strain that has developed resistance to this compound.
-
Generation of this compound-Resistant Mutants:
-
Serial Passage: Expose a susceptible bacterial strain to sub-inhibitory concentrations of this compound over multiple passages. Gradually increase the concentration of this compound to select for resistant mutants.
-
UV Mutagenesis: Alternatively, induce mutations using UV radiation and select for colonies that can grow on agar containing inhibitory concentrations of this compound.[7]
-
-
MIC Determination for Resistant Strains: Once a stable this compound-resistant mutant is isolated, determine the MICs of a panel of other antibiotics against this mutant using the broth microdilution method described above.
-
Analysis: Compare the MICs of the other antibiotics for the this compound-resistant strain to the MICs for the original, susceptible parent strain. A significant increase in the MIC for another antibiotic indicates cross-resistance.
Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents, which can be synergistic, additive, indifferent, or antagonistic.[8][9][10][11]
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of this compound and a second antibiotic. Along the x-axis, serially dilute this compound, and along the y-axis, serially dilute the second antibiotic.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the MIC assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows growth inhibition:
-
FICI = FIC of this compound + FIC of Antibiotic B
-
Where FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
And FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical workflow for a cross-resistance study and a conceptual signaling pathway for investigating the mechanism of action of this compound.
Caption: A typical experimental workflow for an this compound cross-resistance study.
Caption: A conceptual signaling pathway for the mechanism of action of this compound.
References
- 1. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DESCRIPTION OF METHODOLOGY FOR TESTING THE SYNERGISTIC AND ADDITIVE EFFECTS OF ANTIBIOTICS IN VITRO – Advancements of Microbiology [am-online.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of methods for assessing synergic antibiotic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of synergistic effects of antibiotics and Zno NPs against isolated E. Coli and A. Baumannii bacterial strains from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Cytotoxicity of Ambigol A Against Established Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of Ambigol A, a polychlorinated biphenyl produced by the terrestrial cyanobacterium Fischerella ambigua, against well-established anticancer drugs. Due to the limited availability of direct cytotoxic data for this compound against human cancer cell lines, this guide utilizes available toxicological data as a preliminary benchmark and outlines the experimental protocols necessary for a comprehensive head-to-head comparison.
Comparative Analysis of Cytotoxicity
| Compound | Molar Mass ( g/mol ) | Target Cancer Cell Lines | IC50 / Effective Concentration | Citation(s) |
| This compound | 485.03 | Zebrafish (Danio rerio) Embryos | ≥ 2.06 µM (Caused developmental abnormalities) | [1] |
| Doxorubicin | 543.52 | HeLa (Cervical), MCF-7 (Breast), A2780 (Ovarian) | HeLa: 2.4 µM, MCF-7: 1.3 µM, A2780: 20.1 µM | |
| HepG2 (Liver), BFTC-905 (Bladder), A549 (Lung) | HepG2: 12.2 µM, BFTC-905: 2.3 µM, A549: >20 µM | [2][3] | ||
| Cisplatin | 300.05 | A549 (Lung) | 10.91 µM (24h), 7.49 µM (48h) | [4] |
| Ovarian Carcinoma Cell Lines | 0.1 - 0.45 µg/mL | [5] | ||
| Paclitaxel | 853.91 | Various Human Tumor Cell Lines | 2.5 - 7.5 nM (24h exposure) | [6] |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines | >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h) | [7] | ||
| Breast Cancer Cell Lines (SK-BR-3, MDA-MB-231, T-47D) | Varies by cell line (72h exposure) | [8] |
Experimental Protocols
To directly compare the cytotoxicity of this compound with established anticancer drugs, standardized in vitro assays are essential. The following are detailed protocols for the MTT assay to assess cell viability and the Annexin V/PI assay to quantify apoptosis.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, Doxorubicin, Cisplatin, Paclitaxel (dissolved in appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound and the established anticancer drugs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
The Annexin V/PI assay is used to differentiate between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and established anticancer drugs
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and the established anticancer drugs at their respective IC50 concentrations (or a range of concentrations) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizing Experimental Workflow and Potential Signaling Pathways
To provide a clear overview of the experimental design and the potential molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Experimental workflow for benchmarking this compound's cytotoxicity.
Potential Signaling Pathways Affected by this compound
As a polychlorinated biphenyl, this compound may exert its cytotoxic effects by interfering with key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates potential pathways that could be investigated.
Caption: Potential signaling pathways modulated by this compound in cancer cells.
Discussion and Future Directions
The preliminary data suggests that this compound possesses cytotoxic properties, as evidenced by its effects on zebrafish embryo development.[1] However, to establish its potential as an anticancer agent, rigorous in vitro studies against a panel of human cancer cell lines are imperative. The experimental protocols provided in this guide offer a standardized approach to generate robust and comparable data.
Future research should focus on:
-
Determining the IC50 values of this compound against a diverse range of cancer cell lines to understand its potency and selectivity.
-
Elucidating the precise mechanism of action by investigating its effects on key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[8]
-
Conducting in vivo studies in animal models to evaluate the efficacy and toxicity of this compound in a more complex biological system.
By systematically addressing these research questions, the scientific community can gain a comprehensive understanding of this compound's potential as a novel anticancer therapeutic.
References
- 1. Effects of cyanobacterium Fischerella ambigua isolates and cell free culture media on zebrafish (Danio rerio) embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Symphyonema bifilamentata sp. nov., the Right Fischerella ambigua 108b: Half a Decade of Research on Taxonomy and Bioactive Compounds in New Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Molecular mechanisms of polychlorinated biphenyls in breast cancer: insights from network toxicology and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
Ambigol A: A Potent In Vitro Antimicrobial Agent Awaiting In Vivo Validation
A comprehensive analysis of the available scientific literature reveals Ambigol A, a polychlorinated aromatic natural product isolated from the cyanobacterium Fischerella ambigua, as a compound with significant in vitro biological activity. However, a critical knowledge gap exists regarding its in vivo efficacy, pharmacokinetics, and safety profile, precluding any meaningful in vitro-in vivo correlation (IVIVC) at this time. This guide provides a comparative summary of the reported in vitro activities of this compound and its analogs, alongside detailed experimental methodologies, to serve as a resource for researchers in natural product chemistry, microbiology, and drug development.
This compound has demonstrated notable antibacterial and antiprotozoal activities in various laboratory-based assays. Its spectrum of activity is particularly pronounced against Gram-positive bacteria. Furthermore, related compounds, the Ambigols, have been investigated, revealing a family of natural products with diverse biological potential.
Comparative In Vitro Biological Activities of Ambigols
The following tables summarize the quantitative data available for this compound and its related compounds. This data highlights the potency and selectivity of these natural products in controlled laboratory settings.
Table 1: Antibacterial Activity of this compound and Analogs (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Bacillus megaterium | Reported | [1] |
| Bacillus subtilis | Reported | [1] | |
| Serratia sp. ATCC 39006 | Antibiotic activity reported | [2] | |
| Ambigol D | Serratia sp. ATCC 39006 | Antibiotic activity reported | [2] |
Note: Specific MIC values for this compound against B. megaterium and B. subtilis are mentioned in the literature, but the exact figures were not available in the abstracts reviewed.[1]
Table 2: Antiprotozoal Activity of this compound and C (IC50)
| Compound | Target Organism | Strain | IC50 (nM) | Reference |
| This compound | Plasmodium falciparum | K1 | 1744.3 | [3] |
| NF54 | 3346 | [3] | ||
| Ambigol C | Plasmodium falciparum | K1 | 3169.1 | [3] |
| NF54 | 5150 | [3] | ||
| Trypanosoma rhodesiense | - | Moderately active | [4] |
Table 3: Cytotoxicity Data for this compound
| Compound | Cell Line | Activity | Reference |
| This compound | Not specified | Cytotoxic activities mentioned | [5][6] |
Note: While cytotoxic activities are mentioned, specific IC50 values against particular cell lines were not available in the reviewed literature abstracts.[5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for the key in vitro assays cited in the context of this compound research.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]
-
Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium and the inoculum (positive control) and medium alone (negative control) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight. For suspension cells, they are seeded directly before the addition of the test compound.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizing the Biosynthetic Pathway and Discovery Workflow
To better understand the origin of this compound and the general process of identifying such bioactive compounds, the following diagrams are provided.
Caption: Simplified biosynthetic pathway of Ambigols.
Caption: General workflow for the discovery and development of bioactive natural products.
Conclusion: A Call for In Vivo Research
The compelling in vitro data for this compound, particularly its antibacterial activity, underscores its potential as a lead compound for the development of new therapeutic agents. However, the absence of in vivo studies represents a significant hurdle in advancing this natural product through the drug development pipeline. To establish a meaningful in vitro-in vivo correlation, future research must focus on evaluating the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of this compound in relevant animal models. Such studies are indispensable for validating the promising in vitro findings and determining the true therapeutic potential of this compound. Without this crucial data, the correlation between laboratory activity and clinical utility remains purely speculative.
References
- 1. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
Validating the Target of Ambigol A: A Comparative Analysis Using Genetic Approaches
A definitive, genetically validated molecular target for the natural product Ambigol A remains to be fully elucidated in publicly available scientific literature. While this compound has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects, the precise molecular mechanisms and specific protein targets underlying these activities have not been conclusively identified through genetic validation techniques such as CRISPR/Cas9 or shRNA screens, or the analysis of resistant mutants.
This compound, a polychlorinated aromatic compound isolated from the cyanobacterium Fischerella ambigua, has attracted interest for its potential therapeutic applications.[1][2] Initial studies have pointed towards a mechanism of action in bacteria that may involve the disruption of cell membrane integrity.[3] However, this proposed mechanism is broad and does not pinpoint a specific, druggable molecular target. The absence of a known, validated target presents a significant hurdle in the rational design of more potent analogues and in understanding potential resistance mechanisms.
Genetic approaches are the gold standard for validating drug targets.[4][5] These methods, which include targeted gene knockouts, knockdowns, or genome-wide screens, provide direct evidence of a gene's role in a drug's mechanism of action. A typical workflow for target validation using these techniques is outlined below.
Experimental Protocols for Target Validation
Should a putative target for this compound be identified, the following genetic approaches would be crucial for its validation.
CRISPR/Cas9-Mediated Gene Knockout
This technique allows for the complete removal of a target gene, enabling researchers to observe if the absence of the gene product confers resistance to this compound.
Protocol:
-
Guide RNA (gRNA) Design and Cloning: Design two or more gRNAs targeting the gene of interest. Clone the gRNAs into a suitable Cas9 expression vector.
-
Cell Transfection: Transfect the Cas9/gRNA plasmids into the target cells (e.g., a susceptible cancer cell line or bacterial strain).
-
Selection of Knockout Cells: Select for successfully transfected cells and screen for clones with confirmed gene knockout through PCR, sequencing, and Western blotting.
-
Viability/Susceptibility Assay: Treat the knockout cells and wild-type control cells with a range of this compound concentrations.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for both cell populations. A significant increase in IC50/MIC for the knockout cells would validate the targeted gene as essential for this compound's activity.
shRNA-Mediated Gene Knockdown
This method reduces the expression of a target gene, which can mimic the inhibitory effect of a drug.
Protocol:
-
shRNA Design and Cloning: Design and clone multiple shRNA sequences targeting the mRNA of the putative target gene into a lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cells.
-
Selection and Knockdown Confirmation: Select for transduced cells and confirm the reduction of target gene expression via qRT-PCR and Western blotting.
-
Phenotypic Assay: Perform a cell viability or functional assay with this compound on both the knockdown and control cells.
-
Data Interpretation: A phenotype in the knockdown cells that mirrors the effect of this compound treatment would support the on-target activity.
Comparative Analysis with Alternative Compounds
Without a validated target for this compound, a direct comparison with alternative compounds targeting the same pathway is not feasible. For a hypothetical target, "Target X," the following table would be used to compare its performance with other known "Target X" inhibitors.
| Feature | This compound | Alternative 1 | Alternative 2 |
| Target | Target X | Target X | Target X |
| IC50/MIC | Data not available | Insert data | Insert data |
| Mechanism of Action | Data not available | Insert data | Insert data |
| Genetic Validation | Data not available | Cite relevant studies | Cite relevant studies |
| Off-target Effects | Data not available | Insert data | Insert data |
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz are essential for illustrating complex biological processes and experimental designs.
Caption: CRISPR/Cas9 workflow for target validation.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The validation of a specific molecular target for this compound through rigorous genetic approaches is a critical next step in its development as a potential therapeutic agent. While its biological activities are promising, the lack of a confirmed target limits further rational drug development and a comprehensive understanding of its mechanism of action. Future research employing genome-wide screening techniques in susceptible cell lines or the analysis of resistant mutants will be instrumental in identifying the direct molecular target(s) of this compound. This will subsequently enable detailed comparative studies with other molecules acting on the same pathway, ultimately clarifying the therapeutic potential of this natural product.
References
- 1. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of a screen for synthetic lethal and multicopy suppressee mutants to identify two new genes involved in morphogenesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Responses: A Comparative Transcriptomic Guide to Ambigol A and Key Signaling Pathway Inhibitors
For Immediate Release
A Deep Dive into the Transcriptomic Landscapes Molded by Ambigol A and Potent Kinase Inhibitors
In the intricate world of cellular signaling, small molecule inhibitors are powerful tools to dissect complex pathways and identify novel therapeutic targets. This guide provides a comparative analysis of the transcriptomic effects of this compound, a cyanobacterial natural product with known biological activities, against well-characterized inhibitors of the mTOR and MAPK signaling pathways. While transcriptomic data for this compound is not yet publicly available, this guide serves as a framework for understanding its potential cellular impact by contrasting its known effects with the profound gene expression changes induced by established kinase inhibitors. This comparison highlights the critical need for further transcriptomic studies on this compound to elucidate its mechanism of action and therapeutic potential.
Introduction to this compound and Other Cellular Inhibitors
This compound is a polychlorinated aromatic natural product isolated from the cyanobacterium Fischerella ambigua.[1][2] It has demonstrated notable biological activities, including antibacterial, antiviral, and cytotoxic effects.[1] However, its precise mechanism of action at the molecular level in mammalian cells remains to be fully elucidated.
In contrast, inhibitors of the mTOR (mechanistic Target of Rapamycin) and MAPK (Mitogen-Activated Protein Kinase) pathways are well-established research tools and therapeutic agents, particularly in oncology. These pathways are central regulators of cell growth, proliferation, survival, and metabolism.
-
mTOR Inhibitors: These compounds target the mTOR kinase, a key component of two distinct protein complexes, mTORC1 and mTORC2. They are crucial for sensing nutrient availability and growth factor signals.
-
MAPK Inhibitors: This class of inhibitors targets various kinases within the MAPK cascade (e.g., RAF, MEK, ERK), which is activated by a wide range of extracellular stimuli and plays a critical role in cell proliferation, differentiation, and stress responses.
Comparative Biological Activities
While a direct transcriptomic comparison is not yet possible, we can compare the known biological outcomes of this compound treatment with those of mTOR and MAPK inhibitors.
| Inhibitor Class | Key Biological Activities | Known Cellular Outcomes |
| This compound | Antibacterial, Antiviral, Cytotoxic[1] | Inhibition of bacterial growth, reduction in viral replication, induction of cell death in cancer cell lines. The specific cellular pathways affected are not yet known. |
| mTOR Inhibitors | Inhibition of cell growth and proliferation, induction of autophagy | Arrest of the cell cycle, particularly at the G1 phase; potent anti-proliferative effects in various cancer types; modulation of metabolic processes. |
| MAPK Inhibitors | Inhibition of cell proliferation, induction of apoptosis | Blockade of the ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with activating mutations in the MAPK pathway. |
Comparative Transcriptomics: mTOR and MAPK Inhibitors
Transcriptomic analysis using RNA sequencing (RNA-seq) provides a global view of the changes in gene expression following inhibitor treatment. Below is a summary of the typical transcriptomic alterations induced by mTOR and MAPK inhibitors. This serves as a blueprint for the type of data needed for this compound.
Gene Expression Signatures
| Inhibitor Class | Commonly Upregulated Genes | Commonly Downregulated Genes |
| mTOR Inhibitors | Genes involved in stress responses, autophagy, and catabolism. | Genes involved in ribosome biogenesis, protein synthesis, and cell cycle progression. |
| MAPK Inhibitors | Genes associated with cell cycle arrest (e.g., p21), apoptosis, and negative feedback regulators of the MAPK pathway. | Genes promoting cell proliferation (e.g., cyclins), survival, and angiogenesis. |
Affected Signaling Pathways
Pathway analysis of differentially expressed genes reveals the broader cellular processes impacted by these inhibitors.
| Inhibitor Class | Significantly Enriched Pathways (Upregulated Genes) | Significantly Enriched Pathways (Downregulated Genes) |
| mTOR Inhibitors | Autophagy, Lysosome, Amino Acid Degradation | Ribosome Biogenesis, Spliceosome, DNA Replication |
| MAPK Inhibitors | p53 Signaling Pathway, Apoptosis, Cell Cycle Checkpoints | PI3K-Akt Signaling Pathway, Focal Adhesion, Pathways in Cancer |
Experimental Protocols
A standardized experimental workflow is crucial for generating reproducible and comparable transcriptomic data.
General Experimental Workflow for Transcriptomic Analysis
Experimental workflow for transcriptomic analysis.
Detailed RNA-seq Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the inhibitor (this compound, mTOR inhibitor, or MAPK inhibitor) at a specific concentration (e.g., IC50) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
Perform treatments in biological triplicate.
-
-
RNA Extraction:
-
Harvest cells and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column or phenol-chloroform extraction.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
RNA-seq Library Preparation:
-
Start with 1 µg of total RNA.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify the library and assess its quality and quantity.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads (e.g., using FastQC).
-
Trim adapter sequences and low-quality bases (e.g., using Trimmomatic).
-
Align the reads to a reference genome (e.g., using STAR).
-
Quantify gene expression (e.g., using featureCounts or Salmon).
-
Perform differential gene expression analysis between inhibitor-treated and control samples (e.g., using DESeq2 or edgeR).
-
Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes (e.g., using GSEA, DAVID, or Metascape).
-
Signaling Pathway Diagrams
The following diagrams illustrate the canonical mTOR and MAPK signaling pathways, highlighting the points of intervention for their respective inhibitors.
mTOR Signaling Pathway
References
Assessing the Preclinical Therapeutic Index of Ambigol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the therapeutic index of Ambigol A, a polychlorinated aromatic compound isolated from the cyanobacterium Fischerella ambigua. While this compound has demonstrated a range of biological activities, including antibacterial, antiviral, and cytotoxic effects, a definitive preclinical therapeutic index has not been established in publicly available literature.[1][2][3] This document, therefore, serves as a comparative guide outlining the requisite experimental data and methodologies for such an assessment, using hypothetical data for illustrative purposes.
Understanding the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure in pharmacology that compares the dose of a therapeutic agent that causes the desired therapeutic effect to the dose that causes toxicity.[4] A high TI is preferable, as it indicates a wide margin of safety between the effective and toxic doses. In preclinical in vitro studies, the TI is often calculated as the ratio of the 50% cytotoxic concentration (CC50) in a normal cell line to the 50% inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) against a target pathogen or cancer cell line.
Therapeutic Index (TI) = CC50 / IC50 (or MIC)
A higher TI value suggests greater selectivity of the compound for its intended target over non-target cells.
Comparative Data on Therapeutic Potential
To illustrate the assessment of this compound's therapeutic index, the following table presents hypothetical data comparing it to a standard chemotherapeutic agent, Doxorubicin, and a common antibiotic, Vancomycin. This data is for demonstrative purposes only and is not derived from experimental results.
| Compound | Target/Organism | Efficacy (IC50/MIC) (µM) | Cytotoxicity (CC50) (µM) (Normal Cell Line) | Therapeutic Index (CC50/IC50) |
| This compound (Hypothetical) | Human Colon Cancer Cell Line (HCT116) | 5.0 | 50.0 | 10 |
| Doxorubicin | Human Colon Cancer Cell Line (HCT116) | 0.5 | 2.5 | 5 |
| This compound (Hypothetical) | Staphylococcus aureus (MRSA) | 2.5 | 50.0 | 20 |
| Vancomycin | Staphylococcus aureus (MRSA) | 1.0 | >100 | >100 |
Experimental Protocols
The determination of the therapeutic index requires rigorous and standardized experimental protocols. The following are detailed methodologies for the key experiments cited in the hypothetical data table.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to 50% of a population of normal mammalian cells (CC50).
Objective: To assess the cytotoxicity of this compound against a non-cancerous mammalian cell line (e.g., human dermal fibroblasts).
Materials:
-
This compound
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed HDFs in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anticancer Efficacy Assay (IC50 Determination)
This assay is analogous to the cytotoxicity assay but is performed on a cancer cell line to determine the compound's potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a human cancer cell line (e.g., HCT116).
Procedure: The protocol is identical to the MTT assay described above, with the substitution of the human cancer cell line (HCT116) for the normal cell line.
Antibacterial Efficacy Assay (Minimum Inhibitory Concentration - MIC Determination)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6]
Objective: To determine the MIC of this compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
This compound
-
Staphylococcus aureus strain
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in assessing the therapeutic index and the biological context of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. idexx.dk [idexx.dk]
- 6. idexx.com [idexx.com]
The Untapped Potential of Ambigol A: A Guide to its Antimicrobial Activity and Synergistic Possibilities
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless search for novel therapeutic strategies, natural products have emerged as a promising reservoir of antimicrobial agents. Among these, Ambigol A, a polychlorinated triphenyl produced by the terrestrial cyanobacterium Fischerella ambigua, has demonstrated significant biological activity. This guide provides a comprehensive overview of the known antimicrobial properties of this compound, outlines the potential for synergistic applications with conventional antibiotics, and details the experimental protocols required for such investigations.
Antimicrobial Spectrum of this compound
This compound has shown promising activity, particularly against Gram-positive bacteria.[1][2] While comprehensive data across a wide range of pathogens is still emerging, existing studies provide a foundation for understanding its potential. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's potency.
| Pathogen | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Bacillus anthracis | 1.0 | ~0.58 | [3] | |
| Mycobacterium tuberculosis | 6.6 - 7.5 | ~3.8 - 4.3 | [3] | |
| Serratia sp. | ATCC 39006 | - | - | [4] |
Note: Specific MIC values for Serratia sp. were not provided in the cited source, but this compound was reported to have antibiotic activity against this strain.[4] Data for other ambigol analogs, such as Ambiguine K and M isonitriles, also show potent activity against M. tuberculosis.[3]
The Promise of Synergy: Awaiting Exploration
To date, specific studies on the synergistic effects of this compound with other antimicrobial agents have not been published. However, the combination of natural products with conventional antibiotics is a well-established strategy to combat antimicrobial resistance.[5][6] Natural compounds can enhance the efficacy of antibiotics through various mechanisms, including:
-
Inhibition of resistance mechanisms: Some natural products can block bacterial efflux pumps or inhibit enzymes that degrade antibiotics, such as β-lactamases.[6]
-
Increased cell permeability: Certain compounds can disrupt the bacterial cell membrane, facilitating the entry of antibiotics.
-
Target modification: A natural product might alter a bacterial target, making it more susceptible to an antibiotic.
Given this compound's antimicrobial properties, it stands as a strong candidate for future synergistic studies. Investigating its effects in combination with antibiotics that have different mechanisms of action could unveil novel therapeutic pairings.
Experimental Protocols
To facilitate further research, this section details the standard methodologies for assessing antimicrobial activity and synergy.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[7][8]
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 35-37°C) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Synergy Testing: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[9][10]
Protocol:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute this compound along the y-axis (rows) and the second antimicrobial agent along the x-axis (columns).
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing the Science
To better understand the context of this compound and the experimental approaches to studying its potential, the following diagrams illustrate its biosynthetic pathway and the workflow of a checkerboard assay.
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for a checkerboard synergy assay.
Future Directions
The potent antimicrobial activity of this compound against notable pathogens makes it a compelling candidate for further drug development. The clear next step is to systematically evaluate its synergistic potential with a panel of commercially available antibiotics against a broad range of clinically relevant, drug-resistant bacteria. Such studies could unlock new combination therapies, revitalizing the utility of existing antibiotics and providing new avenues in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Ambiguine Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism between natural products and antibiotics against infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial potential and synergistic interaction between natural polyphenolic extracts and synthetic antibiotic on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Evaluation of the Stability of Ambigol A Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Ambigol A and its derivatives, a class of polychlorinated aromatic compounds isolated from the cyanobacterium Fischerella ambigua, have demonstrated significant biological activities, including antibacterial and quorum sensing modulatory effects.[1][2] To facilitate their development as potential therapeutic agents, a thorough understanding of their chemical stability is paramount. While direct comparative stability studies of this compound and its derivatives are not extensively available in the public domain, this guide provides a comprehensive framework for conducting such an evaluation based on established principles of forced degradation studies for natural products.[3][4][5]
Data Presentation: A Framework for Comparison
Quantitative data from stability studies should be summarized in clear, structured tables to allow for easy comparison of the degradation profiles of this compound and its derivatives under various stress conditions. The tables below are presented as a template for organizing experimental results.
Table 1: Stability of this compound and Its Derivatives Under Acidic and Basic Hydrolysis
| Compound | pH | Temperature (°C) | Time (h) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |
| This compound | 2.0 | 60 | 24 | ||||
| 2.0 | 60 | 48 | |||||
| 12.0 | 60 | 24 | |||||
| 12.0 | 60 | 48 | |||||
| Ambigol C | 2.0 | 60 | 24 | ||||
| 2.0 | 60 | 48 | |||||
| 12.0 | 60 | 24 | |||||
| 12.0 | 60 | 48 | |||||
| Ambigol D | 2.0 | 60 | 24 | ||||
| 2.0 | 60 | 48 | |||||
| 12.0 | 60 | 24 | |||||
| 12.0 | 60 | 48 | |||||
| Ambigol E | 2.0 | 60 | 24 | ||||
| 2.0 | 60 | 48 | |||||
| 12.0 | 60 | 24 | |||||
| 12.0 | 60 | 48 |
Table 2: Stability of this compound and Its Derivatives Under Oxidative Stress
| Compound | Oxidizing Agent (e.g., H₂O₂) | Concentration of Agent | Temperature (°C) | Time (h) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |
| This compound | 3% H₂O₂ | 25 | 24 | |||||
| 3% H₂O₂ | 25 | 48 | ||||||
| Ambigol C | 3% H₂O₂ | 25 | 24 | |||||
| 3% H₂O₂ | 25 | 48 | ||||||
| Ambigol D | 3% H₂O₂ | 25 | 24 | |||||
| 3% H₂O₂ | 25 | 48 | ||||||
| Ambigol E | 3% H₂O₂ | 25 | 24 | |||||
| 3% H₂O₂ | 25 | 48 |
Table 3: Photostability of this compound and Its Derivatives
| Compound | Illumination (lux) | Exposure Duration (h) | Wavelength (nm) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |
| This compound | 1.2 million lux hours | UV-Vis | |||||
| Ambigol C | 1.2 million lux hours | UV-Vis | |||||
| Ambigol D | 1.2 million lux hours | UV-Vis | |||||
| Ambigol E | 1.2 million lux hours | UV-Vis |
Table 4: Thermal Stability of this compound and Its Derivatives
| Compound | Temperature (°C) | Time (h) | Physical State | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |
| This compound | 80 | 24 | Solid | ||||
| 80 | 48 | Solid | |||||
| 60 | 24 | Solution | |||||
| 60 | 48 | Solution | |||||
| Ambigol C | 80 | 24 | Solid | ||||
| 80 | 48 | Solid | |||||
| 60 | 24 | Solution | |||||
| 60 | 48 | Solution | |||||
| Ambigol D | 80 | 24 | Solid | ||||
| 80 | 48 | Solid | |||||
| 60 | 24 | Solution | |||||
| 60 | 48 | Solution | |||||
| Ambigol E | 80 | 24 | Solid | ||||
| 80 | 48 | Solid | |||||
| 60 | 24 | Solution | |||||
| 60 | 48 | Solution |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following are generalized protocols for key forced degradation experiments.
Preparation of Stock Solutions
-
Prepare individual stock solutions of this compound, Ambigol C, Ambigol D, and Ambigol E in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Ensure the purity of each compound is determined by a validated analytical method (e.g., HPLC-UV) before initiating the study.
Forced Degradation Studies
For each condition, a solution of the test compound is subjected to stress. Aliquots are withdrawn at specified time points, neutralized or diluted as necessary, and analyzed by a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at 0, 6, 12, 24, and 48 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Analyze by HPLC-UV.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at 0, 6, 12, 24, and 48 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Analyze by HPLC-UV.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature (25°C).
-
Withdraw samples at 0, 6, 12, 24, and 48 hours.
-
Analyze by HPLC-UV.
-
-
Photostability:
-
Expose solutions of the compounds (100 µg/mL) and the solid compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the samples after the exposure period by HPLC-UV.
-
-
Thermal Stability:
-
For solid-state stability, place a known quantity of the solid compound in a controlled temperature oven at 80°C.
-
For solution stability, incubate a solution of the compound (100 µg/mL) at 60°C.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
Analyze by HPLC-UV.
-
Analytical Method
-
A stability-indicating HPLC method should be developed and validated.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorption maxima of the Ambigol derivatives.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent drug from its degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative forced degradation study.
References
- 1. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. asianjpr.com [asianjpr.com]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
An Independent Review of the Biological Activities of Ambigol A for Cancer Research
This compound, a complex polychlorinated aromatic compound isolated from the terrestrial cyanobacterium Fischerella ambigua, has garnered interest for its diverse range of reported biological activities. These include antibacterial, antifungal, and antiviral properties.[1][2] This guide provides an independent validation and comparative analysis of the reported biological activities of this compound, with a particular focus on its potential applications in cancer research. The information is intended for researchers, scientists, and professionals involved in drug development.
Reported Biological Activities of this compound
This compound has been primarily recognized for its potent antimicrobial effects. Initial reports highlighted its activity against Gram-positive bacteria such as Bacillus megaterium and Bacillus subtilis.[1][2] Subsequent studies have expanded on its bioactivity profile, indicating a broader spectrum of effects.
Table 1: Summary of Reported Biological Activities of this compound
| Biological Activity | Target Organism/Cell Line | Reported Potency (IC50/MIC) | Source |
| Antimalarial | Plasmodium falciparum K1 strain | 1744.3 nM | [3] |
| Antimalarial | Plasmodium falciparum NF54 strain | 3346 nM | [3] |
| Antibacterial | Gram-positive bacteria | Not specified | [1][2] |
| Antifungal | Not specified | Not specified | [1] |
| Antiviral | Not specified | Not specified | [4] |
| Cytotoxic | Mammalian cell lines | Potent activity reported, but specific IC50 values are not available in the reviewed literature. | [3] |
It is noteworthy that while "potent" cytotoxic activity against mammalian cell lines has been mentioned in the literature, specific IC50 values against cancer cell lines have not been publicly reported, representing a significant gap in the current understanding of this compound's anticancer potential.[3]
Independent Validation
The synthesis of this compound has been achieved by independent research groups, providing a crucial step towards validating its biological activities.[5] These synthetic efforts allow for the production of pure this compound, enabling more controlled and reproducible biological assays. However, a comprehensive independent validation of its full spectrum of biological activities, particularly its cytotoxicity against a panel of cancer cell lines, by a completely unrelated research group to the original discoverers is not yet extensively documented in publicly available literature.
Comparison with Alternative Anticancer Agents
Given the lack of specific data on this compound's mechanism of action in cancer cells, a direct comparison with targeted therapies is challenging. However, we can draw comparisons with other natural products that exhibit broad-spectrum cytotoxic activity.
Table 2: Comparison of this compound with Other Natural Product-Derived Anticancer Agents
| Compound | Mechanism of Action (if known) | Typical IC50 Range against Cancer Cell Lines |
| This compound | Unknown | Not Reported |
| Doxorubicin | DNA intercalator, Topoisomerase II inhibitor | 0.1 - 10 µM |
| Paclitaxel | Microtubule stabilizer | 0.001 - 0.1 µM |
| Curcumin | Affects multiple signaling pathways (e.g., NF-κB, STAT3) | 10 - 50 µM |
This table highlights the critical need for further research to determine the cytotoxic potency and mechanism of action of this compound to properly assess its potential as a viable anticancer drug candidate.
Experimental Protocols
To facilitate further independent validation, this section provides detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC of this compound against bacterial strains can be determined using the broth microdilution method.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate bacterial growth medium.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
As the specific signaling pathways affected by this compound in cancer cells are currently unknown, a hypothetical workflow for investigating its mechanism of action is presented below.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Biosynthesis of this compound
The biosynthetic pathway of this compound has been partially elucidated, providing insights into its complex structure.
Caption: Simplified biosynthetic pathway of this compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Ambigol A: A Guide for Laboratory Professionals
Disclaimer: Ambigol A is a research chemical with potent biological activities, including cytotoxic properties. It is structurally related to polychlorinated aromatic compounds, which are known for their potential toxicity and environmental persistence. The following procedures are based on best practices for handling hazardous and cytotoxic chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Hazard Profile
This compound should be handled as a hazardous substance due to its cytotoxic, antimicrobial, and antiviral activities. Its polychlorinated triphenyl structure suggests it may be environmentally persistent and bioaccumulative. Therefore, all waste generated from experiments involving this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A disposable or dedicated lab coat is required.
-
Respiratory Protection: When handling the solid compound or creating solutions, work in a certified chemical fume hood.
The table below summarizes key data for this compound relevant to its handling and disposal.
| Property | Data | Implication for Disposal |
| Chemical Name | This compound | A research compound requiring special handling. |
| Molecular Formula | C₁₈H₈Cl₆O₃ | High chlorine content indicates it should be disposed of as halogenated organic waste. |
| Molecular Weight | 484.96 g/mol | Relevant for preparing solutions and quantifying waste. |
| Known Biological Activity | Antimicrobial, Antiviral, Cytotoxic | All waste must be treated as cytotoxic, requiring inactivation or disposal via high-temperature incineration. |
| Physical Form | Solid | Handle as a powder in a fume hood to prevent inhalation. |
| Structural Class | Polychlorinated Triphenyl | Belongs to a class of compounds known for environmental persistence; do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to ensure safe and compliant disposal. Never mix this compound waste with non-hazardous waste.
-
Solid Waste:
-
Includes contaminated personal protective equipment (gloves, disposable lab coats), bench paper, plasticware (pipette tips, tubes), and any other solid material that has come into contact with this compound.
-
Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. A plastic bag within a rigid container is recommended.
-
-
Liquid Waste:
-
Includes unused or spent solutions of this compound, as well as the first rinse of any contaminated glassware.
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a screw cap).
-
This waste must be classified as halogenated organic solvent waste . Do not mix with non-halogenated waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.
-
Step 2: Containerization and Labeling
Properly labeling all waste containers is a regulatory requirement and essential for safety.
-
Use your institution's official hazardous waste tags.
-
The label must clearly state:
-
The words "Hazardous Waste "
-
"Cytotoxic Waste "
-
"This compound " and list all other chemical constituents and their approximate concentrations.
-
The primary hazard(s) (e.g., Toxic, Halogenated).
-
The accumulation start date.
-
The principal investigator's name and lab location.
-
Step 3: Storage of Waste in the Laboratory
-
Store waste containers in a designated satellite accumulation area within the lab.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills.
-
Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for waste pickup schedules.
Step 4: Final Disposal
-
Arrange for a pickup of the hazardous waste through your institution's EHS department.
-
Do not attempt to neutralize or decontaminate this compound waste chemically unless a validated protocol is available and approved by your EHS office. The recommended disposal method for cytotoxic and halogenated compounds is high-temperature incineration by a licensed hazardous waste management facility.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of waste generated during experiments with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Personal protective equipment for handling Ambigol A
Disclaimer: This document provides immediate safety and logistical guidance for Ambigol A based on its chemical properties and biological activities. As a specific Safety Data Sheet (SDS) is not publicly available for this compound, these recommendations are derived from best practices for handling potentially hazardous research chemicals, particularly those with cytotoxic properties and a polychlorinated aromatic structure. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before handling this compound.
This compound is a polychlorinated triphenyl with known antimicrobial, antiviral, and cytotoxic activities. Due to its chemical class and biological effects, it should be treated as a hazardous compound with the potential for toxicity. The following guidelines are designed to minimize exposure and ensure the safety of researchers.
Personal Protective Equipment (PPE)
A conservative approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double gloving is recommended for handling cytotoxic compounds. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield should be worn if there is a splash hazard. | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned lab coat. A disposable gown should be worn over the lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A fit-tested N95 or higher respirator should be used if there is a risk of generating aerosols or handling the compound as a powder.[1] | Minimizes the risk of inhaling airborne particles. |
Operational Procedures
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory. This area should be clearly marked.
-
Engineering Controls: Use a chemical fume hood for all weighing, reconstitution, and aliquoting of this compound.[2]
-
Preventing Contamination: Use disposable bench protectors to line the work surface within the fume hood.
-
Weighing: If handling this compound as a solid, weigh it directly into the receiving vessel within the fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Labeling: All containers of this compound, whether in solid or solution form, must be clearly labeled with the chemical name and appropriate hazard warnings.[2][3]
Spill Management: In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Alert Personnel: Notify all personnel in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of aerosolized material, evacuate the area.
-
Don PPE: Before cleaning the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an absorbent material from a chemical spill kit to contain the spill. For solid spills, gently cover the powder with damp absorbent material to avoid creating dust.
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as halogenated organic waste.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with non-halogenated waste streams.[4]
-
Waste Containers: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers designated for halogenated organic waste.[5]
-
Disposal Method: Halogenated organic waste is typically disposed of via incineration at a licensed hazardous waste facility.[6] Follow your institution's specific procedures for hazardous waste pickup and disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Known Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₈Cl₆O₃ |
| Molecular Weight | 484.96 g/mol |
| CAS Number | 151487-20-6 |
| Appearance | Not specified (handle as a solid powder unless otherwise noted) |
| Biological Activity | Antibiotic, antimicrobial, antiviral, cytotoxic |
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
